molecular formula C18H21BO3 B1466856 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane CAS No. 864772-18-9

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Cat. No.: B1466856
CAS No.: 864772-18-9
M. Wt: 296.2 g/mol
InChI Key: TUDMWVDLOSLEPT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane is a high-value boronic ester pinacol ester, widely recognized as a crucial building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it acts as a stable and efficient organoboron reagent to form biaryl ethers, a structure of significant interest in the development of pharmaceuticals and functional materials . The pinacol ester group enhances the compound's stability and shelf-life, making it more practical for handling and storage compared to its boronic acid counterpart, while still readily participating in transformations . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements before use .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-9-8-12-16(13-14)20-15-10-6-5-7-11-15/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDMWVDLOSLEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728846
Record name 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864772-18-9
Record name 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane is a key organoboron compound that has become indispensable in the fields of medicinal chemistry, drug discovery, and materials science. As a pinacol boronic ester, it serves as a stable, easy-to-handle precursor to the corresponding boronic acid, finding its primary utility as a coupling partner in palladium-catalyzed cross-coupling reactions.

The structural motif of this molecule, featuring a central phenyl ring linked to a phenoxy group (a biaryl ether) at the meta-position, is of significant interest. This framework is present in numerous biologically active molecules and advanced functional materials. The pinacol ester form provides enhanced stability over the free boronic acid, making it a preferred reagent for complex, multi-step syntheses where reagent integrity is paramount.[1][2] This guide provides an in-depth examination of its properties, stability, core applications, and a field-proven experimental protocol for its use in the Suzuki-Miyaura coupling reaction.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis.

Core Physicochemical Properties
PropertyValueReference
CAS Number 330793-01-0PubChem CID: 58127671
Molecular Formula C₁₈H₂₁BO₃[3]
Molecular Weight 296.17 g/mol [2]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 52 - 56 °C[2]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM)[2][4]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the reagent.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. Key expected resonances include multiplets in the aromatic region (approx. δ 6.8-7.8 ppm) corresponding to the protons on the two phenyl rings. A prominent, sharp singlet appears in the upfield region (approx. δ 1.35 ppm) which integrates to 12 protons, representing the four equivalent methyl groups of the pinacol protecting group.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a series of signals in the aromatic region (approx. δ 115-160 ppm). A characteristic signal around δ 83-84 ppm corresponds to the two quaternary carbons of the dioxaborolane ring bonded to oxygen. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.[6] The methyl carbons of the pinacol group typically appear around δ 24-25 ppm.[6]

  • IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands. These include C-H stretching for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic methyl groups (~2850-2980 cm⁻¹). Aromatic C=C stretching bands will be visible in the 1400-1600 cm⁻¹ region. Strong C-O stretching bands, characteristic of the ether linkage and the boronic ester, will appear in the 1000-1300 cm⁻¹ range.[7]

Stability, Handling, and Storage: The Pinacol Advantage

The choice of a pinacol ester over a free boronic acid is a deliberate strategy to enhance reagent stability and handling.

The Pinacol Advantage

Boronic acids are known to be susceptible to degradation pathways that can compromise reaction outcomes.[1] The most common is dehydration to form cyclic trimeric anhydrides known as boroxines. They are also prone to protodeboronation, where the C-B bond is cleaved by a proton source.[8] By reacting the boronic acid with pinacol, the resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically and electronically protects the boron atom.[1] This imparts several key advantages:

  • Enhanced Shelf Life: Pinacol esters can be stored for long periods without significant degradation, which is crucial for reproducibility.[1]

  • Simplified Handling: They are generally crystalline solids and are less sensitive to atmospheric moisture and oxygen than many free boronic acids.[1][8]

  • Improved Reaction Profile: In many cross-coupling reactions, pinacol esters provide cleaner reactions and higher yields.[1]

Degradation Pathways

Despite their stability, pinacol esters are not inert. The primary degradation pathway is hydrolysis , where water cleaves the ester back to the boronic acid and pinacol.[8][9][10] This process can be accelerated by acidic or basic conditions.[8] While hydrolysis is a necessary step for the activation of the reagent in situ during some Suzuki-Miyaura reactions, premature hydrolysis during storage or workup can be detrimental.

Recommended Practices for Storage and Handling
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[11] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize exposure to moisture and air.[12]

  • Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13][14] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed cross-coupling for C-C bond formation, and it represents the primary application for this compound.[15][16]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic ester (Ar'-Bpin) is transferred to the palladium center, displacing the halide. This key step requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[17] While historically believed to require prior hydrolysis to the boronic acid, recent studies have shown that boronic esters can undergo transmetalation directly.[15][16][18]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[19]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans->Product Waste X-B(pin) + Base-H⁺ Trans->Waste ArX Ar-X (Organohalide) ArX->OxAdd ArBpin Ar'-B(pin) (Boronic Ester) ArBpin->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, field-proven protocol for the coupling of this compound with a model aryl bromide.

Objective

To synthesize 3-bromo-5'-phenoxy-1,1'-biphenyl via Suzuki-Miyaura coupling of 1,3-dibromobenzene with this compound.

Materials and Reagents
  • This compound (1.0 equiv)

  • 1,3-Dibromobenzene (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heat source

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 1,3-dibromobenzene, Pd(dppf)Cl₂, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane/water solvent mixture.

    • Causality Note: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species for efficient transmetalation.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting boronic ester is consumed (typically 4-12 hours).

  • Reaction Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality Note: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-bromo-5'-phenoxy-1,1'-biphenyl.

Synthesis of the Reagent

There are two primary, industrially relevant methods for synthesizing aryl boronic esters like the title compound:

  • Esterification of Boronic Acid: The most direct method involves the reaction of the corresponding 3-phenoxyphenylboronic acid with pinacol.[5] This is often achieved by stirring the two components in a suitable solvent like acetonitrile or dichloromethane, sometimes with a dehydrating agent like magnesium sulfate to drive the equilibrium towards the ester product.[20]

  • Miyaura Borylation: A highly versatile method is the palladium-catalyzed borylation of an aryl halide or triflate (e.g., 3-bromo- or 3-iododiphenyl ether) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[19] This transformation is highly functional group tolerant and allows for the synthesis of boronic esters from readily available starting materials.[19]

Safety and Hazard Information

This compound should be handled with care, following standard laboratory safety procedures.

  • Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin.[14][21] It can cause skin, eye, and respiratory irritation.[21][22]

  • Precautions:

    • Always handle in a well-ventilated chemical fume hood.[13]

    • Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[11][14]

    • Avoid creating dust.[13]

    • In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[12][22]

Conclusion

This compound stands out as a robust and highly valuable reagent in synthetic chemistry. Its superior stability and handling characteristics, derived from the pinacol ester protecting group, make it a reliable building block for constructing the important biaryl ether linkage via the Suzuki-Miyaura coupling. For researchers in drug development and materials science, a comprehensive understanding of its properties, mechanism of action, and proper handling is essential for leveraging its full synthetic potential.

References

Strategic Overview: The Miyaura Borylation Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Phenoxyphenylboronic Acid Pinacol Ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-phenoxyphenylboronic acid pinacol ester. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, strategic considerations, and practical field insights necessary for a successful and reproducible synthesis. The core of this process is the Miyaura borylation, a robust and versatile palladium-catalyzed cross-coupling reaction.

The synthesis of aryl boronic esters, such as 3-phenoxyphenylboronic acid pinacol ester, is most reliably achieved through the Miyaura borylation reaction. This method involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2] The resulting pinacol boronic esters are valued for their stability, ease of handling, and amenability to standard purification techniques, making them superior intermediates for subsequent transformations like the Suzuki-Miyaura coupling.[1][3]

The overall transformation for this specific synthesis is as follows:

Reaction Scheme: Miyaura Borylation for 3-phenoxyphenylboronic acid pinacol ester

The selection of each component in this reaction is critical and is based on a deep understanding of the reaction mechanism to maximize yield and minimize side products.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The efficacy of the Miyaura borylation hinges on a finely tuned palladium catalytic cycle. The choice of a specific catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a mild base, potassium acetate (KOAc), is a deliberate strategy to ensure the cycle proceeds efficiently.[4][5][6]

The catalytic cycle can be understood through four key stages:

  • Oxidative Addition : The active Pd(0) species, generated in situ from the Pd(II) precatalyst, initiates the cycle by inserting into the carbon-halogen bond of the 3-bromophenoxybenzene substrate. This forms a square planar Pd(II) intermediate.

  • Metathesis (Ligand Exchange) : The halide ligand on the Pd(II) complex is exchanged with an acetate anion from the potassium acetate base. This step is crucial; the resulting palladium-acetate complex is more reactive in the subsequent transmetalation step than the palladium-halide complex.[1] The Pd-O bond, formed between a soft Lewis acid (Pd) and a hard Lewis base (acetate), is inherently more labile.[1]

  • Transmetalation : The boryl group from bis(pinacolato)diboron is transferred to the palladium center, displacing the acetate group. The high oxophilicity of boron provides a strong thermodynamic driving force for this step.[1] This is the C-B bond-forming step in the context of the catalyst's coordination sphere.

  • Reductive Elimination : The final step involves the reductive elimination of the 3-phenoxyphenylboronic acid pinacol ester from the palladium center, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub [label="3-Phenoxy-Ar-Br\n(Substrate)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oa_complex [label="[Ar-Pd(II)(Br)L₂]\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="KOAc", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; met_complex [label="[Ar-Pd(II)(OAc)L₂]", fillcolor="#FBBC05", fontcolor="#202124"]; b2pin2 [label="B₂pin₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; trans_complex [label="[Ar-Pd(II)(Bpin)L₂]", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="3-Phenoxy-Ar-Bpin\n(Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges sub -> pd0 [style=invis]; pd0 -> oa_complex [label=" Oxidative\n Addition", fontcolor="#202124"]; base -> oa_complex [style=invis]; oa_complex -> met_complex [label=" Metathesis", fontcolor="#202124"]; b2pin2 -> met_complex [style=invis]; met_complex -> trans_complex [label=" Transmetalation", fontcolor="#202124"]; trans_complex -> product [style=invis]; trans_complex -> pd0 [label=" Reductive\n Elimination", fontcolor="#202124"]; }

Experimental Synthesis Workflow

Step-by-Step Methodology:

  • Vessel Preparation : An oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Loading : To the flask, add 3-bromophenoxybenzene (2.49 g), bis(pinacolato)diboron (3.05 g), and potassium acetate (2.95 g). The KOAc should be finely powdered and dried beforehand to ensure it is anhydrous.

  • Inerting : Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add anhydrous 1,4-dioxane (50 mL) via cannula or syringe.

  • Degassing : Sparge the resulting suspension with a gentle stream of nitrogen for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (245 mg) to the flask under a positive flow of nitrogen.

  • Reaction Execution : Heat the mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. [5]8. Monitoring : Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting aryl bromide.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

Safety and Handling
  • Bis(pinacolato)diboron (B₂pin₂) : May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or fume hood. [7][8][9]* Palladium Catalysts : Palladium compounds are toxic and should be handled with care, avoiding inhalation of dust.

  • 1,4-Dioxane : Is a flammable liquid and a suspected carcinogen. All operations should be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

Purification and Characterization

The Challenge of Chromatographic Purification

A common and significant challenge in the purification of pinacol boronic esters is their propensity to strongly adsorb to or even decompose on standard silica gel. [10][11]This is due to the Lewis acidic nature of the boron atom interacting with the Lewis basic silanol groups on the silica surface, leading to tailing, poor separation, and low recovery of the product. [12]

Field-Proven Purification Protocol: Boric Acid-Treated Silica

To overcome this issue, a facile and effective method is to impregnate the silica gel with boric acid. [10][13]This treatment effectively passivates the active silanol sites, suppressing the undesired over-adsorption of the boronic ester and enabling a clean separation. [10][12] Preparation of Boric Acid-Treated Silica Gel:

  • Create a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).

  • Slurry the required amount of silica gel in this solution for 1 hour with gentle agitation.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with fresh ethanol and dry thoroughly in vacuo at 60 °C before use. [10] Column Chromatography Procedure:

  • Stationary Phase : Boric acid-treated silica gel.

  • Eluent System : A non-polar/polar gradient, typically starting with 98:2 Hexane:Ethyl Acetate and gradually increasing polarity as needed.

  • Visualization : The product is UV active. Staining with p-anisaldehyde or iodine can also be used if needed.

Product Characterization

The identity and purity of the final product, 2-(3-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy : The spectrum will show characteristic aromatic proton signals. Crucially, a sharp singlet integrating to 12 protons will appear around δ 1.35 ppm, corresponding to the four equivalent methyl groups of the pinacol ester. [14][15]* ¹³C NMR Spectroscopy : The spectrum will display the aromatic carbon signals, along with two key aliphatic signals: one around δ 84 ppm for the quaternary carbons of the pinacol ring bonded to oxygen, and another around δ 25 ppm for the methyl carbons. [14]* ¹¹B NMR Spectroscopy : This technique can confirm the presence of a tetracoordinate boronate ester, which typically appears as a broad singlet in the range of δ 20-30 ppm. [16]* Mass Spectrometry : The mass spectrum should show the correct molecular ion peak (M⁺) or a common fragment corresponding to the loss of a methyl group.

References

An In-Depth Technical Guide to the Synthesis of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Diaryl Ether Boronates

The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. Among these, the diaryl ether motif is a prevalent structural feature in a multitude of biologically active molecules and advanced materials. The ability to selectively introduce a boronate ester group onto such a scaffold, as in the case of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, provides a versatile chemical handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive, experience-driven exploration of the synthesis of this key building block, focusing on the widely employed Miyaura borylation reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization.

I. The Miyaura Borylation: A Powerful Tool for C-B Bond Formation

The palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent, known as the Miyaura borylation, has become an indispensable method for the preparation of arylboronic acids and their esters.[1][2][3] This reaction is favored for its mild conditions, broad substrate scope, and excellent functional group tolerance, making it a superior alternative to traditional methods that often require harsh organometallic reagents.[1]

The catalytic cycle of the Miyaura borylation is a well-established process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The desired aryl boronate ester is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Miyaura borylation and can significantly impact the reaction efficiency and yield.

II. Reaction Scheme: Visualizing the Transformation

The synthesis of this compound via the Miyaura borylation of 3-phenoxybromobenzene is depicted below.

Miyaura_Borylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 3-Phenoxybromobenzene C This compound A->C Miyaura Borylation B Bis(pinacolato)diboron B->C Catalyst PdCl2(dppf) Base KOAc Solvent Dioxane Temperature Heat

Figure 1. Reaction scheme for the synthesis of the target molecule.

III. Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaM.W.Amount (mmol)Equivalents
3-PhenoxybromobenzeneC₁₂H₉BrO249.101.01.0
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.941.21.2
PdCl₂(dppf)C₃₄H₂₈Cl₂FeP₂Pd816.640.030.03
Potassium Acetate (KOAc)CH₃COOK98.143.03.0
1,4-DioxaneC₄H₈O₂88.11--

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenoxybromobenzene (1.0 mmol, 1.0 eq.), bis(pinacolato)diboron (1.2 mmol, 1.2 eq.), PdCl₂(dppf) (0.03 mmol, 0.03 eq.), and potassium acetate (3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

IV. Purification Strategies: Achieving High Purity

The purification of boronate esters can sometimes be challenging due to their sensitivity to hydrolysis on silica gel. However, with careful technique, high purity can be achieved.

  • Column Chromatography: This is the most common method for purifying the target compound. It is advisable to use a relatively non-polar eluent system, such as a gradient of ethyl acetate in hexane, to minimize contact time with the silica gel. For particularly sensitive compounds, using neutral alumina or boric acid-treated silica gel can be beneficial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective method for obtaining highly pure material.

V. Characterization: Confirming the Structure

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45-7.30 (m, 4H): Aromatic protons of the phenoxy and phenyl rings.

  • δ 7.15-7.00 (m, 5H): Aromatic protons of the phenoxy and phenyl rings.

  • δ 1.35 (s, 12H): Methyl protons of the pinacol group.

¹³C NMR (101 MHz, CDCl₃):

  • δ 157.9, 157.2: Aromatic carbons attached to oxygen.

  • δ 130.0, 129.8, 129.6, 123.5, 122.9, 119.3, 118.9, 117.9: Aromatic carbons.

  • δ 83.9: Quaternary carbons of the pinacol group.

  • δ 24.9: Methyl carbons of the pinacol group.

(Note: The carbon attached to the boron atom may not be observed or may appear as a broad signal due to quadrupolar relaxation.)

VI. Conclusion: A Gateway to Molecular Diversity

The synthesis of this compound via the Miyaura borylation is a robust and reliable method for accessing a valuable synthetic intermediate. This guide provides a detailed framework for its preparation, purification, and characterization, empowering researchers to confidently utilize this building block in their synthetic endeavors. The strategic placement of the boronate ester on the diaryl ether scaffold opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials.

VII. References

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. --INVALID-LINK--

  • PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. --INVALID-LINK--

  • ChemBK. (2024). 4,4,5,5-Tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane. --INVALID-LINK--

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). The formation of cage phosphoranes and their rearrangements in the reactions of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl. --INVALID-LINK--

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Miyaura Borylation Reaction. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Boronic esters. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. --INVALID-LINK--

  • Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. --INVALID-LINK--

  • Wikipedia. (n.d.). Miyaura borylation. --INVALID-LINK--

  • ResearchGate. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. --INVALID-LINK--

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of Tetramethylpiperidine-1-oxoammonium Salts and their Use as Oxidants in Organic Chemistry. --INVALID-LINK--

References

A Comprehensive Technical Guide to 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Synthesis

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, a prominent member of the boronic acid pinacol ester family, has emerged as a critical reagent in contemporary organic synthesis. Its structural motif, featuring a phenoxyphenyl group, is of significant interest in medicinal chemistry and materials science. The pinacol ester group confers enhanced stability and solubility in organic solvents compared to the corresponding boronic acid, making it a preferred building block in a multitude of chemical transformations.[1] This guide provides an in-depth exploration of its synthesis, characterization, and applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

CAS Number: 58127671[2]

Molecular Formula: C₁₈H₂₁BO₃

Molecular Weight: 296.17 g/mol

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

PropertyValue
AppearanceTypically a white to off-white solid
SolubilitySoluble in a wide range of organic solvents (e.g., THF, Dioxane, Toluene, DMF)
StabilityGenerally stable to air and moisture, an advantage over free boronic acids.[1]

Characterization Techniques:

The structural integrity and purity of this compound are typically confirmed using a suite of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the chemical environment of the hydrogen atoms. Characteristic signals include those for the aromatic protons of the phenoxyphenyl group and the methyl protons of the pinacol ester.[3]

    • ¹³C NMR: Reveals the carbon framework of the molecule. The carbon atom attached to the boron is often not observed due to quadrupolar relaxation.[4]

    • ¹¹B NMR: A key technique for characterizing organoboron compounds, providing a distinct signal for the boron atom in the dioxaborolane ring.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[6] This palladium-catalyzed process involves the coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Typical Experimental Protocol: Miyaura Borylation

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenoxybenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc) (3 equivalents).

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for the Miyaura Borylation Synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of this compound lies in the Suzuki-Miyaura cross-coupling reaction.[7] This powerful palladium-catalyzed carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials.[8]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B [R¹-Pd(II)L₂-OR²]⁻ PdII_A->PdII_B Base PdII_B->Pd0 Reductive Elimination Product R¹-R (Coupled Product) PdII_B->Product Boronate R-B(pin) (Boronic Ester) Boronate->PdII_B Transmetalation Base Base (e.g., K₂CO₃) Base->PdII_A Organohalide R¹-X Organohalide->PdII_A

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

  • Reactant Charging: In a reaction vessel, combine this compound (1 equivalent), an aryl halide (e.g., 4-bromoanisole, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous K₂CO₃, 2 equivalents).

  • Solvent System: Add a suitable solvent mixture, such as toluene/ethanol/water.

  • Reaction Execution: Heat the mixture under an inert atmosphere with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The final product is purified by recrystallization or column chromatography.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling organoboron compounds.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound stands as a testament to the advancements in synthetic organic chemistry. Its stability, versatility, and crucial role in powerful bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for chemists in academia and industry. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for harnessing its full potential in the creation of novel molecules with significant applications in drug discovery and materials science.[12][13]

References

An In-depth Technical Guide to 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, robust synthetic methodologies, and its pivotal role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Aryl Boronate Esters

In the landscape of contemporary medicinal chemistry and materials science, the ability to efficiently construct complex molecular architectures is paramount. Aryl boronate esters, particularly pinacol esters, have emerged as indispensable reagents due to their remarkable stability, ease of handling, and broad functional group tolerance.[1][2] this compound, also known as 3-phenoxyphenylboronic acid pinacol ester, embodies these advantageous characteristics. Its structure, featuring a diaryl ether motif, is a common scaffold in a multitude of biologically active molecules and functional materials, making this boronate ester a valuable intermediate for the synthesis of novel compounds.[3]

The pinacol protecting group on the boronic acid moiety confers enhanced stability compared to the free boronic acid, mitigating issues such as dehydration to form boroxines and protodeboronation.[1] This heightened stability translates to a longer shelf-life and greater reproducibility in synthetic applications, most notably in the Suzuki-Miyaura cross-coupling reaction.[4]

Molecular Structure and Physicochemical Properties

The structural framework of this compound consists of a central 1,3,2-dioxaborolane ring, which is substituted at the boron atom with a 3-phenoxyphenyl group. The pinacol moiety, with its four methyl groups, provides steric hindrance that protects the boron center from unwanted side reactions.

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁BO₃[3]
Molecular Weight296.17 g/mol [3]
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in common organic solvents (THF, Dioxane, Toluene, DCM, Ethyl Acetate)General knowledge
StabilityGenerally stable under ambient conditions, but susceptible to hydrolysis.[1][5][1][5]
Spectroscopic Characterization (Predicted)

Precise, experimentally verified spectroscopic data for this compound is not consistently published. However, based on data from analogous compounds, the following characteristic signals can be anticipated:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50-7.00 (m, 9H): Aromatic protons of the two phenyl rings.

    • δ 1.35 (s, 12H): Methyl protons of the pinacol group.[6]

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 160-115: Aromatic carbons.

    • δ 84.0: Quaternary carbons of the pinacol group attached to oxygen.[6]

    • δ 25.0: Methyl carbons of the pinacol group.[6]

    • The carbon atom directly attached to the boron is often not observed or is very broad due to quadrupolar relaxation.[7]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of aryl boronate esters is the Miyaura borylation reaction .[4] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), and an aryl halide or triflate.

Miyaura Borylation Workflow

Miyaura_Borylation ArylHalide 1-Bromo-3-phenoxybenzene Reaction Reaction Mixture ArylHalide->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Reaction->Workup Heat Workup->Product

Caption: General workflow for Miyaura borylation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar aryl bromides.[8][9]

Materials:

  • 1-Bromo-3-phenoxybenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-phenoxybenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Catalyst and Solvent: Add Pd(dppf)Cl₂ (0.03 eq.) and anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization.[6]

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation, known for its high efficiency and functional group tolerance.[8]

  • Base: Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step in the catalytic cycle. Stronger bases can promote a competing Suzuki-Miyaura coupling of the product with the starting aryl halide.[4]

  • Solvent: Anhydrous aprotic solvents like 1,4-dioxane or toluene are typically used to prevent hydrolysis of the boronate ester product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln OxAdd Oxidative Addition Pd(0)L_n->OxAdd ArPd(II)XL_n Ar-Pd(II)-X-Ln OxAdd->ArPd(II)XL_n Transmetalation Transmetalation ArPd(II)XL_n->Transmetalation ArPd(II)Ar'_L_n Ar-Pd(II)-Ar'-Ln Transmetalation->ArPd(II)Ar'_L_n RedElim Reductive Elimination ArPd(II)Ar'_L_n->RedElim RedElim->Pd(0)L_n Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronate Boronate Ester (Ar'-B(OR)₂) Boronate->Transmetalation Base Base Base->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Optimized Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[10][11]

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene or a mixture of Toluene/Ethanol/Water

Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1.2 eq.) and the aryl bromide (1.0 eq.) in the chosen solvent system.

  • Degassing: Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Addition of Base and Catalyst: Add the aqueous sodium carbonate solution (2.0-3.0 eq.) and Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and separate the organic layer. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality in Protocol Design:

  • Base: An aqueous base, such as sodium carbonate or potassium phosphate, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11] The exact mechanism of base involvement is complex and debated, but it is known to facilitate the formation of a more nucleophilic boronate species.

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki-Miyaura couplings. For more challenging substrates, other catalysts and ligands (e.g., Buchwald-Hartwig ligands) may be required.[12]

  • Solvent System: A two-phase solvent system (e.g., toluene/water) is often employed to ensure that both the organic-soluble reactants and the water-soluble base can interact effectively at the interface.

Stability and Handling Considerations

While pinacol boronate esters are significantly more stable than their corresponding boronic acids, they are not indefinitely stable, particularly in the presence of moisture.[1][13] Hydrolysis can occur, especially under acidic or basic conditions, to regenerate the boronic acid and pinacol.[13]

Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Chromatography: During purification by silica gel chromatography, some degradation may be observed. It is advisable to use a non-polar eluent system and to perform the chromatography as quickly as possible to minimize contact time with the silica.[14]

Conclusion

This compound stands as a versatile and valuable reagent for synthetic chemists. Its inherent stability, conferred by the pinacol ester group, combined with its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key intermediate in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of its synthesis, handling, and application, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. This document, intended for scientists and drug development professionals, details the compound's physicochemical properties, outlines a standard synthetic methodology, and provides an in-depth exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for leveraging this reagent's full potential in the synthesis of complex organic molecules.

Physicochemical Properties and Molecular Structure

This compound, also known as (3-phenoxyphenyl)boronic acid pinacol ester, is a stable, crystalline solid at room temperature.[1] Its structure incorporates a phenoxyphenyl group attached to a boronic acid protected by a pinacol ester. This pinacol group confers significant stability, making the compound less prone to the dehydration and protodeboronation that can affect unprotected boronic acids, thus enhancing its shelf-life and handling characteristics.[1] Its good solubility in common organic solvents further facilitates its use in a wide range of reaction conditions.[1]

The key to its utility lies in the carbon-boron bond, which is sufficiently polarized to allow for facile transmetalation to a transition metal catalyst (typically palladium) while remaining inert to many other reaction conditions. This selective reactivity is the cornerstone of its application in cross-coupling chemistry.

Table 1: Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₈H₂₁BO₃[1][2][3]
Molecular Weight 296.17 g/mol [1][4]
CAS Number 269410-26-6[1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 52 - 56 °C[1]
Boiling Point 393.2±25.0 °C (Predicted)[4]
Density 1.09 g/cm³ (Predicted)[4]

Synthesis and Mechanistic Considerations

The synthesis of arylboronic esters like this compound is most commonly achieved via the Miyaura borylation reaction. This robust and high-yielding method involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The choice of this pathway is dictated by its exceptional functional group tolerance and its reliability across a vast range of substrates. The mechanism proceeds through a catalytic cycle analogous to other cross-coupling reactions.

Causality in Synthesis:

  • Catalyst Choice: A palladium catalyst, such as Pd(dppf)Cl₂, is selected for its efficiency in activating the C-X bond of the aryl halide (oxidative addition) and facilitating the subsequent borylation step.

  • Base: A mild base, like potassium acetate (KOAc), is essential. It functions as an activator for the diboron reagent, forming a more nucleophilic 'boryl' species that is required for the key transmetalation step.

  • Solvent: Anhydrous aprotic solvents like dioxane or DMF are used to prevent the hydrolysis of the boronic ester product and the reagents.

ArylHalide Aryl Halide (3-Bromophenoxybenzene) Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Catalyst Transmetalation (Base-mediated) Product Target Boronic Ester Catalyst->Product Reductive Elimination Base Base (KOAc) Solvent Anhydrous Solvent (e.g., Dioxane)

Caption: General workflow for the Miyaura borylation synthesis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][5] This Nobel Prize-winning reaction is one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and organic electronic materials.[1]

In this reaction, the boronic ester couples with an organic halide or triflate in the presence of a palladium catalyst and a base. The phenoxyphenyl moiety is transferred from the boron atom to the coupling partner, forming a new C-C bond with high efficiency and stereospecificity.

The Catalytic Cycle: A Self-Validating System

The Suzuki-Miyaura reaction operates via a well-established catalytic cycle. Each step regenerates the species necessary for the next, making the process highly efficient with low catalyst loadings.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the coupling partner, forming a Pd(II) complex.

  • Transmetalation: The boronic ester (R²-Bpin), activated by a base, transfers its organic group (the phenoxyphenyl moiety, R²) to the palladium center, displacing the halide and forming an R¹-Pd-R² complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative R¹-Pd(II)-X (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)-R² (Di-organo Complex) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_transmetal->product r1x R¹-X (Aryl Halide) r1x->pd_oxidative r2bpin R²-B(OR)₂ (Boronic Ester) r2bpin->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with 1-bromo-4-nitrobenzene.

Trustworthiness through Self-Validation: This protocol incorporates standard best practices, such as the use of an inert atmosphere and anhydrous solvents, which are critical for reproducibility. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), providing in-process validation.

Materials and Equipment:

  • Reagents:

    • This compound (1.0 equiv)

    • 1-Bromo-4-nitrobenzene (1.1 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Deionized Water

  • Equipment:

    • Schlenk flask or round-bottom flask with reflux condenser

    • Magnetic stirrer and heat plate

    • Inert gas line (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, 1-bromo-4-nitrobenzene, Pd(dppf)Cl₂, and anhydrous potassium carbonate.

    • Causality: A flame-dried flask and inert atmosphere are crucial to exclude moisture and oxygen, which can deactivate the palladium catalyst and hydrolyze the boronic ester.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.

    • Causality: The aqueous base is necessary to facilitate the transmetalation step. Dioxane is the primary solvent to ensure all organic reagents are dissolved.

  • Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes.

    • Causality: This step removes any residual dissolved oxygen from the solvents.

  • Heating: Heat the mixture to 80-90 °C with vigorous stirring.

    • Causality: Thermal energy is required to overcome the activation energy barriers for the catalytic cycle steps, particularly oxidative addition and reductive elimination.[6]

  • Monitoring: Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[6]

Setup 1. Assemble Reagents in Flame-Dried Flask (Boronic Ester, Aryl Halide, Pd Catalyst, Base) Inert 2. Place Under Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent 3. Add Anhydrous Dioxane/Water Inert->Solvent Degas 4. Degas Mixture Solvent->Degas Heat 5. Heat to 80-90 °C with Stirring Degas->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Cool, Dilute, Wash & Dry Monitor->Workup Purify 8. Concentrate & Purify via Chromatography Workup->Purify

Caption: A step-by-step experimental workflow for a typical Suzuki coupling.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is associated with several hazards.

  • Hazard Identification: The compound is harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[2][7] It can also cause skin and serious eye irritation.[2][7]

  • Handling: Always handle this chemical in a well-ventilated fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid breathing dust.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its inherent stability, conferred by the pinacol ester group, combined with its potent reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthetic origins, and reaction mechanisms, as detailed in this guide, is crucial for its effective and safe implementation in the laboratory.

References

An In-depth Technical Guide to 3-Phenoxyphenylboronic Acid Pinacol Ester: Properties, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. Arylboronic acids and their derivatives have become indispensable tools for this purpose, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these reagents, boronic acid pinacol esters stand out for their superior balance of stability and reactivity.[1] The pinacol ester group effectively shields the boronic acid moiety, rendering the molecule more robust against air and moisture compared to its free acid counterpart, which simplifies handling, storage, and purification.[1][2]

This guide focuses on a particularly valuable building block: 3-phenoxyphenylboronic acid pinacol ester . The diaryl ether motif is a privileged structure found in numerous biologically active compounds and advanced materials. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, stability, handling protocols, and validated applications in synthesis.

Part 1: Physicochemical Properties and Characterization

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective and reproducible use in any synthetic protocol.

Identifier and Property Summary

The fundamental identifiers and physical properties for 3-phenoxyphenylboronic acid pinacol ester are summarized below. While experimentally determined physical constants such as melting and boiling points are not widely published for this specific molecule, data from structurally similar analogs are provided for context.

PropertyValue / DescriptionReference
CAS Number 864772-18-9[3][4]
Molecular Formula C₁₈H₂₁BO₃[3]
Molecular Weight 296.17 g/mol [3]
IUPAC Name 2-(3-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneN/A
Appearance Expected to be a colorless to pale yellow oil or low-melting solid[5][6]
Melting Point Analog Data: 3-Methoxycarbonylphenylboronic acid pinacol ester: 91-95 °C (lit.)[7]
Density Analog Data: 3-Methoxyphenylboronic acid pinacol ester: 1.028 g/mL at 25 °C
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, CH₂Cl₂, Ethyl Acetate). Limited solubility in water, susceptible to hydrolysis.[8]

(Note: An actual image would be embedded here showing the 2D structure of the molecule.)

Expected Spectroscopic Signatures

While a dedicated spectral analysis for this compound is not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct regions. A prominent singlet integrating to 12 protons will appear around δ 1.30-1.35 ppm , characteristic of the four equivalent methyl groups of the pinacol ester.[6] The aromatic region between δ 7.00-7.80 ppm will display a complex series of multiplets corresponding to the nine protons of the two phenyl rings.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will be defined by a signal around δ 83-84 ppm for the two quaternary carbons of the pinacol ring and a signal near δ 25 ppm for the four methyl carbons.[9] The aromatic region will show multiple signals between δ 115-160 ppm . The carbon atom directly attached to the boron (C-B bond) is often observed as a broad signal or may not be detected due to quadrupolar relaxation.

  • ¹¹B NMR (128 MHz, CDCl₃): The boron-11 NMR should exhibit a single, broad resonance in the range of δ +30 to +35 ppm , which is characteristic of a tricoordinate boron atom within a pinacol ester environment.[9]

  • Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 297.16.

Part 2: Stability, Storage, and Safe Handling

The utility of boronic esters is directly linked to their enhanced stability, but this stability is not absolute. Understanding the degradation pathways and proper handling procedures is critical for experimental success.

Chemical Stability Profile

3-Phenoxyphenylboronic acid pinacol ester is significantly more stable than its corresponding boronic acid, but it remains susceptible to three primary degradation pathways:[8][10]

  • Hydrolysis: This is the most common degradation route, where water cleaves the boronate ester to form 3-phenoxyphenylboronic acid and pinacol. This reaction is catalyzed by both acids and bases.[8] While slow at neutral pH, the rate increases significantly under strongly acidic or basic conditions.[8][11]

  • Oxidation: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or prolonged exposure to air.[8]

  • Protodeboronation: This is a side reaction where the entire boronic ester group is replaced by a hydrogen atom from a proton source (e.g., water, acid). This is a common cause of yield loss in cross-coupling reactions.[8]

G main 3-Phenoxyphenylboronic Acid Pinacol Ester hydrolysis Hydrolysis (+ H₂O, acid/base catalyst) main->hydrolysis oxidation Oxidation (+ [O]) main->oxidation proto Protodeboronation (+ H⁺ source) main->proto p1 3-Phenoxyphenylboronic Acid + Pinacol hydrolysis->p1 p2 3-Phenoxyphenol oxidation->p2 p3 Phenoxybenzene proto->p3

Caption: Primary degradation pathways for aryl boronic acid pinacol esters.

Protocol for Storage and Handling

To ensure the long-term integrity and reactivity of the reagent, the following self-validating protocol must be implemented.

1. Receiving and Initial Inspection:

  • Upon receipt, verify that the container seal is intact.
  • Date the container with both the date of receipt and the date of first opening.[12] This is crucial for tracking shelf-life.

2. Long-Term Storage:

  • Atmosphere: Store the compound under a dry, inert atmosphere (e.g., argon or nitrogen).[13]
  • Temperature: For optimal shelf-life, store in a refrigerator at 2-8°C .
  • Container: Ensure the container is tightly sealed to prevent moisture ingress. Use of a desiccator for secondary containment is recommended.
  • Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[13][14]

3. Safe Handling for Experimental Use:

  • Work Area: All manipulations should be performed in a well-ventilated fume hood.[15]
  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[15]
  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Briefly purge the headspace with an inert gas before re-sealing.
  • Incompatible Materials: Avoid contact with water, strong acids, strong bases, and strong oxidizing agents.[13]

Part 3: Synthesis and Purification

3-Phenoxyphenylboronic acid pinacol ester is typically prepared via one of two reliable synthetic routes. The choice of method depends on the availability of starting materials.

Synthetic Route 1: Esterification of Boronic Acid

This is the most direct method if the corresponding boronic acid is available. The reaction involves the condensation of 3-phenoxyphenylboronic acid with pinacol, typically with removal of water to drive the equilibrium.

G cluster_0 Esterification Workflow start Combine: - 3-Phenoxyphenylboronic Acid - Pinacol (1.0 eq) - MgSO₄ (1.5 eq) - Solvent (e.g., Diethyl Ether) react Stir under Argon (Room Temp, 24h) start->react filter Filter to remove MgSO₄ react->filter concentrate Concentrate in vacuo filter->concentrate purify Purify via Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Workflow for synthesis via esterification.

Step-by-Step Protocol (Esterification): [16]

  • To an oven-dried flask under an argon atmosphere, add 3-phenoxyphenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add a suitable anhydrous solvent, such as diethyl ether or THF.

  • Stir the resulting suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, filter the suspension to remove the magnesium sulfate and any other solids.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.

Synthetic Route 2: Palladium-Catalyzed Borylation

This method is ideal when starting from an aryl halide, such as 3-phenoxybromobenzene. The Miyaura borylation reaction utilizes a palladium catalyst to couple the aryl halide with a boron source like bis(pinacolato)diboron (B₂pin₂).

Step-by-Step Protocol (Miyaura Borylation):

  • In a flask, combine 3-phenoxybromobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a base such as potassium acetate (KOAc, 3.0 equiv).

  • Add a palladium catalyst, with [Pd(dppf)Cl₂] being a common and effective choice (1-3 mol%).

  • Add a degassed aprotic solvent like dioxane or DMSO.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction with a solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Part 4: Reactivity and Key Synthetic Application

The primary utility of 3-phenoxyphenylboronic acid pinacol ester is as a robust coupling partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.

The Suzuki-Miyaura Catalytic Cycle

The pinacol ester does not typically enter the catalytic cycle directly. Under the basic reaction conditions, it is believed to hydrolyze in situ to the boronic acid, which is then converted to a more nucleophilic trihydroxyborate species (Ar-B(OH)₃⁻). This borate undergoes transmetalation with the palladium(II) center.

G Suzuki-Miyaura Catalytic Cycle cluster_pre Pre-activation pd0 Pd(0)L₂ pdiih Ar¹-Pd(II)-X L₂ pd0->pdiih Oxidative Addition (+ Ar¹-X) pdiib Ar¹-Pd(II)-OB(OH)₂Ar² L₂ pdiih->pdiib Transmetalation (+ Ar²-B(OH)₃⁻) pdiic Ar¹-Pd(II)-Ar² L₂ pdiib->pdiic pdiic->pd0 Reductive Elimination product Ar¹-Ar² (Product) pdiic->product Ar²-B(pin) Ar²-B(pin) Ar²-B(OH)₂ Ar²-B(OH)₂ Ar²-B(pin)->Ar²-B(OH)₂ + H₂O Ar²-B(OH)₃⁻ Ar²-B(OH)₃⁻ Ar²-B(OH)₂->Ar²-B(OH)₃⁻ + Base (OH⁻) Ar²-B(OH)₃⁻->pdiih Enters Cycle

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling of 3-phenoxyphenylboronic acid pinacol ester with 4-bromotoluene. It is designed to be self-validating through clear checkpoints.

1. Reagent and Glassware Preparation:

  • Causality: Oxygen can deactivate the Pd(0) catalyst. Water content can be beneficial but must be controlled.
  • Action: Ensure all glassware is oven- or flame-dried. Use a solvent that has been degassed by sparging with argon or nitrogen for at least 30 minutes.

2. Reaction Assembly:

  • In a dried flask equipped with a stir bar and reflux condenser under an inert atmosphere (argon), add:
  • 4-Bromotoluene (1.0 equiv, e.g., 1.0 mmol, 171 mg)
  • 3-Phenoxyphenylboronic acid pinacol ester (1.2 equiv, 1.2 mmol, 355 mg)
  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (2 mol%, 0.02 mmol, 16.3 mg)
  • Base, e.g., powdered K₃PO₄ or Cs₂CO₃ (3.0 equiv, 3.0 mmol)
  • Causality: The order of addition for solids is generally not critical, but adding the solvent last ensures a homogeneous mixture before heating. The excess of boronic ester compensates for potential protodeboronation. The base is essential for forming the active boronate species.[8][17]

3. Execution and Monitoring:

  • Add the degassed solvent system (e.g., 1,4-Dioxane with 10-20% water, ~0.2 M concentration).[17][18]
  • Heat the mixture to 90-100 °C with vigorous stirring.
  • Validation Checkpoint: Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc), observing the consumption of 4-bromotoluene and the appearance of a new, higher Rf product spot. A reaction is typically complete in 2-12 hours.

4. Work-up and Purification:

  • Cool the reaction to room temperature.
  • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

3-Phenoxyphenylboronic acid pinacol ester is a highly valuable and versatile intermediate for chemical synthesis. Its enhanced stability over the free boronic acid simplifies handling and storage, while its reactivity profile makes it an excellent partner in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. By understanding its physicochemical properties, adhering to proper storage and handling protocols, and applying optimized reaction conditions, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Safe Handling of 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Physicochemical Properties

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane is a member of the boronic acid pinacol ester family, which are crucial intermediates in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Understanding its fundamental properties is the first step in ensuring its safe use.

PropertyValueSource
Molecular Formula C₁₈H₂₁BO₃[1]
Molecular Weight 296.17 g/mol [2][3]
Appearance White to light yellow crystalline powder (based on 4-isomer)[3]
Melting Point 52 - 56 °C (based on 4-isomer)[3]
Solubility Soluble in organic solvents[3]

Hazard Identification and GHS Classification

Based on aggregated data for structurally related phenoxyphenyl and other aryl dioxaborolanes, the following GHS classifications are anticipated.[4] It is prudent to handle the compound as if it possesses these hazards.

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5][6][7]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[5][6][8]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[5][6][8]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[5][6][8]

Signal Word: Warning [5]

Hazard Statements:

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Logical Flow of Hazard Assessment

cluster_0 Hazard Identification cluster_1 Risk Mitigation A Chemical Structure (Aryl Boronic Ester) B GHS Classification (Analog Data) - Acute Oral Toxicity (Cat. 4) - Skin Irritation (Cat. 2) - Eye Irritation (Cat. 2A) - Respiratory Irritation (Cat. 3) A->B leads to C Signal Word: Warning B->C requires D Hazard Statements (H302, H315, H319, H335) B->D requires E Engineering Controls (Fume Hood) D->E necessitates F Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat D->F necessitates G Safe Handling Protocols - Avoid Inhalation/Contact D->G necessitates

Caption: Logical relationship between hazard identification and risk mitigation.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to ensuring laboratory safety. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

All work with this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9] The fume hood provides a contained workspace that draws airborne contaminants away from the user.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is a self-validating system for operator protection.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[10]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[7][9] Gloves should be inspected before use and disposed of properly after handling the material.[9]

  • Skin and Body Protection : A lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron may be necessary.[7][10]

Handling Procedures
  • Avoid breathing dust, fumes, or vapors.[5][8]

  • Avoid contact with skin and eyes.[5][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[5][6]

  • Ensure containers are kept tightly closed when not in use.[11]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents in conjunction with this solid.[11][12]

Storage Requirements

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep it away from incompatible materials such as strong oxidizing agents.[10] The stability of boronic esters is generally good under these conditions, preventing hydrolysis or degradation.[3]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. The following protocols are based on standard laboratory safety practices for hazardous chemicals.

Exposure RouteFirst-Aid ProtocolCitation
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[5][7][13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][11][13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9][13]
Accidental Release Measures
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[7][9] Place it into a suitable, closed container for disposal.[9]

  • Decontamination : Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.[5]

Experimental Workflow: Safe Handling Protocol

start Start: Prepare for Synthesis prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->prep_ppe end End: Post-Handling Cleanup prep_hood 2. Prepare Fume Hood (Verify Airflow, Clear Workspace) prep_ppe->prep_hood weigh 3. Weigh Compound (In Fume Hood, Minimize Dust) prep_hood->weigh transfer 4. Transfer to Reaction Vessel (Use Spatula, Avoid Spillage) weigh->transfer reaction 5. Conduct Reaction (Under Inert Atmosphere if required) transfer->reaction cleanup 6. Decontaminate & Dispose (Clean Glassware, Dispose of Waste) reaction->cleanup wash 7. Remove PPE & Wash Hands cleanup->wash wash->end

Caption: Step-by-step workflow for the safe handling of the compound.

Toxicological and Ecological Information

While specific toxicological data for this compound is not available, the GHS classifications suggest potential for acute oral toxicity and irritation.[4][5] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available for this compound or its close analogs.[5] The environmental impact has not been fully investigated, and therefore, the compound should not be allowed to enter drains or watercourses.[9]

Conclusion

This compound is a valuable synthetic tool. Its safe use hinges on a thorough understanding of its potential hazards, which can be reliably inferred from structurally similar compounds. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

Navigating the Nuances of Stability and Storage: An In-depth Technical Guide to 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Reagent in Modern Synthesis

3-Phenoxyphenylboronic acid pinacol ester stands as a critical building block in the landscape of contemporary organic synthesis and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made it an indispensable tool for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The phenoxyphenyl motif is a prevalent scaffold in a number of commercialized drugs, lending favorable pharmacokinetic properties. The pinacol ester form of the boronic acid offers enhanced stability and ease of handling compared to its free boronic acid counterpart, facilitating its widespread use.[1] However, to fully exploit its synthetic potential and ensure the integrity of experimental outcomes, a comprehensive understanding of its stability and optimal storage conditions is paramount. This guide provides a detailed exploration of the factors governing the stability of 3-phenoxyphenylboronic acid pinacol ester, offering field-proven insights and protocols for its effective management in a research and development setting.

The Interplay of Structure and Stability

The inherent stability of 3-phenoxyphenylboronic acid pinacol ester is a direct consequence of its molecular architecture. The pinacol group forms a five-membered dioxaborolane ring with the boron atom, which provides significant steric hindrance around the boron center. This bulkiness shields the boron from nucleophilic attack, a key step in several degradation pathways. Furthermore, the electron-donating character of the oxygen atoms in the pinacol group can influence the Lewis acidity of the boron, further modulating its reactivity and stability.

Mechanisms of Degradation: A Focus on Hydrolysis

The principal degradation pathway for 3-phenoxyphenylboronic acid pinacol ester, like other boronic acid pinacol esters, is hydrolysis.[2][3][4] This process involves the cleavage of the B-O bonds of the pinacol ester, leading to the formation of 3-phenoxyphenylboronic acid and pinacol.

The generally accepted mechanism for the hydrolysis of boronic esters involves the nucleophilic attack of a water molecule on the boron atom. This is often the rate-determining step and is influenced by the steric and electronic environment of the boron center. The presence of additional water molecules can significantly accelerate the hydrolysis by facilitating proton transfer.[5]

cluster_hydrolysis Hydrolysis Pathway cluster_dehydration Dehydration Pathway 3-Phenoxyphenylboronic acid pinacol ester 3-Phenoxyphenylboronic acid pinacol ester Tetrahedral Intermediate Tetrahedral Intermediate 3-Phenoxyphenylboronic acid pinacol ester->Tetrahedral Intermediate + H2O 3-Phenoxyphenylboronic acid + Pinacol 3-Phenoxyphenylboronic acid + Pinacol Tetrahedral Intermediate->3-Phenoxyphenylboronic acid + Pinacol + H2O 3-Phenoxyphenylboronic acid 3-Phenoxyphenylboronic acid Trimeric Anhydride (Boroxine) Trimeric Anhydride (Boroxine) 3-Phenoxyphenylboronic acid->Trimeric Anhydride (Boroxine) - H2O

Figure 1. Primary degradation pathways for 3-phenoxyphenylboronic acid pinacol ester.

The rate of hydrolysis is also highly dependent on pH. At physiological pH (around 7.4), the hydrolysis of phenylboronic pinacol esters is considerably accelerated compared to slightly acidic conditions.[2][3] This is a critical consideration for applications in biological systems or when using aqueous basic conditions in reactions.

While less common under standard storage conditions, oxidation of the C-B bond can also occur, particularly in the presence of strong oxidizing agents or upon exposure to air over extended periods. This can lead to the formation of phenol and boric acid derivatives.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 3-phenoxyphenylboronic acid pinacol ester, stringent adherence to proper storage and handling protocols is essential. The following recommendations are based on best practices for managing air- and moisture-sensitive reagents.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[6]
Container Tightly sealed, opaque glass vial or bottleProtects from moisture and light. Amber glass is preferred to prevent potential photodegradation.
Location Cool, dry, well-ventilated area away from incompatible materialsEnsures a stable environment and prevents accidental contact with substances that could promote degradation (e.g., strong acids, bases, and oxidizing agents).[7][8]
Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). This is the most effective way to prevent exposure to moisture and air.

  • Minimize Exposure: If handling in the open, do so quickly and in a fume hood with good ventilation. Minimize the time the container is open.

  • Use of Dry Equipment: Ensure all spatulas, glassware, and other equipment are thoroughly dried before use.

  • Avoid Contamination: Use clean, dedicated equipment to avoid cross-contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

start Handling 3-Phenoxyphenylboronic acid pinacol ester glovebox Is a glovebox available? start->glovebox handle_in_glovebox Handle in glovebox glovebox->handle_in_glovebox Yes fume_hood Work in a fume hood glovebox->fume_hood No seal_tightly Seal container tightly after use handle_in_glovebox->seal_tightly minimize_time Minimize exposure time fume_hood->minimize_time dry_equipment Use dry equipment minimize_time->dry_equipment dry_equipment->seal_tightly store_properly Store at 2-8°C under inert gas seal_tightly->store_properly

Figure 2. Decision workflow for handling 3-phenoxyphenylboronic acid pinacol ester.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of 3-phenoxyphenylboronic acid pinacol ester is crucial for ensuring the reliability of experimental results. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations.

Analytical TechniqueAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) High sensitivity and resolution for separating the ester from its degradation products.On-column hydrolysis can be a significant issue, leading to inaccurate purity assessments.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C) Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC. May not detect trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and provides mass information for peak identification.The compound may require derivatization to be volatile enough for GC analysis. Thermal degradation in the injector is a possibility.
Optimized HPLC Method for Purity Analysis

The analysis of boronic acid pinacol esters by reversed-phase HPLC is notoriously challenging due to their propensity for on-column hydrolysis.[4][9] This can lead to peak broadening, tailing, and the appearance of the corresponding boronic acid as an artifact. To mitigate these issues, the following considerations are key:

  • Column Selection: Utilize a column with low silanol activity. Columns with end-capping or hybrid particle technology are often preferred.[9]

  • Mobile Phase: A mobile phase with a high percentage of organic solvent can help to suppress hydrolysis.[4] In some cases, a highly basic mobile phase (pH > 10) has been shown to stabilize the pinacol ester.[5]

  • Sample Diluent: The sample should be dissolved in an aprotic organic solvent such as acetonitrile or THF immediately before analysis to minimize hydrolysis in the sample vial.[5]

Example HPLC Protocol:

  • Column: C18, 2.1 x 50 mm, 1.8 µm, with low silanol activity.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Bicarbonate in Water, pH 10

  • Gradient: 5% A to 95% A over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Conclusion: A Foundation for Reliable Research

3-Phenoxyphenylboronic acid pinacol ester is a powerful reagent whose effective use is underpinned by a thorough understanding of its stability. By recognizing its susceptibility to hydrolysis and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable compound. Furthermore, the use of appropriate analytical methods to monitor its purity provides an essential quality control measure, ultimately leading to more reliable and reproducible scientific outcomes. As with any reactive chemical, a proactive approach to stability and storage is a cornerstone of good laboratory practice and scientific rigor.

References

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane: Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. Among the arsenal of synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable. Central to the success of these reactions is the availability of high-quality, versatile, and stable building blocks. 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane (CAS No. 864772-18-9) has emerged as a significant reagent in this class.[1][2]

This technical guide provides a comprehensive overview of the commercial availability, properties, and core applications of 3-phenoxyphenylboronic acid pinacol ester, designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this compound in their synthetic endeavors. Its structure, featuring a stable pinacol ester of boronic acid linked to a 3-phenoxyphenyl scaffold, offers a robust platform for introducing this valuable biaryl ether motif into complex molecular architectures.

Chemical and Physical Properties

The pinacol ester form of 3-phenoxyphenylboronic acid offers enhanced stability and solubility in organic solvents compared to the corresponding free boronic acid, facilitating easier handling, purification, and storage.[3] While some physical properties like melting and boiling points are not consistently reported across all suppliers, the available data and safety information provide a solid foundation for its use in a laboratory setting.

PropertyValueSource(s)
CAS Number 864772-18-9[1][2][4]
Molecular Formula C₁₈H₂₁BO₃[2][3]
Molecular Weight 296.17 g/mol [5]
Appearance Powder[3]
Purity ≥95% (typical)[3]
Storage Store in a tightly closed container in a dry place. Keep refrigerated.[3]

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. The compound is typically offered in research quantities ranging from milligrams to several grams, with options for custom synthesis and bulk quantities available upon request.

SupplierProduct Number (Example)PurityAvailable Quantities
Finetech Industry Limited FT-0774909CustomInquiry for pack sizes
BLDpharm BD139949≥95%1g, 5g, 25g
Key Organics DS-15355N/AInquiry
AOBChem 79408≥95%Inquiry
Matrix Scientific 092956N/AInquiry

Note: Availability and product numbers are subject to change. Please consult the respective supplier's website for the most current information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester and an organic halide or triflate. The 3-phenoxyphenyl motif is a common structural element in various biologically active compounds, making this reagent particularly valuable for constructing complex biaryl and heteroaryl structures in medicinal chemistry.

The stability of the pinacol boronate allows for a broad tolerance of functional groups on the coupling partner, making it a reliable choice for late-stage functionalization in the synthesis of complex molecules.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pd2_biaryl Ar-Pd(II)-R Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Insight: A Step-by-Step Synthetic Protocol

While specific protocols for every conceivable reaction are vast, the following represents a general, yet robust, procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar couplings.

Objective: Synthesis of a 3-phenoxybiaryl derivative.
Materials:
  • This compound (1.2 equiv.)

  • Aryl bromide (Ar-Br) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram:

Suzuki_Workflow setup 1. Reaction Setup Combine boronic ester, aryl halide, and base in a dry flask. inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert reagents 3. Reagent Addition Add solvent, then add the Palladium catalyst. inert->reagents reaction 4. Heating & Stirring Heat the mixture to the target temperature (e.g., 80-100 °C) and stir for 2-24h. reagents->reaction monitor 5. Monitoring Track reaction progress using TLC or LC-MS. reaction->monitor workup 6. Work-up & Extraction Cool, dilute with organic solvent, and perform aqueous wash. monitor->workup purify 7. Purification Dry, concentrate, and purify the crude product via column chromatography. workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol), the chosen aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

    • Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.

  • Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).

    • Causality: Degassing the solvent removes dissolved oxygen. The choice of solvent and base system is critical and often needs to be optimized for specific substrates to ensure solubility and reactivity.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting reagent (typically the aryl bromide).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

    • Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available Safety Data Sheets (SDS), the following precautions should be observed when handling this compound:

  • Handling: Causes irritation and may be harmful if inhaled, in contact with skin, or if swallowed.[3] Avoid breathing dust, vapor, mist, or gas.[3] Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3] Refrigeration is recommended for long-term storage to maintain its integrity.[3]

  • First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[3][6] If inhaled, move to fresh air. If ingested, wash out the mouth with water. Seek medical attention in all cases of exposure.[3]

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Biaryl Ethers

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For their contributions to this and other palladium-catalyzed cross-couplings, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[1] This powerful reaction facilitates the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide focuses on the application of a specific, yet versatile, building block: 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane . This boronic acid pinacol ester is an increasingly important reagent for introducing the 3-phenoxyphenyl moiety, a key structural motif in numerous biologically active molecules. The pinacol ester offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store while still providing excellent reactivity under appropriate conditions.

Herein, we provide a detailed exploration of the mechanistic underpinnings, practical experimental protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., an aryl bromide). This step forms a Pd(II) intermediate.[1] The reactivity of the halide partner is crucial, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: This is the pivotal step where the organic fragment from the boron reagent is transferred to the palladium center. The presence of a base is essential for this process. The base activates the boronic ester, forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the 3-phenoxyphenyl group to the Pd(II) complex, displacing the halide.[3]

  • Reductive Elimination: In the final step, the two organic groups on the palladium intermediate couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. This step also regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_addition boronate_ester Ar²-B(pin) (Boronate Ester) transmetalation Transmetalation boronate_ester->transmetalation base Base (e.g., K₃PO₄) base->transmetalation product Ar¹-Ar² (Biaryl Product) pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 reductive_elimination->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of 3-Methoxy-3'-phenoxybiphenyl

This protocol details the coupling of this compound with 1-bromo-3-methoxybenzene.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
1-Bromo-3-methoxybenzene187.041871.01.0
This compound296.173551.21.2
Pd(dppf)Cl₂ · CH₂Cl₂816.6416.30.020.02
Potassium Phosphate (K₃PO₄)212.274252.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-methoxybenzene (187 mg, 1.0 mmol), this compound (355 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Begin stirring the mixture. Purge the resulting solution with a gentle stream of argon for 10-15 minutes.

  • Catalyst Introduction: While maintaining the inert atmosphere, add the Pd(dppf)Cl₂ · CH₂Cl₂ catalyst (16.3 mg, 0.02 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methoxy-3'-phenoxybiphenyl. Expected yields are typically in the range of 80-95%.

Experimental_Workflow start Start setup 1. Combine Reactants & Base in a Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents catalyst 4. Add Palladium Catalyst solvents->catalyst reaction 5. Heat to 90°C & Monitor (TLC or LC-MS) catalyst->reaction workup 6. Cool, Dilute & Wash (EtOAc, H₂O, Brine) reaction->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Pure 3-Methoxy-3'-phenoxybiphenyl purify->product

References

The Synthetic Versatility of 3-Phenoxyphenylboronic Acid Pinacol Ester: A Guide to Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist engaged in the intricate art of molecule building, the strategic selection of reagents is paramount to success. Among the vast arsenal of synthetic tools, organoboron compounds, particularly boronic acid pinacol esters, have established themselves as indispensable mainstays for the construction of complex molecular architectures.[1][2] This guide delves into the multifaceted applications of a particularly valuable building block: 3-phenoxyphenylboronic acid pinacol ester . Its unique structural motif, featuring a diaryl ether linkage, renders it a highly sought-after precursor for the synthesis of a wide array of bioactive molecules and advanced materials.

This document provides an in-depth exploration of the utility of 3-phenoxyphenylboronic acid pinacol ester, moving beyond a mere recitation of procedures to offer a causal understanding of experimental choices. The protocols detailed herein are designed to be self-validating, grounded in established mechanistic principles and supported by authoritative literature.

The Advantage of the Pinacol Ester Moiety

Boronic acids are known for their utility in cross-coupling reactions, but they can be prone to dehydration to form boroxines and can be challenging to purify. The use of a pinacol ester to protect the boronic acid functionality imparts several key advantages. This modification enhances the compound's stability towards air and moisture and often improves its solubility in common organic solvents, making it easier to handle and store.[2] This increased stability is a critical factor for ensuring reproducibility in synthetic procedures.[2]

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates with high efficiency and functional group tolerance.[3] 3-Phenoxyphenylboronic acid pinacol ester is an excellent coupling partner in these reactions for the synthesis of substituted biphenyls and other biaryl systems, which are common scaffolds in pharmaceuticals.[1]

Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid or ester, forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium complex.[3]

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired C-C bond of the biaryl product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Suzuki_Miyaura_Cycle

Protocol: Synthesis of a Substituted Biphenyl Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-phenoxyphenylboronic acid pinacol ester with an aryl bromide.

Materials:

  • 3-Phenoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-phenoxyphenylboronic acid pinacol ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)9012High
2Pd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (4:1)1008High
3XPhos Pd G3 (1)K₃PO₄THF/H₂O (4:1)806Excellent

Note: Yields are generalized and highly dependent on the specific substrates used. This table serves as a guide for optimizing reaction conditions.

Advanced Application: Chan-Lam Coupling for Diaryl Ether Synthesis

While the Suzuki-Miyaura reaction is paramount for C-C bond formation, the Chan-Lam (also known as Chan-Evans-Lam) coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds.[5] This copper-catalyzed reaction allows for the coupling of boronic acids with phenols and amines to generate diaryl ethers and diaryl amines, respectively. A significant advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, even open to the air at room temperature.[5]

Mechanistic Overview of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki-Miyaura reaction. However, it is generally believed to involve a Cu(II) or Cu(III) intermediate. The key steps are proposed as follows:

  • Ligand Exchange: The copper catalyst coordinates with the phenol or amine.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The C-O or C-N bond is formed through reductive elimination from a high-valent copper intermediate, regenerating a lower-valent copper species that can re-enter the catalytic cycle after oxidation.

Chan_Lam_Coupling

Protocol: Synthesis of a Diaryl Ether via Chan-Lam Coupling

This protocol outlines a general procedure for the copper-catalyzed coupling of 3-phenoxyphenylboronic acid pinacol ester with a phenol.

Materials:

  • 3-Phenoxyphenylboronic acid pinacol ester (1.5 equiv)

  • Phenol (1.0 equiv)

  • Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., Pyridine or Et₃N, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Toluene)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 mmol), 3-phenoxyphenylboronic acid pinacol ester (1.5 mmol), and copper(II) acetate (0.1-0.2 mmol).

  • Add the solvent (e.g., dichloromethane, 10 mL) and the base (e.g., pyridine, 2.0 mmol). If the reagents are sensitive to moisture, add activated molecular sieves.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Table 2: Representative Conditions for Chan-Lam C-O Coupling

EntryCopper SourceBaseSolventTemperatureTimeYield
1Cu(OAc)₂PyridineCH₂Cl₂Room Temp48hGood
2CuIEt₃NDMF80°C24hModerate to Good
3Cu₂O2,6-LutidineToluene110°C12hGood

Note: Yields are generalized and highly dependent on the specific substrates used. This table provides a starting point for reaction optimization.

Conclusion

3-Phenoxyphenylboronic acid pinacol ester is a powerful and versatile building block in modern organic synthesis. Its stability and reactivity make it an ideal substrate for constructing complex molecules, particularly through Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By understanding the underlying mechanisms of these transformations, researchers can rationally design and optimize synthetic routes to access a wide range of valuable compounds for drug discovery, materials science, and other advanced applications. The protocols provided in this guide serve as a robust starting point for the successful application of this important synthetic intermediate.

References

Synthesis of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane is a valuable boronic acid pinacol ester intermediate in organic synthesis. Its structural motif, featuring a diphenyl ether linkage, is prevalent in numerous biologically active molecules and functional materials. This compound serves as a critical building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex biaryl and heteroaryl structures. This application note provides a detailed overview of the synthesis of this important intermediate, focusing on the widely employed Miyaura borylation reaction. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol, and discuss key reaction parameters and purification strategies.

The Synthetic Approach: Miyaura Borylation

The most common and efficient method for the synthesis of aryl boronic esters, such as this compound, is the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[3] The reaction is valued for its mild conditions and broad functional group tolerance, making it a staple in modern synthetic chemistry.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process that proceeds through several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Miyaura_Borylation Ar-X Aryl Halide (3-Phenoxyphenyl Bromide) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L_n Active Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base (e.g., KOAc) Base->Transmetalation B2pin2 Bis(pinacolato)diboron B2pin2->Transmetalation Ar-Pd(II)-Bpin Ar-Pd(II)-Bpin Complex Transmetalation->Ar-Pd(II)-Bpin Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Bpin Product (4,4,5,5-tetramethyl-2- (3-phenoxyphenyl)-1,3,2-dioxaborolane) Reductive_Elimination->Ar-Bpin

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 3-phenoxyphenyl bromide) to a low-valent palladium(0) complex. This step forms a palladium(II) species.

  • Transmetalation: The crucial carbon-boron bond-forming step involves the transfer of a boryl group from bis(pinacolato)diboron to the palladium center. This step is facilitated by a base, which is believed to activate the diboron reagent or the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl boronic ester from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocol

This section provides a representative protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
3-Phenoxyphenyl bromide588-63-6215.09Starting material. Can be a skin and eye irritant.
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94Boron source. Moisture sensitive.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.71Palladium catalyst. Air and moisture sensitive.
Potassium Acetate (KOAc)127-08-298.14Base. Should be dried before use.
1,4-Dioxane123-91-188.11Anhydrous solvent. Peroxide formation hazard.
Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle all reagents with care, consulting the relevant Safety Data Sheets (SDS) prior to use. Bis(pinacolato)diboron can cause skin and serious eye irritation.[4][5] Pd(dppf)Cl₂ is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6][7] 1,4-Dioxane is a flammable liquid and potential carcinogen.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.

Reaction Setup and Procedure

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 3-Phenoxyphenyl bromide - B₂pin₂ - Pd(dppf)Cl₂ - KOAc Charge_Flask Charge Flask with Solids Reagents->Charge_Flask Glassware Dry Glassware: - Round-bottom flask - Condenser Glassware->Charge_Flask Inert_Atmosphere Establish Inert Atmosphere (Nitrogen/Argon) Charge_Flask->Inert_Atmosphere Add_Solvent Add Anhydrous Dioxane Inert_Atmosphere->Add_Solvent Heat_Reaction Heat to 80-90 °C Add_Solvent->Heat_Reaction Stir Stir for 12-24 h Heat_Reaction->Stir Cool Cool to Room Temperature Stir->Cool Filter Filter through Celite Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Evaporate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product: - NMR - MS Purify->Characterize

Figure 2: General workflow for the synthesis of the target compound.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenoxyphenyl bromide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (1-3 mol%), and potassium acetate (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel. It has been noted that silica gel can sometimes cause degradation of boronic esters; in such cases, using neutral alumina or silica gel treated with boric acid may be beneficial. Elution with a hexane/ethyl acetate gradient is typically effective.

Expected Results and Characterization

The final product, this compound, is typically a white to off-white solid. The identity and purity of the compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-phenoxyphenyl group and a distinct singlet for the 12 equivalent methyl protons of the pinacol group around 1.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the quaternary and methyl carbons of the pinacol moiety.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₈H₂₁BO₃ (296.16 g/mol ).

Conclusion

The Miyaura borylation provides a reliable and versatile route for the synthesis of this compound. By carefully controlling the reaction conditions and employing proper purification techniques, researchers can obtain this valuable synthetic intermediate in good yield and high purity. This application note serves as a comprehensive guide for scientists engaged in organic synthesis and drug discovery, facilitating the efficient preparation of this key building block for the development of novel molecules.

References

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Biaryl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or triflates, has revolutionized the construction of complex molecules.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[4]

Within the vast landscape of molecules synthesized via this method, those containing the 3-phenoxybiphenyl scaffold are of particular interest. This structural motif is a key component in numerous pharmaceuticals, agrochemicals, and advanced materials. Its synthesis via the coupling of an aryl halide with 3-phenoxyphenylboronic acid or its derivatives, such as the pinacol ester, is a critical transformation for researchers in drug development and materials science.

This guide provides a detailed examination of the palladium catalysts and protocols optimized for the coupling of 3-phenoxyphenylboronic acid pinacol ester. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding results.

The Catalytic System: A Mechanistic Perspective

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system. Understanding the role of each is paramount to mastering the reaction. The general catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

The Palladium Source: Initiating the Cycle

The active catalyst in the Suzuki reaction is a Palladium(0) species.[6] While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, they can be sensitive to air and have a limited shelf life.[4] More commonly, stable Palladium(II) salts, known as precatalysts, are used, which are reduced in situ to the active Pd(0) state.[6]

  • Common Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are cost-effective and widely used.[7]

  • Common Pd(0) Sources: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a popular air-stable Pd(0) source that readily dissociates in solution to provide the active catalyst.[8]

The choice of precatalyst can influence the rate of formation of the active catalytic species, which is a critical factor for reaction efficiency.[6]

The Ligand: The Heart of Reactivity

The ligand is arguably the most critical component for tuning the catalyst's reactivity and stability.[9][10] It binds to the palladium center, modifying its steric and electronic properties, which directly impacts each step of the catalytic cycle.[11]

  • σ-Donating Character: Electron-rich ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[9][12]

  • Steric Bulk: Bulky ligands promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[9] They also help form the highly reactive monoligated palladium species (L₁Pd(0)), which can be more active in oxidative addition than more coordinated complexes.[13]

Common Ligand Classes for this Coupling:

  • Triarylphosphines (e.g., PPh₃): Triphenylphosphine is a classic, robust, and inexpensive ligand. It is often used in conjunction with Pd(PPh₃)₄ or generated in situ with a Pd(II) source.[4]

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, such as XPhos, SPhos, and RuPhos, are sterically demanding and highly electron-rich.[6][13] They are exceptionally effective for coupling challenging substrates, including sterically hindered partners and unreactive aryl chlorides, often allowing for lower catalyst loadings and milder reaction temperatures.[14]

  • Bidentate Phosphines (e.g., dppf, Xantphos): Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and Xantphos are also widely used. Their defined bite angles can offer unique stability and selectivity to the catalytic complex.[6][14]

The Base: The Boron Activator

A base is essential for the transmetalation step.[15] Its primary role is to activate the organoboron reagent, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.[15][16]

  • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[15]

    • K₃PO₄ (Potassium Phosphate): A strong, versatile base effective for a wide range of substrates.

    • Cs₂CO₃ (Cesium Carbonate): Often provides higher yields for difficult couplings due to its greater solubility in organic solvents.[17]

  • Aqueous vs. Anhydrous: The presence of water can be beneficial, as it helps dissolve the inorganic base and can facilitate the formation of the boronate "ate" complex.[2][18] However, excess water can lead to undesired protodeboronation of the boronic ester.[19]

The Solvent System: The Reaction Medium

The solvent must solubilize the reactants and catalyst components to a sufficient degree. The choice of solvent can significantly impact reaction rates and yields.[18]

  • Common Solvents: Aprotic solvents like 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are frequently used, often in a mixture with water.[2][18]

  • Biphasic vs. Homogeneous: A mixture like Toluene/Water or Dioxane/Water creates a biphasic system where the inorganic base resides primarily in the aqueous layer. Vigorous stirring is crucial in these cases to maximize the interfacial area where the reaction occurs.[12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed coupling process.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') TM_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex ArB 3-Phenoxyphenyl- B(pin) (Ar'-Bpin) ArB->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex Activates Boronic Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Standard Conditions using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of 3-phenoxyphenylboronic acid pinacol ester with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 3-Phenoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-phenoxyphenylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (8 mL) and water (2 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the catalyst.[12]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-phenoxybiphenyl product.

Protocol B: High-Turnover Conditions using a Buchwald Precatalyst

This protocol utilizes a modern, highly active catalyst system suitable for more challenging substrates or for achieving high yields with lower catalyst loadings.

Materials:

  • Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 mmol, 1.0 equiv)

  • 3-Phenoxyphenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), 3-phenoxyphenylboronic acid pinacol ester (1.5 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 precatalyst (0.01 mmol) to a dry Schlenk tube or reaction vial with a stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete within 1-6 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the desired product.

General Experimental Workflow

The following diagram outlines the typical workflow for performing the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Data Summary: Comparison of Catalytic Systems

The table below summarizes representative conditions for the Suzuki-Miyaura coupling to form biaryl products. Yields are highly dependent on the specific aryl halide used.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O9012Good
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O1008Good-Excellent
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane/H₂O12010Excellent[8]
4Pd(dppf)Cl₂ (2)-Na₂CO₃ (2)DMF/H₂O806Good-Excellent[7]
5XPhos Pd G3 (1)-K₃PO₄ (2)t-AmylOH1004Excellent

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, ensure the solvent was adequately degassed and that the reagents are pure. Increasing the temperature or switching to a more active catalyst system (e.g., Protocol A to Protocol B) can improve conversion.[12]

  • Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic, especially with prolonged heating or in the presence of excess water.[19] Using a more stable boronic ester, minimizing reaction time, or using anhydrous conditions with a soluble base like Cs₂CO₃ can mitigate this issue.

  • Homocoupling: The formation of Ar-Ar or Ar'-Ar' dimers can occur, often due to the presence of oxygen or issues with the catalyst's stability. Ensure thorough degassing and consider using bulky ligands that disfavor this side reaction.[2][12]

  • Stirring Rate: For biphasic reactions, a high stirring rate is essential to ensure proper mixing and facilitate the reaction at the phase interface.[12]

References

Application Notes & Protocols: Leveraging 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane has emerged as a highly valuable reagent for medicinal chemists. It serves as a stable, versatile precursor to the 3-phenoxyphenyl moiety, a diaryl ether structure recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a range of biologically active compounds, from potent enzyme inhibitors to central nervous system agents, prized for its ability to form key hydrophobic and π-stacking interactions within protein binding sites.[1][2][3]

This guide provides an in-depth look at the utility of this specific boronic acid pinacol ester, focusing on its application in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices and provide a field-proven protocol for its successful implementation.

The Advantage of the Pinacol Ester Form

While Suzuki-Miyaura reactions can be performed with free boronic acids, the use of their pinacol ester derivatives, such as this compound, offers several distinct advantages that enhance experimental success and reliability:

  • Enhanced Stability: Pinacol esters are generally more stable than their corresponding boronic acids. They are less prone to protodeboronation, a common side reaction that can reduce yields, especially with electron-rich or certain heterocyclic coupling partners.[4]

  • Ease of Handling and Purification: These esters are typically crystalline solids with excellent stability and solubility in common organic solvents, making them easy to handle, weigh, and purify via standard techniques like silica gel chromatography.

  • Slow-Release Mechanism: It is hypothesized that in the presence of a base and water, the pinacol ester undergoes slow, in-situ hydrolysis to release the active boronic acid.[5] This "slow-release" strategy maintains a low concentration of the potentially unstable boronic acid in the reaction mixture, suppressing degradation pathways while ensuring enough is available for the catalytic cycle.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the 3-phenoxyphenyl group and a variety of aryl or heteroaryl halides and triflates. This reaction is a workhorse in medicinal chemistry for assembling the biaryl and heteroaryl-aryl cores of many drug candidates.

Fundamental Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiihalo Ar¹-Pd(II)L₂-X oxidative_addition->pdiihalo transmetalation Transmetalation pdiihalo->transmetalation pdiiorgano Ar¹-Pd(II)L₂-Ar² transmetalation->pdiiorgano reductive_elimination Reductive Elimination pdiiorgano->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Coupled Product) reductive_elimination->product ar1x Ar¹-X (Aryl Halide) ar1x->oxidative_addition ar2bpin Ar²-B(pin) (Boronate Ester) ar2bpin->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, Ar²-B(pin) represents this compound. The base is crucial for the transmetalation step, where the 3-phenoxyphenyl group is transferred from the boron atom to the palladium(II) center, forming the key diorganopalladium(II) intermediate.

Detailed Experimental Protocol

This protocol provides a robust, general procedure for coupling this compound with a generic aryl or heteroaryl bromide.

Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Objective: To synthesize a 3-phenoxyphenyl-substituted (hetero)arene.

Reagents & Materials Equipment
Aryl Bromide (Ar-Br)Schlenk flask or microwave vial
This compoundMagnetic stirrer and heat plate
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Inert atmosphere line (Argon or Nitrogen)
Potassium Carbonate (K₂CO₃), anhydrousSyringes and needles
1,4-Dioxane, anhydrousStandard laboratory glassware
Deionized Water, degassedRotary evaporator
Ethyl Acetate, HPLC gradeSilica gel for column chromatography
Brine (saturated NaCl solution)TLC plates and UV lamp
Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (355 mg, 1.2 mmol, 1.2 equiv), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Causality: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. The base is required to form the boronate species necessary for transmetalation.[1]

  • Solvent Addition:

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) via syringe.

    • Causality: The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base. Water also facilitates the hydrolysis of the pinacol ester to the active boronic acid.[1] Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution:

    • Seal the flask and immerse it in a preheated oil bath at 90 °C.

    • Stir the reaction vigorously for 4-12 hours.

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up and Extraction:

    • Once the reaction is complete (as determined by the consumption of the starting aryl bromide), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Application Example: Synthesis of Bioactive Scaffolds

The 3-phenoxyphenyl motif is a key component of molecules with diverse pharmacological activities. For instance, derivatives of 3-phenoxybenzoic acid have been shown to act as peroxisome proliferator-activated receptor γ (PPARγ) agonists and glucokinase activators, targets relevant to metabolic diseases.[6] The title reagent is an excellent starting point for synthesizing such compounds.

Synthetic Route to a 3-Phenoxybenzoic Acid Derivative

Synthesis_Scheme Boronate <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21711738&t=l' />td>tr><tr><tdborder='0'>4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolanetd>tr>table>> r1_label Halobenzoate <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70942&t=l' />td>tr><tr><tdborder='0'>Methyl 4-bromobenzoatetd>tr>table>> CoupledEster <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=532899&t=l' />td>tr><tr><tdborder='0'>Methyl 4-(3-phenoxyphenyl)benzoatetd>tr>table>> r2_label FinalAcid <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=521257&t=l' />td>tr><tr><tdborder='0'>4-(3-Phenoxyphenyl)benzoic acidtd>tr>table>> r1_label->CoupledEster Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C (Suzuki Coupling) r2_label->FinalAcid LiOH, THF/H₂O (Ester Hydrolysis)

Caption: Synthesis of a bioactive acid via Suzuki coupling and hydrolysis.

This two-step sequence demonstrates how a complex, medicinally-relevant scaffold can be efficiently accessed. The initial Suzuki-Miyaura coupling forges the core biaryl bond, followed by a simple ester hydrolysis to unmask the carboxylic acid, a common functional group for interacting with biological targets.

Summary of Typical Reaction Parameters

ParameterConditionRationale / Field Insight
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(dppf)Cl₂ is often a reliable first choice due to its high stability and effectiveness for a broad range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, LiOtBu[1]The choice of base can be critical. K₂CO₃ is a good starting point. For less reactive chlorides, a stronger base like K₃PO₄ or LiOtBu may be required.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEThe solvent must solubilize all components. The aqueous component is crucial for the activity of inorganic bases and ester hydrolysis.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Boronate Equiv. 1.1 - 1.5A slight excess of the boronate ester is typically used to drive the reaction to completion and compensate for any potential protodeboronation.

References

Application Notes & Protocols: Synthesis of Biaryl Compounds Using 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, specifically utilizing 3-phenoxyphenylboronic acid pinacol ester as a key reagent. Biaryl scaffolds are of immense interest in medicinal chemistry and materials science.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting strategies to empower researchers in achieving successful and efficient synthesis of these valuable compounds.

Introduction: The Significance of Biaryl Moieties

Biaryl structures are prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.[1][3] Their unique conformational properties and ability to engage in specific molecular interactions make them a privileged scaffold in drug design. Molecules containing biaryl motifs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antihypertensive properties.[1][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[5][6] Key advantages of this reaction include its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[6][7]

3-Phenoxyphenylboronic acid pinacol ester is a particularly useful building block, allowing for the introduction of a flexible diphenyl ether moiety, a common feature in many biologically active compounds.[8] The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, preventing premature decomposition and facilitating easier handling and storage.[9][10]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate.[6][11] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12]

The Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (Ar¹-X) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[6] The reactivity of the halide partner typically follows the trend: I > OTf > Br >> Cl.[11]

  • Transmetalation: This crucial step involves the transfer of the organic group (Ar²) from the boron atom to the palladium(II) center. The presence of a base is essential for this step.[5][11][13] The base activates the organoboron species, making it more nucleophilic and facilitating the ligand exchange on the palladium complex.[5][13][14]

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) are coupled, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[11][12]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar1-Pd(II)(L2)-X Ar1-Pd(II)(L2)-X Pd(0)L2->Ar1-Pd(II)(L2)-X Oxidative Addition (Ar1-X) Ar1-Pd(II)(L2)-Ar2 Ar1-Pd(II)(L2)-Ar2 Ar1-Pd(II)(L2)-X->Ar1-Pd(II)(L2)-Ar2 Transmetalation (Ar2-B(OR)2 + Base) Ar1-Pd(II)(L2)-Ar2->Pd(0)L2 Reductive Elimination (Ar1-Ar2) Experimental_Workflow cluster_workflow Experimental Workflow A Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, Base B Degas System with Inert Gas (Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction (TLC/LC-MS) D->E F Aqueous Workup E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization G->H

References

protocol for Suzuki coupling using 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of 3-phenoxybiphenyl derivatives, a scaffold of significant interest in medicinal chemistry and materials science.[3] We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss key parameters for optimization and troubleshooting.

Introduction: The Power of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has become an indispensable tool for creating C(sp²)–C(sp²) bonds.[4] Its widespread adoption is due to mild reaction conditions, the commercial availability of reagents, and the low toxicity of the boron-containing starting materials and byproducts.[2][5]

This guide focuses on a specific organoboron reagent: This compound . This compound is a pinacol ester derivative of 3-phenoxyphenylboronic acid. The use of a pinacol ester offers significant advantages over the corresponding boronic acid, including enhanced stability towards air and moisture, improved solubility in organic solvents, and a reduced tendency for self-condensation (trimerization).[6] These properties make it a robust and reliable coupling partner in complex synthetic routes.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for rational optimization and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[7] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a square-planar Pd(II) complex. This is often the rate-determining step, and its efficiency depends on the halide's reactivity (I > Br > OTf >> Cl).[1][3][8]

  • Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center, displacing the halide. This step is crucial and requires the presence of a base. The base activates the boronic ester, forming a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻ or a related alkoxy derivative), which facilitates the transfer of the Ar' group to the Pd(II) center.[1][5][9][10] The exact mechanism of transmetalation is complex and still a subject of study.[1]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8] Bulky, electron-rich ligands on the palladium can promote this final step.[7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiix Ar-Pd(II)L₂-X pdiir Ar-Pd(II)L₂-Ar' pd0->pdiir Oxidative Addition   oxidative_addition Oxidative Addition pdiix->pd0  Reductive  Elimination transmetalation Transmetalation pdiir->pdiix  Transmetalation ar_ar Ar-Ar' (Product) pdiir->ar_ar reductive_elimination Reductive Elimination arx Ar-X (Aryl Halide) arx->pd0 ar_boron Ar'B(OR)₂ + Base (Boronic Ester) ar_boron->pdiix  2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This section provides a robust, step-by-step protocol for the coupling of this compound with an aryl bromide.

Objective: To synthesize a 3-phenoxybiphenyl derivative.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)Purpose
Aryl Bromide (Ar-Br)Variable1.01.0 mmolElectrophile
This compound310.191.21.2 mmol (372 mg)Nucleophile
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.030.03 mmol (34.7 mg)Catalyst Precursor
Potassium Carbonate (K₂CO₃)138.212.52.5 mmol (345 mg)Base
1,4-Dioxane88.11-8 mLOrganic Solvent
Water (Deionized)18.02-2 mLAqueous Solvent
Equipment
  • Round-bottom flask or reaction vial with a screw cap

  • Magnetic stir bar and stir plate with heating

  • Condenser (if refluxing)

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard glassware for work-up (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 372 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg). The characteristic yellow color of the catalyst should be visible.

  • Solvent Addition: Degas the 1,4-Dioxane and water by sparging with argon for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 6-12 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.[8]

    • Add 20 mL of water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[11]

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4][11]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-phenoxybiphenyl product.[11]

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents & Base to Flame-Dried Flask B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Catalyst & Degassed Solvents B->C D 4. Heat & Stir (90-100 °C, 6-12h) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool & Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate (Rotary Evaporator) G->H I 9. Purify via Column Chromatography H->I

Caption: A summary of the key steps in the Suzuki coupling protocol.

Key Considerations for Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.[4]

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable and commercially available catalyst for many applications, more challenging substrates (e.g., aryl chlorides) may require more sophisticated systems.[5] Catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand are common. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[5][7]

  • Base Selection: The choice of base is critical for activating the boronic ester.[9] Inorganic bases are most common.

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used, effective, and economical. Cesium carbonate is more soluble and basic, often providing better results for difficult couplings.

    • Phosphates (K₃PO₄): A stronger base than carbonates, often used for less reactive aryl chlorides and for preventing side reactions like protodeboronation.[8]

    • Hydroxides (NaOH, KOH): Strong bases that can accelerate the reaction but may not be compatible with base-sensitive functional groups on the substrates.

  • Solvent System: A biphasic solvent system is frequently employed.[1]

    • Organic Phase (Toluene, Dioxane, THF, DMF): Solubilizes the organic substrates and the palladium complex.

    • Aqueous Phase: Dissolves the inorganic base, facilitating the formation of the active boronate species required for transmetalation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Reaction Inactive catalyst (oxidized Pd); Insufficiently degassed solvents; Low reaction temperature.Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened or purified solvents and degas them thoroughly. Increase the reaction temperature in 10 °C increments. Try a different, more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).
Protodeboronation The boronic ester is cleaved by a proton source before it can couple.This is a common side reaction, especially with electron-rich or certain heteroaromatic boronic acids.[7][12] Use a stronger, non-hydroxide base like K₃PO₄. Ensure the reaction is sufficiently heated to favor the coupling pathway. Use a more active catalyst to accelerate the coupling rate relative to the decomposition rate.
Homo-coupling Two molecules of the boronic ester (Ar'-Ar') or aryl halide (Ar-Ar) couple.This often arises from catalyst decomposition or the presence of oxygen. Ensure a rigorously inert atmosphere. Lower the catalyst loading.
Difficult Purification Product co-elutes with byproducts (e.g., phosphine oxides).If using triphenylphosphine-based catalysts, triphenylphosphine oxide is a common byproduct. Consider using a different ligand or a catalyst system with ligands that are more easily separated (e.g., water-soluble ligands if the product is highly nonpolar).

Conclusion

The protocol described herein offers a reliable and efficient method for the synthesis of 3-phenoxybiphenyls using this compound. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively apply and optimize this powerful transformation for a wide range of aryl and heteroaryl halides. The stability and reactivity of the pinacol boronic ester make it an excellent choice for applications in drug discovery, process development, and materials science.

References

Application Notes and Protocols: 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 3-Phenoxyphenyl Boronate Esters in Advanced Polymer Architectures

In the landscape of modern materials science and organic electronics, the precise construction of conjugated polymers is paramount. The properties of these materials—spanning from their electronic and photophysical characteristics to their thermal and mechanical stability—are intrinsically linked to the molecular architecture of the polymer backbone. 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, a pinacol boronate ester, has emerged as a critical building block in this field. Its unique structure, featuring a phenoxyphenyl side group, offers a strategic approach to modulating polymer properties. The bulky, non-planar phenoxy substituent can disrupt π-π stacking, enhancing the solubility of the resulting polymers and influencing their solid-state morphology. This makes it an invaluable monomer for the synthesis of materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced coatings.[1]

This document serves as a comprehensive technical guide to the application of this compound in polymer synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this polymerization, provide detailed, field-tested protocols, and discuss the characterization of the resulting polymeric materials.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and has been extensively adapted for polymerization. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (in this case, our boronate ester) with an organohalide. The use of boronic esters, such as the pinacol derivative, offers advantages in terms of stability and handling compared to their corresponding boronic acids.[2]

The catalytic cycle, illustrated below, is a well-established sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the dihaloarene monomer, forming a Pd(II) intermediate.

  • Transmetalation: The boronate ester, activated by a base, transfers its organic group to the palladium center, displacing a halide. This is a critical step where the nature of the boronate ester and the base plays a significant role.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming a new C-C bond in the growing polymer chain.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Forms new C-C bond Ar-B(OR)2 R'-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Figure 1: The Suzuki-Miyaura catalytic cycle for polymerization.

Experimental Protocols: Synthesis of Poly(m-terphenyl) with Phenoxy Side Groups

This section provides a detailed, step-by-step protocol for the synthesis of a poly(m-terphenyl) derivative via Suzuki-Miyaura polymerization of this compound with a dihaloarene comonomer, such as 1,3-dibromobenzene.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Major suppliersStore under inert atmosphere.
1,3-Dibromobenzene>99%Major suppliersPurify by distillation if necessary.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%Major suppliersStore under inert atmosphere, sensitive to air and light.
Potassium Carbonate (K₂CO₃)>99%Major suppliersFinely ground and dried under vacuum before use.
TolueneAnhydrousMajor suppliersDegas thoroughly before use.
Tetrahydrofuran (THF)AnhydrousMajor suppliersDegas thoroughly before use.
MethanolACS GradeMajor suppliersFor precipitation.
Hydrochloric Acid (HCl)37%Major suppliersFor washing.

Reaction Setup and Procedure

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add monomers and K₂CO₃ to a Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed toluene and THF. B->C D 4. Add Pd(PPh₃)₄ catalyst. C->D E 5. Heat the reaction mixture to 80-90 °C. D->E F 6. Monitor reaction progress by GPC (24-48 h). E->F G 7. Cool to room temperature. F->G H 8. Precipitate the polymer in methanol. G->H I 9. Filter and wash with water and methanol. H->I J 10. Purify by Soxhlet extraction. I->J K 11. Dry the polymer under vacuum. J->K

Figure 2: Experimental workflow for Suzuki-Miyaura polymerization.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 eq), 1,3-dibromobenzene (1.00 eq), and finely ground, anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.

  • Solvent Addition: Under a positive pressure of argon, add degassed anhydrous toluene and THF in a 4:1 ratio to achieve a monomer concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (1-2 mol%).

  • Polymerization: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: The progress of the polymerization can be monitored by taking small aliquots at regular intervals and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The reaction is typically complete within 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (10 times the volume of the reaction mixture). A fibrous precipitate should form.

  • Washing: Collect the polymer by filtration and wash it thoroughly with water and then with methanol to remove any remaining salts and low molecular weight oligomers.

  • Purification: For higher purity, the polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., acetone or methanol) to remove catalyst residues and any unreacted monomers.

  • Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.

Characterization of the Resulting Polymer

The synthesized poly(m-terphenyl) with phenoxy side groups should be characterized to determine its structure, molecular weight, and thermal properties.

Expected Polymer Properties
PropertyTypical ValuesMethod
Number Average Molar Mass (Mn)15,000 - 40,000 g/mol GPC
Weight Average Molar Mass (Mw)30,000 - 80,000 g/mol GPC
Polydispersity Index (PDI)2.0 - 3.5GPC
Glass Transition Temp. (Tg)150 - 200 °CDSC
Decomposition Temp. (Td, 5%)> 400 °CTGA

Note: These are representative values and can vary depending on the precise reaction conditions and the degree of polymerization achieved.[3][4]

Analytical Techniques
  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

Troubleshooting Common Issues in Suzuki-Miyaura Polymerization

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight - Inefficient catalyst activity- Impure monomers or solvents- Non-stoichiometric monomer ratio- Use a more active catalyst system (e.g., with phosphine ligands like SPhos or XPhos)- Ensure all reagents and solvents are pure and anhydrous- Carefully weigh monomers to ensure a 1:1 stoichiometry
Premature Precipitation of Polymer - Poor solubility of the growing polymer chain- Use a higher boiling point solvent or a solvent mixture that better solvates the polymer (e.g., N,N-dimethylformamide, N-methyl-2-pyrrolidone)- Conduct the reaction at a higher temperature
Incomplete Reaction - Deactivation of the catalyst- Inefficient base- Add a fresh portion of catalyst- Use a stronger base (e.g., cesium carbonate) or ensure the base is finely powdered and dry- Ensure thorough degassing to remove oxygen

Conclusion and Future Outlook

This compound is a versatile and valuable monomer for the synthesis of advanced polymeric materials via Suzuki-Miyaura cross-coupling. The protocols and data presented in this guide provide a solid foundation for researchers to develop novel polymers with tailored properties. The phenoxyphenyl substituent offers a powerful tool for tuning solubility and solid-state packing, which is crucial for optimizing performance in organic electronic devices. Future research in this area may focus on the copolymerization of this monomer with a wider range of comonomers to create materials with even more finely-tuned optoelectronic and physical properties for next-generation applications.

References

Catalytic Applications of 3-Phenoxyphenylboronic Acid Pinacol Ester: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Phenoxyphenylboronic Acid Pinacol Ester in Modern Catalysis

3-Phenoxyphenylboronic acid pinacol ester is a versatile and highly valuable reagent in contemporary organic synthesis. Its unique structural motif, featuring a diaryl ether linkage, makes it a key building block for a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The pinacol ester functionality provides enhanced stability compared to the corresponding boronic acid, rendering it less susceptible to protodeboronation and decomposition, thus ensuring greater reliability and reproducibility in catalytic reactions.[1] This guide provides an in-depth exploration of the catalytic applications of 3-phenoxyphenylboronic acid pinacol ester, complete with detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications in Cross-Coupling Reactions

The primary utility of 3-phenoxyphenylboronic acid pinacol ester lies in its application as a nucleophilic coupling partner in transition metal-catalyzed cross-coupling reactions. These transformations are foundational in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is arguably the most prominent application of 3-phenoxyphenylboronic acid pinacol ester, enabling the formation of biaryl and substituted aromatic structures.[2] This palladium-catalyzed reaction offers a powerful and reliable method for constructing C-C bonds with a high degree of functional group tolerance and stereospecificity.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.

Suzuki_Miyaura Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Ester Boronic_Ester 3-Phenoxyphenyl- boronic Acid Pinacol Ester Boronic_Ester->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Chan_Lam Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Boronic_Ester 3-Phenoxyphenyl- boronic Acid Pinacol Ester Boronic_Ester->Transmetalation Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Ligand_Exchange Ligand Exchange Ar-Cu(II)->Ligand_Exchange Amine_or_Alcohol R-XH (Amine/Alcohol) Amine_or_Alcohol->Ligand_Exchange Ar-Cu(II)-XR Ar-Cu(II)-XR Ligand_Exchange->Ar-Cu(II)-XR Oxidation Oxidation (O2) Ar-Cu(II)-XR->Oxidation Ar-Cu(III)-XR Ar-Cu(III)-XR Oxidation->Ar-Cu(III)-XR Reductive_Elimination Reductive Elimination Ar-Cu(III)-XR->Reductive_Elimination Ar-XR Ar-XR (Product) Reductive_Elimination->Ar-XR Cu(I) Cu(I) Reductive_Elimination->Cu(I) Cu(I)->Cu(II) Re-oxidation Miyaura_Borylation Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X 3-Bromophenoxybenzene Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base (KOAc) Base->Transmetalation B2pin2 Bis(pinacolato)diboron B2pin2->Transmetalation Ar-Pd(II)-Bpin Ar-Pd(II)(L)n-Bpin Transmetalation->Ar-Pd(II)-Bpin Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Ar-Bpin 3-Phenoxyphenylboronic Acid Pinacol Ester Reductive_Elimination->Ar-Bpin

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

GUIDE TSC-08A: Troubleshooting Low Yields with 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high yields in Suzuki-Miyaura cross-coupling reactions is paramount, especially when dealing with complex, sterically demanding, or electron-rich substrates. This guide is specifically designed to address challenges encountered when using this compound, a valuable but sometimes challenging building block in pharmaceutical and materials science research.

The 3-phenoxyphenyl moiety introduces both steric bulk and electron-donating character via its ether linkage. While its pinacol ester form offers enhanced stability compared to the corresponding boronic acid, these properties can render the transmetalation step of the catalytic cycle kinetically challenging.[1][2][3] This guide provides a logical framework for diagnosing issues and implementing robust solutions.

Part 1: Rapid Diagnostic Troubleshooting

Before diving into detailed protocols, use the following flowchart to diagnose the most likely cause of low reaction yield. The workflow is designed to systematically eliminate variables and pinpoint the root cause of the experimental failure.

Troubleshooting_Flowchart start Low Yield Observed check_sm Analysis of Crude Reaction: Is significant starting material (SM) (aryl halide or boronic ester) remaining? start->check_sm side_products Are significant side products observed? check_sm->side_products No, full conversion no_reaction Problem: Inactive Catalyst / Suboptimal Conditions Solution: See Q1 & Q2 - Re-evaluate Catalyst/Ligand System - Optimize Base & Solvent - Increase Temperature Methodically check_sm->no_reaction Yes homocoupling Homocoupling of Boronic Ester? side_products->homocoupling yes_sm Yes no_sm No protodeboronation Protodeboronation Product? homocoupling->protodeboronation No solve_homocoupling Problem: Oxygen Contamination / Pd(II) Issues Solution: See Q3 - Improve Degassing Technique - Use Pd(0) Precatalyst homocoupling->solve_homocoupling Yes other_decomp Other Decomposition? protodeboronation->other_decomp No solve_protodeboronation Problem: Unstable Boronate Intermediate Solution: See Q4 - Use Milder Base (e.g., KF, CsF) - Lower Reaction Temperature - Ensure Anhydrous Conditions protodeboronation->solve_protodeboronation Yes solve_decomp Problem: Thermal Instability / Incompatible Reagents Solution: See Q5 - Screen Lower Temperatures - Verify Reagent Purity other_decomp->solve_decomp Yes

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Part 2: Troubleshooting Guide (Q&A Format)

This section provides in-depth answers to the most common issues encountered with this compound.

Q1: My reaction is stalled with significant starting material remaining. How can I improve conversion?

Answer: A stalled reaction indicates that the activation energy for one or more steps in the catalytic cycle is too high under your current conditions. For a sterically hindered and electron-rich substrate like 3-phenoxyphenylboronic acid pinacol ester, the rate-limiting step is often the transmetalation from boron to the palladium center.

Causality Explained: The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (Ar¹-X) transmetalation_complex [Ar¹-Pd(II)L₂-Ar²] pd2_complex->transmetalation_complex Transmetalation (Ar²-B(pin))⁻ (Often Rate-Limiting for Hindered Esters) product Ar¹-Ar² (Product) transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration center

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The bulky 3-phenoxyphenyl group, combined with the sterically demanding pinacol protecting group, can impede the approach and coordination of the boronate to the palladium center.[1][4] Furthermore, pinacol esters are less reactive than their corresponding boronic acids.[2][5] To drive the reaction to completion, you must select a catalyst system and conditions that accelerate this sluggish step.

Recommended Actions:

  • Re-evaluate the Ligand: Standard, less bulky ligands like PPh₃ are often insufficient. Use of bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) is critical for coupling hindered partners.[6][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species and stabilize the intermediates.

  • Optimize the Base and Solvent: A strong base is required to convert the boronic ester to the more nucleophilic "ate" complex, which is the active species in transmetalation.[2] The choice of solvent affects the solubility of the base and the reaction kinetics.

Table 1: Recommended Starting Conditions for Hindered Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) precatalysts.
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[8][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote boronate formation.[8]
Solvent Dioxane/H₂O (e.g., 5:1) or TolueneAprotic solvents are standard. A small amount of water can aid base solubility and facilitate the oxo-palladium pathway.[10][11]
Temperature 80-110 °CA higher temperature is often necessary to overcome the activation barrier for hindered substrates.[12]
Q2: I'm observing significant protodeboronation of my boronic ester. How can I suppress this side reaction?

Answer: Protodeboronation, the replacement of the -B(pin) group with a hydrogen atom, is a common parasitic side reaction, particularly with electron-rich arylboronic reagents.[1][13] It is often exacerbated by the presence of water, strong bases, and elevated temperatures.

Causality Explained: The C-B bond is susceptible to cleavage by electrophiles, including protons. Under basic aqueous conditions, the boronic ester can hydrolyze to the boronic acid, which is then more susceptible to protonolysis. The electron-donating phenoxy group on your substrate further activates the aromatic ring, making the ipso-carbon more susceptible to protonation.

Protodeboronation start Ar-B(pin) intermediate [Ar-B(OH)₃]⁻ start->intermediate Base, H₂O (Hydrolysis) product Ar-H (Side Product) intermediate->product H⁺ source (Protonolysis)

Caption: Simplified pathway for base-mediated protodeboronation.

Recommended Actions:

  • Use a Milder, Less Hygroscopic Base: While a strong base is needed, highly alkaline aqueous conditions promote this side reaction. Cesium fluoride (CsF) or potassium fluoride (KF) are excellent alternatives.[9] Fluoride ions act as effective activators for the boronic ester but create a less basic environment compared to carbonates or phosphates.

  • Employ Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions can be highly effective. This involves using dry solvents and a base that does not generate water.

    • Base: Potassium trimethylsilanolate (TMSOK) is an excellent choice for anhydrous Suzuki couplings.[14]

    • Solvent: Use freshly distilled, anhydrous THF or Dioxane.

  • Lower the Reaction Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable conversion rate.[13] Consider screening temperatures from 60 °C to 90 °C.

Optimized Protocol to Minimize Protodeboronation:

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and CsF (3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4.4 mol%) in a small amount of anhydrous dioxane. Add this catalyst solution to the reaction flask.

  • Reaction: Add sufficient anhydrous dioxane to achieve a ~0.1 M concentration. Heat the reaction at 80 °C and monitor by LC-MS.

Q3: My main side product is the homocoupling of the 3-phenoxyphenylboronic ester. What is causing this and how do I prevent it?

Answer: The formation of 3,3'-diphenoxybiphenyl results from the oxidative homocoupling of two molecules of your boronic ester. This side reaction is almost always caused by the presence of molecular oxygen in the reaction medium or issues with the palladium precatalyst.[13]

Causality Explained: The active Pd(0) catalyst can be oxidized by O₂ to form a Pd(II) species. This Pd(II) can then undergo a transmetalation-reductive elimination pathway with the boronic ester to produce the homocoupled product. Alternatively, if using a Pd(II) precatalyst like Pd(OAc)₂, incomplete reduction to Pd(0) can leave residual Pd(II) that promotes this pathway.

Recommended Actions:

  • Rigorous Degassing is Mandatory: The single most effective way to prevent homocoupling is to thoroughly remove all dissolved oxygen from your solvents and the reaction headspace.

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.

    • Sparging: A more common and often sufficient method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before use.

    • Reaction Headspace: Ensure the reaction flask is thoroughly purged with an inert gas (at least 3 vacuum/inert gas backfill cycles) before adding the solvent.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex can minimize the amount of Pd(II) present at the start of the reaction.

  • Control Stoichiometry: Ensure you are not using a vast excess of the boronic ester. A ratio of 1.1 to 1.3 equivalents relative to the limiting aryl halide is typically sufficient.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Is it better to use the boronic acid or the pinacol ester for this substrate?

    • A: For the 3-phenoxyphenyl system, the pinacol ester is generally preferred due to its superior stability.[2][13] The corresponding boronic acid would be significantly more prone to protodeboronation and decomposition. While the ester is less reactive, this can be overcome by choosing the right catalyst and conditions, as detailed above.[1][15]

  • Q: Can I use a nickel catalyst for this coupling?

    • A: While nickel catalysis is a cost-effective alternative, Ni-catalyzed Suzuki couplings have traditionally struggled with Lewis-basic heteroaryl and arylboronic pinacol esters.[16] Recent advances have shown promise with specific ligands, but palladium remains the more reliable and broadly applicable choice for this class of substrate, especially in a development setting where robustness is key.[16][17]

  • Q: How do I purify my final product away from residual boron species?

    • A: Boronic acid and ester impurities can sometimes complicate purification. A common and effective workup procedure is to dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of NaOH (1M). This converts boron impurities into water-soluble boronate salts. Alternatively, a "scavenging" wash with a diol like diethanolamine can help remove boron species. Standard silica gel chromatography is typically effective afterward.[18][19]

References

Technical Support Center: 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-phenoxyphenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile reagent. Here, we move beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3-phenoxyphenylboronic acid pinacol ester?

3-Phenoxyphenylboronic acid pinacol ester is predominantly used as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its structure is valuable for synthesizing biaryl and heteroaryl compounds containing the 3-phenoxyphenyl motif, a common scaffold in pharmaceuticals, agrochemicals, and materials science. The pinacol ester form offers enhanced stability and handling properties compared to the corresponding free boronic acid.[1][3]

Q2: How should I properly store and handle this reagent?

Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Boronic esters are susceptible to hydrolysis in the presence of moisture, which can degrade the reagent over time.[3][4]

Q3: My boronic ester is an oil/waxy solid, but the literature reports a solid. Is it impure?

Not necessarily. While some pinacol esters are crystalline solids, many, including derivatives of 3-phenoxyphenylboronic acid, can be oils or low-melting point solids.[3] The physical state can be influenced by minor impurities or the slow crystallization kinetics of the material. The key is to verify its purity by NMR or another suitable analytical technique rather than relying solely on its physical appearance.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This section addresses the most common issues encountered when using 3-phenoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling reactions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

A low yield is the most frequent complaint, often stemming from several potential root causes. Use the following guide to diagnose the issue.

Question: I've set up my Suzuki reaction, but I'm getting a low yield or only starting materials back. What's going wrong?

Answer: This issue typically points to a problem in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For boronic esters, the transmetalation step and the stability of the reagent are often the primary culprits.

LowYieldWorkflow cluster_reagent Potential Cause: Reagent Degradation cluster_conditions Potential Cause: Suboptimal Conditions cluster_catalyst Potential Cause: Catalyst Inefficiency start Low/No Yield check_reagent 1. Verify Reagent Integrity (Hydrolysis Check) start->check_reagent check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temp) check_reagent->check_conditions Reagent OK reagent_issue Pinacol ester has hydrolyzed to the less reactive boronic acid or inactive boroxine. check_reagent->reagent_issue check_catalyst 3. Assess Catalyst System (Pd Source, Ligand) check_conditions->check_catalyst Conditions OK conditions_issue Base is too weak or insoluble. Solvent is not anhydrous. Temperature is too low. check_conditions->conditions_issue solution Optimized Reaction check_catalyst->solution System OK catalyst_issue Pd catalyst is inactive. Ligand is inappropriate for the coupling partners. check_catalyst->catalyst_issue Protodeboronation ArBPin Ar-B(pin) ArH Ar-H (Side Product) ArBPin->ArH Protonolysis ProtonSource H⁺ Source (H₂O, ROH) ProtonSource->ArH caption Protodeboronation pathway. Homocoupling cluster_cycle Homocoupling Cycle Pd0 Pd(0)Lₙ PdII_O2 Lₙ(O₂)Pd(II) Pd0->PdII_O2 O₂ PdII_Ar Lₙ(Ar)Pd(II)-OOH PdII_O2->PdII_Ar Ar-B(pin) ArAr Ar-Ar (Homocoupled Product) PdII_Ar->ArAr Ar-B(pin) - Pd(0) caption Oxygen-mediated homocoupling pathway.

References

Technical Support Center: Purification of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document combines established protocols with practical, field-tested insights to help you overcome common purification challenges and ensure the high purity required for successful downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and purification of this compound.

Q1: What are the primary impurities I should expect when synthesizing this boronate ester?

A1: The impurity profile can vary based on the synthetic route, but common impurities include:

  • Starting Materials: Unreacted 3-phenoxyphenol or the corresponding aryl halide.

  • Homocoupled Byproducts: Biphenyl species formed from the coupling of two 3-phenoxyphenyl groups. This is often promoted by the presence of oxygen.[1][2]

  • Boronic Acid: The corresponding 3-phenoxyphenylboronic acid, resulting from hydrolysis of the pinacol ester.[3][4][5] This is a very common issue, as boronate esters are susceptible to hydrolysis on silica gel or in the presence of water.[4][6]

  • Pinacol: A byproduct of the hydrolysis of the boronate ester.

  • Residual Palladium Catalyst: From the cross-coupling reaction used in its synthesis.

Q2: How stable is this compound to typical purification and storage conditions?

A2: While pinacol esters are generally more stable than their corresponding boronic acids, they are still sensitive to certain conditions.[5][7]

  • Hydrolytic Stability: The C-B bond is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions.[3][4] This is a significant concern during aqueous workups and chromatography on standard silica gel.

  • Chromatographic Stability: Standard silica gel can be slightly acidic, which can promote the hydrolysis of the boronate ester on the column, leading to streaking and poor separation.[6][8]

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., < 0 °C) to minimize degradation from moisture and air.[3]

Q3: Can I use this boronate ester directly in a Suzuki-Miyaura coupling reaction without purification?

A3: While it is sometimes possible to use the crude product directly, it is generally not recommended for achieving high yields and reproducible results.[9] Impurities such as unreacted starting materials or homocoupled byproducts can complicate the reaction and purification of the final product. The presence of the corresponding boronic acid can also affect the stoichiometry of the reaction.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Product streaks during column chromatography on silica gel. Hydrolysis of the boronate ester on the acidic silica gel surface.1. Use Treated Silica Gel: Impregnate the silica gel with boric acid to reduce its Lewis acidity.[10][11][12] 2. Use an Alternative Stationary Phase: Consider using neutral alumina for column chromatography.[9] 3. Run the column quickly: Minimize the time the compound spends on the column.
Low recovery of the product after column chromatography. Over-adsorption of the boronate ester onto the silica gel.[10][11][12]1. Boric Acid-Treated Silica: This method has been shown to be effective in suppressing the loss of pinacol boronic esters due to over-adsorption.[10][11][12] 2. Eluent Modification: Add a small amount of a non-polar, aprotic co-solvent to your eluent system.
The purified product shows the presence of 3-phenoxyphenylboronic acid by ¹H NMR. Incomplete reaction during synthesis or hydrolysis during workup or purification.1. Anhydrous Workup: If possible, perform a non-aqueous workup. 2. Recrystallization: This can be an effective method to remove the more polar boronic acid.[9] 3. Diethanolamine Adduct Formation: React the crude mixture with diethanolamine to selectively precipitate the boronic acid, which can then be removed by filtration.[2][8]
The product appears as an oil and is difficult to handle. The presence of impurities can sometimes prevent crystallization.1. Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[8][9] 2. High Vacuum Drying: Ensure all residual solvents are removed under high vacuum.

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography using Boric Acid-Treated Silica Gel

This method is highly recommended to prevent on-column hydrolysis and improve recovery.[10][11][12]

1. Preparation of Boric Acid-Treated Silica Gel:

  • Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
  • Add silica gel to the solution and gently shake or stir for 1 hour.
  • Remove the solvent by filtration.
  • Wash the treated silica gel with fresh ethanol.
  • Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.[12]

2. Column Chromatography:

  • Pack a column with the prepared boric acid-treated silica gel.
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
  • Load the sample onto the column.
  • Elute with a non-polar solvent system, gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).
  • Monitor the fractions by Thin Layer Chromatography (TLC).
  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Recrystallization can be a highly effective method for obtaining a pure, crystalline product, especially for removing polar impurities like the corresponding boronic acid.[9]

1. Solvent Selection:

  • Experiment with different solvent systems to find one in which the boronate ester is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing boronate esters include hexane, heptane, ethyl acetate, or mixtures thereof.[9]

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature to form crystals.
  • For maximum recovery, you can further cool the solution in an ice bath or refrigerator.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under high vacuum.

IV. Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with a non-polar solvent (e.g., hexane) is_solid->triturate No (Oil) check_purity Check Purity (¹H NMR, LC-MS) recrystallize->check_purity triturate->is_solid column Column Chromatography boric_acid_silica Use Boric Acid-Treated Silica Gel or Neutral Alumina column->boric_acid_silica pure_product Pure Product check_purity->pure_product Purity > 98% further_purification Further Purification Needed check_purity->further_purification Purity < 98% further_purification->column boric_acid_silica->check_purity

Caption: Decision workflow for purifying the target boronate ester.

V. References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. --INVALID-LINK--

  • (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. --INVALID-LINK--

  • (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. --INVALID-LINK--

  • (n.d.). Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions. Benchchem. --INVALID-LINK--

  • Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. --INVALID-LINK--

  • (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem. --INVALID-LINK--

  • (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. --INVALID-LINK--

  • (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. --INVALID-LINK--

  • Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. --INVALID-LINK--

  • (2016). How to purify boronic acids/boronate esters?. ResearchGate. --INVALID-LINK--

  • (n.d.). HELP: Purifying boronic acids sucks. Reddit. --INVALID-LINK--

  • (n.d.). Electronic Supporting Information (ESI). The Royal Society of Chemistry. --INVALID-LINK--

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Yield with 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for optimizing reaction yields and troubleshooting common issues encountered when utilizing 3-phenoxyphenylboronic acid pinacol ester in your synthetic endeavors. As a cornerstone reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its effective use is paramount. This center provides in-depth technical guidance, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns that arise during the use of 3-phenoxyphenylboronic acid pinacol ester.

Q1: My Suzuki-Miyaura reaction with 3-phenoxyphenylboronic acid pinacol ester is resulting in low or no yield. What are the first things I should check?

A1: Low yields can often be traced back to a few critical factors. A systematic evaluation of your reaction setup and reagents is the best first step:

  • Reagent Quality and Stability: While boronic esters like the pinacol derivative are generally more stable than their corresponding boronic acids, they can still degrade, particularly in the presence of moisture.[1][2] Ensure you are using a fresh, high-purity batch of 3-phenoxyphenylboronic acid pinacol ester. Storage in a cool, dry place is recommended.[3][4]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[5] Oxidation can render them inactive.[6] Always use fresh, properly stored catalysts and ligands.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly susceptible to oxidation.[7] Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon). This involves degassing solvents and purging the reaction vessel thoroughly.[6]

  • Base and Solvent Purity: Use high-purity, anhydrous, and degassed solvents. The choice and quality of the base are also critical, as it plays a key role in the catalytic cycle.[8]

Q2: I'm observing significant side products, such as the homocoupling of the boronic ester or protodeboronation. How can I minimize these?

A2: The formation of side products is a common challenge. Here are strategies to mitigate them:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom.[9][10] It can be exacerbated by excessive heat, prolonged reaction times, or the presence of protic sources like water in combination with a strong base. Consider using milder bases like K₃PO₄ or Cs₂CO₃, optimizing the reaction temperature and time, and ensuring anhydrous conditions if necessary.[5]

  • Homocoupling: The coupling of two molecules of the boronic ester can occur, often mediated by Pd(II) species in the presence of oxygen.[7] Rigorous exclusion of oxygen is the primary way to prevent this. Using a slight excess of the aryl halide can also disfavor this side reaction.[11]

Q3: Is the pinacol ester always the active species in the reaction, or does it hydrolyze to the boronic acid first?

A3: This is a topic of ongoing mechanistic investigation. While it was traditionally thought that boronic esters hydrolyze to the corresponding boronic acid in situ, recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[12][13] The reaction pathway can depend on the specific reaction conditions, including the solvent system and the nature of the base. For practical purposes, the pinacol ester can be considered a stable and effective precursor to the active boron species.

Q4: How critical is the choice of base, and what are the best options for reactions with 3-phenoxyphenylboronic acid pinacol ester?

A4: The base is absolutely critical. Its primary role is to activate the boronic ester to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium center.[8][14][15] The choice of base can significantly impact the reaction rate and yield. Commonly used bases include:

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often effective.[16][17]

  • Phosphates: K₃PO₄ is a milder base that can be advantageous in minimizing side reactions like protodeboronation.[5]

  • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, with the fluoride ion playing a unique role in activating the boron species.[18]

The optimal base often depends on the specific substrates and solvent system, so screening a few options may be necessary.

Troubleshooting Guide: From Low Yields to Inconsistent Results

This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki-Miyaura cross-coupling reactions with 3-phenoxyphenylboronic acid pinacol ester.

Problem 1: Low or No Product Yield

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System:

    • Cause: The palladium catalyst has been deactivated by oxygen, or the phosphine ligand has been oxidized.

    • Solution:

      • Ensure all solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[6]

      • Use a fresh batch of a reliable palladium catalyst and ligand. Consider using more stable pre-catalysts.

      • Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[6]

  • Inappropriate Ligand Choice:

    • Cause: The ligand does not adequately stabilize the palladium catalyst or facilitate the key steps of the catalytic cycle for your specific substrates.

    • Solution: For substrates like 3-phenoxyphenylboronic acid pinacol ester, which contains an aryl ether linkage, bulky and electron-rich phosphine ligands are often effective.[19][20] Consider screening ligands such as SPhos or XPhos, which are known to promote efficient cross-coupling.[6][19]

  • Ineffective Base or Solvent System:

    • Cause: The base is not sufficiently soluble in the chosen solvent, or the solvent system is not optimal for the reaction.

    • Solution:

      • Screen a variety of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][8]

      • The solubility of the base is crucial. A biphasic solvent system (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility of inorganic bases and facilitates the reaction.[6][18]

  • Poor Quality of Reagents:

    • Cause: Degradation of the 3-phenoxyphenylboronic acid pinacol ester or the aryl halide coupling partner.

    • Solution:

      • Use fresh or recently purified reagents. Boronic esters can hydrolyze over time, especially if not stored properly.[1][21]

      • Ensure solvents are anhydrous if the protocol specifies, as water can contribute to protodeboronation.[5]

Problem 2: Formation of Significant Side Products

Potential Causes & Step-by-Step Solutions:

  • Protodeboronation of the Boronic Ester:

    • Cause: The C-B bond is cleaved by a proton source, often promoted by strong bases and high temperatures.

    • Solution:

      • Try using a milder base such as K₃PO₄ or KF.[5]

      • Lower the reaction temperature and shorten the reaction time.

      • If using an aqueous base system, consider minimizing the amount of water or switching to anhydrous conditions.

  • Homocoupling of the Boronic Ester:

    • Cause: Two molecules of the boronic ester couple together, typically catalyzed by Pd(II) species in the presence of oxygen.

    • Solution:

      • The most critical factor is the rigorous exclusion of oxygen. Ensure your degassing and inert atmosphere techniques are robust.[7]

      • Using a slight excess of the aryl halide coupling partner can help to outcompete the homocoupling reaction.[11]

Problem 3: Inconsistent Results or Poor Reproducibility

Potential Causes & Step-by-Step Solutions:

  • Variability in Reagent Quality:

    • Cause: Using different batches of reagents (boronic ester, catalyst, ligand, base, solvent) with varying purity.

    • Solution:

      • Source high-purity reagents from reliable suppliers.

      • If possible, use the same batch of critical reagents for a series of experiments.

      • Always store sensitive reagents under appropriate conditions (e.g., in a desiccator or glovebox).

  • Inconsistent Reaction Setup:

    • Cause: Minor variations in the experimental procedure, such as the efficiency of degassing, the rate of heating, or the stirring speed.

    • Solution:

      • Develop and adhere to a standardized experimental protocol.[22][23]

      • Ensure consistent and efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.

      • Use a temperature-controlled heating mantle or oil bath to ensure accurate and stable reaction temperatures.

Data Presentation: Optimizing Reaction Components

The following tables summarize general trends for optimizing key components in a Suzuki-Miyaura coupling reaction. These should serve as a starting point for your specific system.

Table 1: General Guidance on Base and Solvent Selection

BaseCommon SolventsTypical Temperature Range (°C)Notes
K₂CO₃Toluene/H₂O, Dioxane/H₂O, DMF/H₂O80 - 110A robust and widely used base. The aqueous phase is often necessary for solubility.[17][18]
Cs₂CO₃Dioxane, Toluene, THF80 - 110Often provides higher yields, especially with challenging substrates, due to its higher solubility in organic solvents.[6]
K₃PO₄Dioxane/H₂O, Toluene80 - 110A milder base that can be beneficial for substrates sensitive to protodeboronation.[5]
KFTHF, Dioxane60 - 100The fluoride ion can play a special role in activating the boronic ester.[24]

Table 2: Common Palladium Catalysts and Ligands for Aryl Ether Substrates

Palladium SourceLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhosHighly active for coupling aryl chlorides and bromides. The bulky, electron-rich nature of the ligand promotes efficient oxidative addition and reductive elimination.[19][20]
Pd(OAc)₂ or Pd₂(dba)₃XPhosAnother highly effective Buchwald-type ligand, often successful with sterically hindered substrates.[6]
Pd(PPh₃)₄-A common and often effective catalyst, though sometimes less active than systems with more specialized ligands for challenging couplings.[11]
PdCl₂(dppf)-A stable and reliable catalyst, particularly effective for a broad range of substrates.[25]

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a standardized starting point for your experiments.

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-phenoxyphenylboronic acid pinacol ester (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).

    • Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system.

    • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent. Add this solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicEster R²-B(pin) Boronate [R²-B(pin)(Base)]⁻ BoronicEster->Boronate + Base Base Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Quality & Purity Check_Inert->Check_Reagents If OK Screen_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Reagents->Screen_Base If OK Screen_Ligand Screen Ligands (e.g., SPhos, XPhos) Screen_Base->Screen_Ligand If still low Optimize_Temp Optimize Temperature & Reaction Time Screen_Ligand->Optimize_Temp If still low Success Improved Yield Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

troubleshooting failed reactions of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows. This guide is structured to provide in-depth, field-proven insights into troubleshooting common issues encountered during its primary application: the Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose and resolve reaction failures effectively.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational knowledge about the reagent and its role in the Suzuki-Miyaura reaction.

Q1: What is this compound and why is it used in this form?

A1: This compound is the pinacol ester derivative of 3-phenoxyphenylboronic acid. Boronic acids themselves can be unstable, prone to dehydration to form cyclic boroxine trimers or decomposition via protodeboronation.[1] The pinacol ester protecting group enhances stability, leading to a longer shelf-life, easier handling as they are often less sensitive to air and moisture, and improved reproducibility in reactions.[1][2]

Q2: What is the fundamental role of each component in the Suzuki-Miyaura reaction?

A2: The Suzuki-Miyaura reaction is a complex catalytic process with several key players:[3]

  • Organoboron Reagent: (Your boronic ester) This is the nucleophilic partner that transfers the 3-phenoxyphenyl group.

  • Organic Halide/Triflate: (Your substrate, e.g., an aryl bromide) This is the electrophilic partner. Reactivity generally follows the trend: I > Br > OTf >> Cl.[4]

  • Palladium Catalyst: The engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the coupling partners together.[3][5]

  • Base: This is a critical activator. Its primary role is to react with the boronic acid or ester to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step.[6][7][8][9]

  • Solvent: The solvent system solubilizes the reagents and influences the reaction rate and stability of catalytic intermediates.[10][11][12]

Q3: My boronic ester is a solid. How should I store and handle it?

A3: While pinacol esters are more stable than their corresponding boronic acids, proper handling is still important.[1] Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to minimize hydrolysis from atmospheric moisture over long-term storage. Although pinacol esters are generally solids with better handling properties, some can be prone to hydrolysis, which would convert them back to the less stable boronic acid and pinacol.[2][13]

Part 2: Troubleshooting Guide for Failed Reactions

This section is designed as a logical workflow to diagnose the root cause of a failed or low-yielding reaction.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to identifying the source of reaction failure.

TroubleshootingWorkflow cluster_start Initial State cluster_analysis Analysis Phase cluster_optimization Optimization Phase Start Low or No Product Yield Check_Reagents Step 1: Verify Reagent Quality - Boronic Ester (fresh?) - Aryl Halide (pure?) - Catalyst (active?) - Base (dry?) - Solvent (anhydrous & degassed?) Start->Check_Reagents Begin Diagnosis Check_Setup Step 2: Review Reaction Setup - Inert atmosphere? - Sufficient degassing? - Correct temperature? Check_Reagents->Check_Setup Reagents OK Check_Side_Products Step 3: Analyze Crude Mixture - Protodeboronation? - Homocoupling? - Dehalogenation? Check_Setup->Check_Side_Products Setup OK Opt_Catalyst Screen Catalysts/Ligands (e.g., Buchwald ligands) Check_Side_Products->Opt_Catalyst No Obvious Side Products => Suspect Low Reactivity Opt_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Side_Products->Opt_Base Protodeboronation or Homocoupling Detected Opt_Solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Check_Side_Products->Opt_Solvent Solubility Issues or Side Reactions Persist Success Reaction Successful Opt_Catalyst->Success Opt_Base->Success Opt_Solvent->Success SuzukiCycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal 2 ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim 3 RedElim->Pd(0)L2 RedElim->ArAr ArX->OxAdd ArBpin->Transmetal Base->ArBpin Activation

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation when using 3-phenoxyphenylboronic acid pinacol ester in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental challenges.

I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Reaction Stalls or Proceeds with Low Conversion

You've set up your Suzuki-Miyaura cross-coupling reaction with 3-phenoxyphenylboronic acid pinacol ester, but the reaction is sluggish or fails to reach completion.

Probable Causes & Solutions

Probable CauseScientific Rationale & ExplanationTroubleshooting & Optimization Steps
1. Inefficient Pre-catalyst Activation Many palladium pre-catalysts, such as those in the Pd(II) oxidation state, require reduction to the catalytically active Pd(0) species to enter the catalytic cycle.[1] If this reduction is incomplete, the concentration of the active catalyst will be low, leading to poor reaction rates.Verify Pre-catalyst Compatibility: Ensure your chosen pre-catalyst is appropriate for the reaction conditions. Some pre-catalysts require specific bases or additives for efficient activation. For instance, some Pd(II) pre-catalysts are reduced to Pd(0) via homocoupling of the boronic acid.[1] Consider an "On-Cycle" Pre-catalyst: For challenging couplings, a pre-catalyst that is already a catalytic intermediate, such as Pd(PAd3)(Ar)(Br), can initiate the reaction without an induction period under mild conditions.[2]
2. Catalyst Poisoning Impurities in reagents or solvents can act as catalyst poisons by strongly binding to the active sites of the palladium catalyst, rendering them inactive.[3][4][5] Common poisons include sulfur, nitrogen-containing heterocycles, and even excess halide ions (e.g., iodide).[1][3][6]Reagent Purity Check: Use high-purity reagents and solvents. If necessary, purify starting materials via recrystallization or chromatography. Solvent Degassing: Thoroughly degas solvents to remove dissolved oxygen, which can lead to oxidative degradation of the catalyst and promote side reactions like homocoupling.[7] Beware of Starting Material Impurities: An investigation into a stalled Suzuki coupling revealed elemental sulfur in a starting material as the culprit.[6]
3. Ligand Degradation Phosphine-based ligands are susceptible to oxidation, which diminishes their ability to stabilize the Pd(0) catalyst and can lead to the formation of inactive palladium black.[1][8] The choice of ligand is critical for catalyst stability and reactivity.[1]Use Air-Stable Ligands/Pre-catalysts: Employ modern, air-stable pre-catalysts that are less prone to degradation. Ligand Screening: If deactivation persists, screen a panel of ligands. Electron-rich and sterically bulky ligands often enhance catalyst stability and promote the desired reductive elimination step.[7][9]
4. Protodeboronation of the Boronic Ester Boronic acid pinacol esters can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond, especially under harsh basic conditions or in the presence of excess water.[10] This depletes the nucleophilic partner and halts the reaction.Optimize Base and Solvent: Use a weaker base or a less protic solvent system. Anhydrous conditions can be beneficial. Consider Alternative Boron Reagents: If protodeboronation is a persistent issue, consider more stable boronate derivatives like MIDA boronates or trifluoroborate salts.[7]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)

Instead of the desired cross-coupled product, you observe a significant amount of homocoupling product from the 3-phenoxyphenylboronic acid pinacol ester.

Probable Causes & Solutions

Probable CauseScientific Rationale & ExplanationTroubleshooting & Optimization Steps
1. Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids, a reaction also catalyzed by palladium.[1] This side reaction consumes the boronic ester and reduces the yield of the desired product.Rigorous Degassing: Ensure all solvents, including any water used in the reaction, are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[7]
2. Inefficient Transmetalation If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other processes, side reactions like homocoupling can become more prevalent. The steric bulk of the pinacol ester can sometimes hinder this step.[11]Base Selection: The choice of base is crucial for activating the boronic ester to facilitate transmetalation.[12] Screen different bases (e.g., carbonates, phosphates, hydroxides) to find the optimal conditions. Solvent Effects: The polarity of the solvent can influence the rate of transmetalation.[13] Consider screening a range of solvents.
3. Catalyst System Choice The choice of ligand can influence the relative rates of the desired catalytic cycle versus side reactions. Bulky ligands can often suppress homocoupling.[7]Ligand Modification: Employ sterically demanding ligands that favor the reductive elimination of the cross-coupled product over pathways leading to homocoupling.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of palladium catalyst deactivation in Suzuki-Miyaura reactions?

A1: The main pathways for catalyst deactivation include:

  • Palladium Agglomeration: The active Pd(0) species can aggregate into larger, less active palladium nanoparticles, often visually observed as the formation of "palladium black."[8] This reduces the number of accessible catalytic sites.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be oxidized or undergo other transformations that reduce their ability to stabilize the palladium center.[8]

  • Product Inhibition/Adsorption: In some cases, the product of the cross-coupling reaction can bind to the catalyst's active sites, preventing further turnovers.[14][15]

  • Poisoning: As detailed in the troubleshooting guide, impurities in the reaction mixture can irreversibly bind to and deactivate the catalyst.[3][4][16][5]

Q2: Why are pinacol esters like 3-phenoxyphenylboronic acid pinacol ester commonly used, and what are their potential drawbacks?

A2: Boronic acid pinacol esters are widely used due to their enhanced stability, ease of handling, and good solubility in organic solvents compared to the corresponding free boronic acids.[17][18] However, their steric bulk can sometimes lead to slower rates of transmetalation in the catalytic cycle compared to less hindered boronic acids or other boronate esters.[11] This can necessitate more forcing reaction conditions, which in turn might increase the likelihood of catalyst deactivation or side reactions.

Q3: How can I visually determine if my catalyst is deactivating?

A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates the agglomeration of the palladium catalyst into an inactive form.[1][8] However, the absence of palladium black does not guarantee that the catalyst is fully active, as deactivation can also occur through more subtle mechanisms like poisoning or ligand degradation.

Q4: Can a deactivated catalyst be regenerated?

A4: In some specific cases, catalyst regeneration is possible, but it is often challenging and depends on the deactivation mechanism.

  • For deactivation by fouling (deposition of materials on the catalyst surface), washing with appropriate solvents may restore some activity.[14]

  • For sintering (particle agglomeration), redispersion of the active metal can sometimes be achieved through high-temperature treatments, though this is often difficult.[16]

  • Deactivation by poisoning is typically irreversible.[19]

In most laboratory-scale organic synthesis, it is more practical to focus on preventing deactivation in the first place by using high-purity reagents, appropriate ligands, and optimized reaction conditions.

III. Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting issues related to catalyst activity.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R1-X) Pd0->OxAdd R1-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Agglomeration PdII_1 R1-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation ([R2-B(OR)2]^-) PdII_1->Transmetal R2-B(OR)2 + Base Poison Poisoning (e.g., Sulfur) PdII_1->Poison Impurities PdII_2 R1-Pd(II)L_n-R2 Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R1-R2

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.

Troubleshooting Workflow for Catalyst Deactivation

When faced with a poorly performing reaction, a systematic approach to troubleshooting is essential. The following workflow can guide your investigation.

Troubleshooting_Workflow Start Low Conversion or Reaction Stall Check_Reagents Verify Purity of Reagents & Solvents Start->Check_Reagents Purify Purify Starting Materials & Use Anhydrous/Degassed Solvents Check_Reagents->Purify Impurities Suspected Check_Conditions Review Reaction Conditions (Base, Temp, Ligand) Check_Reagents->Check_Conditions Reagents OK Purify->Check_Conditions Success Successful Reaction Purify->Success Purity was the Issue Optimize_Conditions Screen Bases, Solvents, & Ligands Check_Conditions->Optimize_Conditions Suboptimal Check_Catalyst Assess Pre-catalyst Activation & Stability Check_Conditions->Check_Catalyst Conditions OK Optimize_Conditions->Check_Catalyst Optimize_Conditions->Success Optimization Successful Change_Catalyst Switch to a Different Pre-catalyst or Ligand System Check_Catalyst->Change_Catalyst Deactivation Evident Change_Catalyst->Success

Caption: A systematic workflow for troubleshooting catalyst deactivation.

IV. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with 3-Phenoxyphenylboronic Acid Pinacol Ester

This protocol provides a starting point for your experiments. Optimization of specific parameters may be required.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-phenoxyphenylboronic acid pinacol ester (1.2-1.5 equiv.), and the palladium pre-catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 1-5 mol%).

    • Add the chosen ligand if it is not part of the pre-catalyst (e.g., SPhos, XPhos, 2-10 mol%).

    • Add the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., dioxane, THF, toluene, DMF, often with a small amount of degassed water) via syringe.

  • Reaction Execution:

    • Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hot Filtration Test to Distinguish Between Homogeneous and Heterogeneous Catalysis

This test can help determine if the active catalytic species is soluble (homogeneous) or solid (heterogeneous), which can be useful in understanding deactivation by precipitation.

  • Initial Reaction: Set up the Suzuki coupling reaction as described in Protocol 1.

  • Partial Conversion: Allow the reaction to proceed to approximately 20-50% conversion.

  • Filtration: While the reaction is still hot, quickly filter the reaction mixture through a heated filter (e.g., a pre-heated syringe filter) to remove any solid catalyst particles.

  • Continued Reaction: Allow the filtrate to continue reacting under the same conditions.

  • Analysis:

    • If the reaction in the filtrate continues to proceed, it indicates that the active catalyst is at least partially soluble (homogeneous).

    • If the reaction in the filtrate stops, it suggests that the active catalyst is heterogeneous and was removed by filtration. This could imply that a soluble pre-catalyst has formed insoluble, active (or inactive) nanoparticles.

V. References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025). Catalysts. 14

  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. (2025). BenchChem. 8

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. 20

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics. 21

  • Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines. (2025). BenchChem. --INVALID-LINK--

  • Catalyst deactivation mechanisms and how to prevent them. (2025). Chem-Tech Project. 19

  • Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. (n.d.). Journal of the American Chemical Society. 22

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. 1

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. 9

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. 23

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. 4

  • Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis. (n.d.). BenchChem. 16

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. 5

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). PMC. 24

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (n.d.). NIH. 13

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. 25

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). Organic Process Research & Development. 6

  • Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. (n.d.). Journal of the American Chemical Society. 15

  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (2024). Iranian Journal of Catalysis. 26

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate. 27

  • Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. (2018). Morressier. 2

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. 11

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). NIH. 28

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. 7

  • Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. (2016). NIH. 29

  • Catalysis in Modern Synthesis: The Role of Boronic Acid Pinacol Esters. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. 30

  • The Role of Boronic Acid Pinacol Esters in Modern Drug Discovery. (n.d.). Autech Industry Co.,Limited. 18

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. 12

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. --INVALID-LINK--

  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.). ResearchGate. 31

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (n.d.). Chemical Science. 10

  • Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. (2012). Journal of the American Chemical Society. 32

  • Substrate scope for the cross-coupling with boronic acid pinacol esters... (n.d.). ResearchGate. 33

  • Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. (n.d.). ResearchGate. 34

  • Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? (2025). ResearchGate. 35

References

Technical Support Center: Enhancing the Utility of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental success with this versatile reagent.

Introduction

This compound is a pinacol boronic ester, a class of compounds renowned for their stability and utility in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Compared to their corresponding boronic acids, pinacol esters offer superior stability, making them easier to handle, purify, and store for extended periods.[2] However, achieving optimal results requires a nuanced understanding of their solubility and reactivity under various experimental conditions. This guide provides practical, evidence-based solutions to common challenges encountered when working with this reagent.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.

Issue 1: Poor or Slow Dissolution of the Boronic Ester in the Reaction Solvent

Question: I am having difficulty dissolving this compound in my chosen solvent at the start of my Suzuki-Miyaura reaction. What can I do to improve its solubility?

Underlying Cause & Solution:

Pinacol boronic esters, including the title compound, are generally characterized by good solubility in a range of common aprotic organic solvents.[2][3] However, at high concentrations or in less polar solvents, the rate of dissolution can be slow. It is crucial to establish a homogeneous solution to ensure consistent and reproducible reaction kinetics.

Recommended Actions:

  • Solvent Selection: While a broad range of solvents can be used for Suzuki-Miyaura reactions, ethereal solvents are often a good starting point.[1] Consider the solvent systems outlined in the table below, which are commonly and successfully employed for reactions involving aryl boronic esters.

    Solvent SystemTypical Reaction Temperature (°C)Key Considerations
    1,4-Dioxane80 - 110Excellent solvent for many boronic esters. Often used with an aqueous base.[4][5]
    Tetrahydrofuran (THF)60 - 80Good solubility for many boronic esters.[6] Lower boiling point may require longer reaction times.
    Toluene80 - 110A common choice, particularly for reactions requiring higher temperatures.
    Dimethylformamide (DMF)80 - 120A more polar aprotic solvent that can enhance the solubility of all reaction components.
  • Gentle Heating and Agitation: Gently warming the solvent with the boronic ester while stirring can significantly increase the rate of dissolution. Ensure the temperature is kept well below the desired reaction temperature to prevent premature decomposition of other reagents.

  • Co-Solvent Systems: The addition of a small amount of a more polar co-solvent, such as DMF or isopropanol, to a less polar solvent like toluene can sometimes improve the overall solubility of the reaction components.[7]

  • Sonication: In cases of persistent solubility issues, brief sonication of the mixture can help to break up solid aggregates and facilitate dissolution.

Issue 2: Reaction Stalls or Proceeds with Low Yield, Potentially Due to Solubility Issues During the Reaction

Question: My Suzuki-Miyaura reaction starts but then appears to stall, resulting in a low yield of the desired product. I suspect solubility issues may be at play as the reaction progresses. How can I troubleshoot this?

Underlying Cause & Solution:

The success of a Suzuki-Miyaura coupling often depends on the delicate balance of solubility of all components: the boronic ester, the aryl halide, the palladium catalyst, and the base. While the starting boronic ester may be soluble, its in-situ hydrolysis to the corresponding boronic acid can be a critical step for efficient transmetalation.[8] This boronic acid may have different solubility characteristics. Furthermore, the solubility of the inorganic base is a crucial factor.[7]

Workflow for Troubleshooting Low Yields:

G A Low Yield Observed B Are Starting Materials Fully Solubilized? A->B C Is the Base Adequately Solubilized? B->C Yes D Consider Solvent System Modification B->D No E Optimize Base and Water Content C->E No G Protodeboronation or Homocoupling Observed? C->G Yes D->E F Review Catalyst and Ligand Choice E->F G->F No H Adjust Base Strength and Reaction Conditions G->H Yes H->F

A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Recommended Actions:

  • The Role of Water: For many Suzuki-Miyaura reactions involving pinacol boronic esters, the presence of a controlled amount of water is beneficial. Water can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid and also helps to dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7][9] A common practice is to use a solvent mixture such as dioxane/water (e.g., 4:1 or 5:1 v/v).[4][5]

  • Base Selection and Solubility: The choice of base is critical. Stronger bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones.[4] The solubility of the base in the reaction medium is paramount for the activation of the boronic ester. If using an inorganic base, the addition of water is often necessary to ensure its solubility. Alternatively, for strictly anhydrous conditions, organic-soluble bases like potassium trimethylsilanolate (TMSOK) can be employed.[4]

  • Temperature Optimization: Increasing the reaction temperature can enhance the solubility of all components and increase the reaction rate. However, excessively high temperatures can lead to decomposition of the catalyst or starting materials and promote side reactions like protodeboronation.[4] Typical temperature ranges for Suzuki-Miyaura reactions are between 80-110 °C.[4]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction.

  • Reaction Setup: To a flame-dried flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Degassing: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: As a pinacol boronic ester, this compound is expected to be readily soluble in many common aprotic organic solvents such as THF, dioxane, toluene, DMF, and chlorinated solvents like dichloromethane.[2][3] It will have lower solubility in highly polar protic solvents like water and lower alcohols, and very low solubility in non-polar aliphatic hydrocarbons like hexane.[3]

Q2: Can I use protic solvents like ethanol or isopropanol for my reaction?

A2: While aprotic solvents are more common, protic solvents like isopropanol, often in combination with water, have been successfully used in Suzuki-Miyaura couplings.[7] These solvents can aid in the dissolution of inorganic bases. However, be aware that protic solvents can also promote the undesired side reaction of protodeboronation, especially with sensitive substrates.[4]

Q3: My main side product is the result of protodeboronation (replacement of the boronic ester with a hydrogen atom). How can I minimize this?

A3: Protodeboronation is a common side reaction, particularly with electron-deficient or heteroaromatic boronic esters, and can be exacerbated by harsh basic conditions and elevated temperatures.[4] To mitigate this:

  • Use a milder base: Consider switching from strong bases like NaOH or KOH to milder options such as KF or CsF.[4]

  • Lower the reaction temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[4]

  • Anhydrous conditions: For highly sensitive substrates, employing strictly anhydrous conditions with an organic-soluble base can be beneficial.[4]

Q4: I am observing significant homocoupling of my boronic ester. What is the cause and how can I prevent it?

A4: Homocoupling is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[10] To minimize this:

  • Thoroughly degas: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas before adding the palladium catalyst.[10]

  • Use a Pd(0) source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that readily generates the active Pd(0) species in situ.[10]

Q5: How should I store this compound to maintain its quality?

A5: Pinacol boronic esters are significantly more stable than their corresponding boronic acids. However, to ensure long-term stability, it is best to store the compound in a tightly sealed container in a cool, dry place, away from excessive moisture and light.

References

preventing homocoupling of 3-phenoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of 3-Phenoxyphenylboronic Acid Pinacol Ester

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide senior application-level insights into a common yet persistent challenge: the undesired homocoupling of boronic acid pinacol esters, with a specific focus on 3-phenoxyphenylboronic acid pinacol ester. Here, you will find not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my Suzuki reaction?

A1: Homocoupling is a prevalent side reaction where two molecules of your organoboron reagent—in this case, 3-phenoxyphenylboronic acid pinacol ester—couple with each other. This forms a symmetrical biaryl byproduct (3,3'-diphenoxybiphenyl). This side reaction is highly undesirable as it consumes your valuable starting material, reduces the yield of the intended cross-coupled product, and introduces a structurally similar impurity that can be challenging to separate during purification.[1][2]

Q2: What are the primary drivers of this homocoupling side reaction?

A2: There are two principal culprits that promote the homocoupling of boronic esters:

  • Presence of Dissolved Oxygen: Oxygen in your reaction solvent can oxidize the active Palladium(0) catalyst to a Palladium(II) species.[2][3][4][5] This newly formed Pd(II) is a key promoter of the homocoupling pathway.[1][6][7]

  • Use of Palladium(II) Precatalysts: When you use a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), as the catalyst source, it must first be reduced to the catalytically active Pd(0) state to enter the desired cross-coupling cycle.[3][8] One mechanism for this reduction involves the consumption of two boronic ester molecules to form the homocoupled product, generating Pd(0) in the process.[2][6][9] This is often a significant issue at the beginning of the reaction.

Q3: My boronic ester is a pinacol ester. Aren't these supposed to be more stable than boronic acids?

A3: Yes, pinacol esters are generally more stable than their corresponding boronic acids, offering better resistance to side reactions like protodeboronation.[9][10] This stability makes them ideal for isolating and storing complex boron reagents. However, they are still susceptible to palladium-mediated homocoupling under suboptimal reaction conditions. While their steric bulk can sometimes slow the desired reaction, they are fully capable of participating directly in both the desired cross-coupling and the undesired homocoupling pathways.[10][11]

Q4: How can I quickly assess if homocoupling is the main problem in my reaction?

A4: The most direct way is through analytical techniques like LC-MS or GC-MS on a crude sample of your reaction mixture. Look for a mass peak corresponding to the symmetrical dimer of your boronic ester (in this case, 3,3'-diphenoxybiphenyl). On a TLC plate, the homocoupled product will often have a polarity very similar to your desired product, appearing as a close-running spot, which is indicative of the purification challenges to come.

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and resolving issues with homocoupling.

Problem 1: Significant formation of homocoupled byproduct is observed.

This is the most direct indication that your reaction conditions favor the undesired pathway. The following strategies are presented in order of impact and ease of implementation.

Solution 1: Rigorous Degassing of Solvents and Reaction Mixture. This is the most critical and effective control parameter. Dissolved oxygen is a primary cause of Pd(0) oxidation, which leads to homocoupling.[4][5][12]

  • Protocol 1: Inert Gas Sparging. This is a highly effective method for larger volumes.

    • Add your solvent(s) to the reaction flask.

    • Insert a long needle or sparging tube connected to an inert gas line (Nitrogen or Argon) so that it is submerged below the liquid surface.

    • Insert a second, shorter needle to act as a gas outlet.

    • Bubble the inert gas through the solvent for a minimum of 30 minutes. A subsurface sparge is significantly more efficient at displacing dissolved oxygen.[2][4][13]

  • Protocol 2: Freeze-Pump-Thaw Cycles. This is the gold standard for complete oxygen removal, especially for smaller-scale reactions.

    • Place your solvent or reaction mixture in a flask that can be sealed and is no more than half full.

    • Freeze the liquid using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for 5-10 minutes to remove gases from above the frozen solid.

    • Close the connection to the vacuum and thaw the mixture completely. You will often see bubbles evolving from the liquid as trapped gas is released.

    • Repeat this cycle a minimum of three times for maximum effect.[2][12]

Solution 2: Select an Appropriate Palladium Source and Ligand.

  • Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, you are inherently creating conditions that can favor homocoupling during the initial phase of the reaction.[2][8]

    • Recommendation: Switch to a Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These catalysts do not require an in-situ reduction step and can directly enter the catalytic cycle.[8]

    • Advanced Recommendation: Employ modern, air-stable palladium precatalysts, such as Buchwald's G3 or G4 palladacycles. These are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon heating, minimizing the window for Pd(II)-mediated side reactions.[3][8]

  • Ligand Choice: The ligand is not merely a spectator; it critically modulates the catalyst's reactivity.

    • Recommendation: Use bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are industry standards for suppressing homocoupling.[2][8][14]

      • Causality: The steric bulk of these ligands physically hinders the formation of the di-organopalladium intermediate required for homocoupling. Their strong electron-donating character accelerates the rate-determining oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[14]

Fig 1. Systematic troubleshooting workflow for reducing homocoupling.
Problem 2: Low yield of the desired product, even after addressing homocoupling.

Even if homocoupling is suppressed, other side reactions can lower your yield.

Solution 1: Optimize the Base and Solvent System. The base is essential for activating the boronic ester for transmetalation, but an improper choice can cause other issues.[15]

  • Recommendation: Avoid using strong bases like NaOH or KOH, especially with extended heating, as they can promote decomposition. Screen weaker inorganic bases. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[8] The choice of base is often substrate-dependent and empirical screening is recommended.[8]

Base TypeGeneral Impact on HomocouplingRecommendation
Strong Hydroxides (NaOH, KOH)Can increase risk of homocoupling and substrate degradation.Use with caution; often not the first choice.
Carbonates (K₂CO₃, Cs₂CO₃)Generally a good balance of reactivity and mildness.[3][8]Excellent starting point for optimization.
Phosphates (K₃PO₄)Often effective, particularly with challenging substrates.A strong alternative to carbonates.
Fluorides (KF, CsF)Milder option, can be effective in preventing protodeboronation.Consider for sensitive substrates.

Table 1. Comparative guide to common bases in Suzuki-Miyaura coupling.

Solution 2: Add a Mild Reducing Agent. If you must use a Pd(II) precatalyst, adding a mild reducing agent can facilitate its conversion to Pd(0) without relying on homocoupling.

  • Recommendation: The addition of a small amount of potassium formate (HCO₂K) has been shown to suppress Pd(II)-mediated homocoupling by providing an alternative reductive pathway that does not interfere with the main catalytic cycle.[4][13]

Mechanistic Insights: The Desired vs. Undesired Pathways

Understanding the mechanism provides the foundation for rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle (Desired Pathway)

The reaction proceeds through a well-defined cycle involving the palladium catalyst.[9][14][16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your electrophile, forming a Pd(II) intermediate.[14][17]

  • Transmetalation: The organic group from the base-activated boronic ester is transferred to the palladium center, displacing the halide.[14][18][19]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond of your product and regenerating the Pd(0) catalyst.[14][16]

References

Technical Support Center: Suzuki Coupling with 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the use of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane and the critical role of the base in achieving successful outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki coupling reaction?

The base in a Suzuki-Miyaura coupling is not merely a proton scavenger; it plays a multifaceted and critical role in the catalytic cycle, primarily to facilitate the transmetalation step.[1][2] This is often the rate-determining step of the reaction. The generally accepted mechanism involves the activation of the organoboron species.[3][4]

There are two primary mechanistic proposals for how the base facilitates this crucial step:

  • The Boronate Pathway: The base reacts with the boronic acid or ester to form a more nucleophilic boronate "ate" complex.[2][5] This species is significantly more reactive and readily transfers its organic group to the palladium(II) center.[5][6]

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide complex. This palladium complex is then more susceptible to reaction with the neutral boronic acid or ester.[5]

Ultimately, the choice and strength of the base directly influence reaction rates, overall yield, and functional group tolerance.[1][2]

Q2: My reaction with this compound is giving low yield. Could the base be the problem?

Yes, improper base selection is a very common reason for low yields in Suzuki coupling reactions.[7][8] Several factors related to the base can contribute to a poor outcome:

  • Insufficient Basicity: The chosen base may not be strong enough to effectively promote the formation of the reactive boronate species or the oxo-palladium complex, leading to a sluggish or incomplete reaction.

  • Poor Solubility: If the inorganic base is not soluble in the reaction medium, its effectiveness is greatly diminished. While some reactions are run as heterogeneous mixtures, adequate mixing is crucial.[9] The use of aqueous solvent mixtures is common to help dissolve inorganic bases like carbonates and phosphates.[9]

  • Base-Labile Functional Groups: If your substrates contain base-sensitive functional groups (e.g., esters), a strong base could cause undesired side reactions, such as hydrolysis. In such cases, a milder base like potassium fluoride (KF) might be a better choice.[3]

  • Protodeboronation: This is a significant side reaction where the boronic ester is cleaved from the aryl group and replaced with a hydrogen atom. This is often exacerbated by high temperatures and the presence of certain bases.[10]

Q3: Which bases are commonly used for Suzuki coupling with boronic esters, and how do I choose the right one?

A range of inorganic and organic bases are used, with inorganic bases being the most common.[2][9] The optimal choice depends heavily on the specific substrates, solvent, and catalyst system.[1]

Here is a comparative guide to common bases:

BaseTypical Conditions & SubstratesAdvantagesDisadvantagespKa (of conjugate acid)
K₂CO₃ Aryl bromides, aryl chlorides; often in aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O).[4][11]Inexpensive, effective for a wide range of substrates.[12]Can be less effective for very challenging or sterically hindered couplings.~10.3
Cs₂CO₃ Challenging couplings, sterically hindered substrates, nitrogen-containing heterocycles.[13][14]Often provides superior yields, especially for difficult substrates (the "caesium effect").[14][15] Higher solubility in organic solvents.More expensive than other carbonates.~10.3
K₃PO₄ Aryl bromides, aryl chlorides, especially effective for nitrogen-containing heterocyles.[4][16]Strong, non-nucleophilic base; often gives high yields.[14]Can be very basic, potentially leading to side reactions with sensitive substrates.~12.3
NaOH/KOH Primarily with aryl bromides.[14]Strong and inexpensive.High basicity can lead to undesired side reactions and may not be suitable for all substrates.[14][17]~15.7
KF Substrates with base-labile functional groups.[18]Mild conditions, protects sensitive functional groups.Can be less reactive than stronger bases.~3.2

pKa values are approximate and can vary with conditions.[19][20][21]

Decision Workflow for Base Selection:

Base_Selection_Workflow start Start: Have you selected your substrates? functional_groups Are there base-sensitive functional groups (e.g., esters)? start->functional_groups reactivity Is the coupling challenging? (e.g., sterically hindered, heteroaryl chloride) functional_groups->reactivity No try_kf Try a mild base: KF functional_groups->try_kf Yes try_carbonates Start with standard carbonates: K₂CO₃ or Na₂CO₃ reactivity->try_carbonates No try_stronger Use a stronger base: Cs₂CO₃ or K₃PO₄ reactivity->try_stronger Yes

Caption: A decision-making workflow for selecting an appropriate base.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Cause: Inefficient activation of the boronic ester.

Troubleshooting Steps:

  • Increase Base Strength: If you are using a mild base like K₂CO₃ and seeing low conversion, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[14] This can significantly accelerate the transmetalation step.[1]

  • Improve Base Solubility: If using an inorganic base, ensure adequate water is present in the solvent system (e.g., Dioxane/H₂O 4:1) to aid dissolution.[4] Vigorous stirring is essential for heterogeneous mixtures.[9]

  • Check Base Quality: Ensure your base is anhydrous (if the reaction is sensitive to water) and has been stored properly. Some bases can be hygroscopic.

Problem 2: Significant Formation of Side Products (Protodeboronation and Homocoupling)

Possible Cause: The reaction conditions favor side reactions over the desired cross-coupling.

Troubleshooting Steps:

  • Protodeboronation (Ar-B(pin) → Ar-H):

    • Lower Reaction Temperature: This side reaction is often exacerbated by high temperatures.[10] Try running the reaction at a lower temperature for a longer period.

    • Use a Milder Base: Strong bases can sometimes promote protodeboronation. Consider screening milder bases if this is a persistent issue.

    • Ensure Anhydrous Conditions (if applicable): While many Suzuki reactions use water, in some systems, excess water can facilitate protodeboronation. If using anhydrous conditions, ensure all reagents and solvents are dry.

  • Homocoupling (Ar-B(pin) + Ar-B(pin) → Ar-Ar):

    • Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids and esters.[9] Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[22]

    • Use a Pd(0) Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes involve the homocoupling of the organoboron reagent.[9] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue.

Visualizing the Catalytic Cycle and the Role of the Base:

Suzuki_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Oxidative Addition Product Ar-Ar' ArPdOR Ar-Pd(II)-OR L_n ArPdX->ArPdOR + Base (-HX) ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdOR->ArPdAr_prime + Ar'-B(pin) (-ROB(pin)) ArPdAr_prime->Pd0 Reductive Elimination ArX Ar-X Ar_prime_Bpin Ar'-B(pin) Base Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role.

Experimental Protocols

General Protocol for Base Screening in Suzuki Coupling

This protocol provides a framework for systematically testing different bases to optimize your reaction.

Materials:

  • Aryl Halide (e.g., 3-bromophenoxybenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the boronic ester (1.2 mmol).

  • Add the selected base (2.0 mmol).

  • Seal the vial with a septum cap and purge with inert gas for 10-15 minutes.

  • In a separate flask, dissolve the palladium catalyst (0.02 mmol) in the degassed solvent mixture (10 mL).

  • Using a syringe, transfer the catalyst solution to the reaction vial under a positive pressure of inert gas.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).[4]

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By running this procedure in parallel with different bases, you can directly compare their effectiveness and identify the optimal conditions for your specific substrate combination.

References

temperature optimization for reactions with 3-phenoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-phenoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. As your dedicated application scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and reactivity of 3-phenoxyphenylboronic acid pinacol ester.

Q1: What is the primary advantage of using the pinacol ester form over the free boronic acid?

A1: The pinacol ester of 3-phenoxyphenylboronic acid offers significantly enhanced stability compared to its corresponding free boronic acid.[1] Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines, which can complicate accurate massing and stoichiometry.[1] Furthermore, free boronic acids are more susceptible to degradation pathways like protodeboronation, especially under aqueous basic conditions.[2] The pinacol ester is typically a stable, crystalline solid that is easier to handle, purify via chromatography, and store for extended periods, making it ideal for multi-step syntheses and applications where reagent purity and stability are paramount.[1]

Q2: Does the pinacol ester need to be hydrolyzed to the boronic acid in situ for the Suzuki-Miyaura reaction to proceed?

A2: This is a topic of mechanistic debate, but it is widely believed that for many Suzuki-Miyaura reactions conducted under aqueous basic conditions, the pinacol ester hydrolyzes in situ to the more reactive boronic acid, which then participates in the catalytic cycle.[3] However, direct transmetalation from the boronate ester is also considered a viable pathway, particularly under anhydrous conditions.[4] For practical purposes, most standard Suzuki-Miyaura protocols do not require a separate hydrolysis step; the conditions of the coupling reaction itself are typically sufficient to facilitate the necessary transformation.

Q3: What is the general thermal stability of 3-phenoxyphenylboronic acid pinacol ester? Can I heat my reactions without concern for decomposition?

A3: 3-Phenoxyphenylboronic acid pinacol ester is a relatively stable compound. However, like all reagents, it has its limits. The primary concern at elevated temperatures (e.g., >120 °C) is not typically the decomposition of the boronic ester itself, but rather the potential for undesired side reactions. These can include catalyst decomposition, ligand degradation, or side reactions involving your coupling partner. While there is no specific data suggesting the phenoxyphenyl ether linkage is uniquely labile, high-temperature palladium catalysis can sometimes lead to C-O bond cleavage in sensitive substrates, although this is not a common issue under standard Suzuki-Miyaura conditions. A good starting point for temperature optimization is typically in the 80-110 °C range.[5][6]

Q4: Can I use this reagent in Chan-Lam coupling reactions?

A4: Yes, 3-phenoxyphenylboronic acid pinacol ester can be used in Chan-Lam C-N and C-O cross-coupling reactions. However, it is important to note that boronic acid pinacol esters are often more challenging coupling partners in Chan-Lam reactions compared to free boronic acids, particularly with aryl amine nucleophiles.[7] Optimized conditions, which may include a mixed solvent system (e.g., MeCN/EtOH), the use of molecular sieves, or higher reaction temperatures (e.g., 70-100 °C), are often necessary to achieve good yields.[8][9]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides a structured approach to diagnosing and solving common issues encountered during Suzuki-Miyaura reactions with 3-phenoxyphenylboronic acid pinacol ester.

Problem 1: Low or No Conversion to Product

If you observe a lack of product formation, systematically evaluate the following potential causes.

G start Low / No Conversion catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes sol_catalyst Action: 1. Use fresh Pd source/ligand. 2. Screen different ligands (e.g., Buchwald type). 3. Increase catalyst loading (2-5 mol%). catalyst->sol_catalyst No reagents Are Reagents High Quality? conditions->reagents Yes sol_conditions Action: 1. Increase temperature incrementally (e.g., 80°C → 100°C → 120°C). 2. Screen different bases (K₃PO₄, Cs₂CO₃). 3. Ensure adequate solvent degassing. conditions->sol_conditions No sol_reagents Action: 1. Verify purity of boronic ester. 2. Check integrity of aryl halide. 3. Use fresh, anhydrous solvent. reagents->sol_reagents No end Consult Advanced Diagnostics reagents->end Yes G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_temp Temperature Effects OA Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) TM Transmetalation (Ar-B(pin) → Ar-Pd(II)-Ar') OA->TM Base, Ar'-B(pin) RE Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)) TM->RE TM_Note Transmetalation is often the rate-limiting step and is temperature-dependent. TM->TM_Note RE->OA Regenerates Catalyst Temp_High High Temp (>110°C) Temp_High->RE Accelerates (Can be beneficial) Side_Rxns Side Reactions Temp_High->Side_Rxns Promotes Side Reactions (Homocoupling, Decomposition) Temp_Low Low Temp (<60°C) Temp_Low->OA May be too slow (Rate-limiting for Ar-Cl)

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Keystone of Modern Synthesis

Arylboronic esters, particularly pinacol esters, are foundational pillars in contemporary organic synthesis, most notably for their pivotal role in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their stability, ease of handling, and reactivity make them indispensable for constructing complex carbon-carbon bonds in pharmaceuticals, agrochemicals, and advanced materials.[1] The precise structural verification of these intermediates is paramount to ensuring reaction success and product purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this purpose, offering unambiguous insights into molecular structure through the distinct voices of ¹H, ¹³C, and ¹¹B nuclei.[2][3]

This guide provides an in-depth characterization of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, a common building block. We will dissect its spectral features, compare it with related analogues to understand substituent effects, and provide a robust experimental protocol for acquiring high-fidelity data.

Structural Elucidation of this compound

The structural integrity of a boronic ester is confirmed by a holistic analysis of its multinuclear NMR data. Each spectrum provides a unique piece of the puzzle, from the proton environment to the carbon backbone and the electronic state of the boron center.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a direct map of the hydrogen environments. For the title compound, the spectrum is logically divided into two regions: the downfield aromatic region and the upfield aliphatic region.

  • Aromatic Region (δ 6.9-7.8 ppm): This complex region contains signals from the nine aromatic protons of the two phenyl rings. The protons on the phenyl ring directly attached to the boron atom are typically deshielded. The 3-phenoxy substituent breaks the symmetry, leading to distinct signals for all protons. Protons ortho to the boronate ester (on the first ring) and protons on the terminal phenoxy ring will exhibit characteristic multiplets (triplets, doublets, and complex patterns) based on their coupling with neighbors.

  • Aliphatic Region (δ ~1.35 ppm): This region is dominated by a sharp, intense singlet corresponding to the twelve equivalent protons of the four methyl groups on the pinacol moiety.[4] Its integration value of 12H serves as an excellent internal reference for quantifying the aromatic protons.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Aromatic Region (δ 115-160 ppm): At least twelve distinct signals are expected for the aromatic carbons. The carbons of the phenoxy-substituted ring and the terminal phenyl ring will have chemical shifts influenced by the ether oxygen.

  • The Ipso-Carbon: A key feature in the ¹³C NMR of arylboronic esters is the signal for the carbon atom directly bonded to boron (C-B). Due to quadrupolar relaxation caused by the ¹¹B nucleus (a quadrupolar nucleus, I = 3/2), this carbon signal is often significantly broadened, has a low intensity, or may not be observed at all.[5][6]

  • Aliphatic Region (δ ~25 ppm and ~84 ppm): Two distinct signals characterize the pinacol group. A signal around δ 84 ppm corresponds to the two equivalent quaternary carbons bonded to oxygen (-O-C (CH₃)₂), while a more intense signal around δ 25 ppm arises from the four equivalent methyl carbons (-C(C H₃)₂).[5][7]

¹¹B NMR Spectroscopy Analysis

¹¹B NMR is a uniquely powerful tool for characterizing organoboron compounds, as the chemical shift is highly sensitive to the coordination and hybridization state of the boron atom.[8]

  • Expected Chemical Shift (δ 25-33 ppm): For this compound, the boron atom is in a trigonal planar (sp²) hybridization state. This environment typically results in a broad singlet in the ¹¹B NMR spectrum between δ +25 and +33 ppm (relative to BF₃·OEt₂).[9][10] This downfield shift is characteristic of neutral, tricoordinate boronic esters and distinguishes them from tetracoordinate, sp³-hybridized boronate species, which appear much further upfield (δ 1-10 ppm).[10][11]

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of the title compound, it is instructive to compare its NMR data with simpler, structurally related boronic esters. This comparison highlights the electronic influence of the 3-phenoxy substituent.

CompoundKey ¹H NMR Aromatic Shifts (δ, ppm)¹¹B NMR Shift (δ, ppm)
Phenylboronic acid pinacol ester ~7.81 (d, 2H), ~7.46 (t, 1H), ~7.36 (t, 2H)[4]~30-31[12]
3-Methoxyphenylboronic acid pinacol ester Aromatic signals shifted relative to the parent phenyl ester due to the meta-methoxy group.[13]~30[9]
This compound Complex multiplet pattern from δ 6.9-7.8~29-32

Analysis of Causality:

  • Phenylboronic acid pinacol ester serves as our baseline. The ortho-protons (δ ~7.81) are most deshielded due to the electron-withdrawing and anisotropic effects of the boronate ester group.[1]

  • The 3-phenoxy substituent in the title compound acts as a weakly electron-donating group via resonance and an electron-withdrawing group via induction. Its placement at the meta position primarily exerts an inductive effect on the boronate-substituted ring, causing subtle shifts compared to the parent phenyl ester. More significantly, it adds a second, distinct aromatic spin system, leading to a more complex proton spectrum. The ¹¹B chemical shift is not dramatically altered, as the electronic effect at the meta position is less pronounced at the boron center.

Best Practices for High-Fidelity NMR Data Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for the routine characterization of boronic esters.

Caption: Recommended workflow for comprehensive NMR characterization of arylboronic esters.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the boronic ester into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (CDCl₃ is standard; Acetone-d₆ can also be used).

    • Cap the tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, and ¹¹B). This step is crucial for optimal sensitivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Use a standard quantitative pulse program (e.g., Bruker's zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire 8 to 16 scans with a relaxation delay (D1) of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

  • ¹¹B NMR Acquisition:

    • Switch the nucleus to ¹¹B.

    • Set a wide spectral width (e.g., -100 to 100 ppm) to ensure the signal is captured.

    • A simple pulse-and-acquire experiment is usually sufficient. Proton decoupling is generally not necessary for the broad singlets of boronic esters.

    • Acquire several hundred scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Switch the nucleus to ¹³C and ensure the proton decoupler is active.

    • Use a standard pulse program with proton decoupling (e.g., Bruker's zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • A significant number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

    • Calibrate the ¹¹B spectrum using an external reference or by setting the known shift of a standard.

    • Integrate the ¹H spectrum and assign all signals based on chemical shift, multiplicity, and integration values.

Conclusion

The comprehensive NMR characterization of this compound is a straightforward process when approached systematically. The combination of ¹H, ¹³C, and ¹¹B NMR provides a unique and definitive fingerprint of the molecule. Key identifiers include the complex aromatic signals, the sharp 12H singlet of the pinacol group at ~1.35 ppm, the characteristic quaternary and methyl carbon signals of the pinacol backbone, and, most importantly, the broad ¹¹B resonance between δ 29-32 ppm, which confirms the presence of the tricoordinate boronic ester moiety. By comparing this data with simpler analogues and adhering to a rigorous experimental protocol, researchers can ensure the structural integrity of this vital synthetic building block.

References

A Comparative Guide to the Characterization of 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, the purity and structural integrity of boronic acid pinacol esters are paramount. This guide provides an in-depth analysis of the characterization of a key building block, 3-phenoxyphenylboronic acid pinacol ester, with a primary focus on its 1H NMR spectrum. We will explore the expected spectral features and compare this cornerstone technique with alternative analytical methods, offering a comprehensive perspective on ensuring the quality of this critical reagent.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the initial and often definitive method for the structural confirmation of organic molecules like 3-phenoxyphenylboronic acid pinacol ester. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable tool.

Predicted 1H NMR Spectrum of 3-Phenoxyphenylboronic Acid Pinacol Ester

While an exact spectrum is dependent on the solvent and instrument parameters, a predicted 1H NMR spectrum in a common solvent like CDCl3 would exhibit the following key signals:

  • Pinacol Protons: A characteristic sharp singlet peak is expected around δ 1.35 ppm . This signal integrates to 12 protons, representing the four equivalent methyl groups of the pinacol moiety. The singlet nature arises from the absence of adjacent protons.

  • Aromatic Protons: The aromatic region, typically between δ 7.0 and 8.0 ppm , will display a more complex series of multiplets. These signals correspond to the protons on the two phenyl rings. The specific splitting patterns are dictated by the substitution on the rings and the coupling between adjacent protons. Protons on the phenyl ring bearing the boronic ester will show distinct shifts compared to the protons on the phenoxy substituent.

It is important to note that the exact chemical shifts can be influenced by the purity of the sample and the presence of residual solvents.

A Comparative Analysis: Alternative Characterization Techniques

While 1H NMR is a powerful tool, a multi-faceted approach to characterization provides a more complete picture of the compound's purity and stability. Here, we compare 1H NMR with other common analytical techniques.

Technique Information Provided Advantages Limitations
1H NMR Structural confirmation, proton environment, relative proton count.Rapid, non-destructive, provides detailed structural information.Can be complex to interpret for molecules with overlapping signals.
13C NMR Carbon skeleton, presence of functional groups.Complements 1H NMR, useful for complex structures.Longer acquisition times, lower sensitivity than 1H NMR.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.High sensitivity, confirms molecular formula.Does not provide detailed structural connectivity information on its own.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Highly sensitive for impurity profiling.On-column hydrolysis of the pinacol ester can be a significant issue in reversed-phase HPLC.[1][2][3][4][5]
The Challenge of Hydrolysis in HPLC Analysis

A critical consideration when analyzing boronic acid pinacol esters is their susceptibility to hydrolysis back to the corresponding boronic acid and pinacol, particularly under typical reversed-phase HPLC (RP-HPLC) conditions.[1][2][3] This on-column degradation can lead to inaccurate purity assessments.[4][5] Strategies to mitigate this include the use of aprotic diluents and highly basic mobile phases or employing alternative chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC).[1][2]

Experimental Protocols

To ensure reliable and reproducible data, adherence to standardized experimental protocols is essential.

Protocol 1: 1H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-phenoxyphenylboronic acid pinacol ester in ~0.6 mL of deuterated chloroform (CDCl3).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl3 at δ 7.26 ppm).

Protocol 2: HPLC Purity Analysis (Hydrolysis-Mitigated)
  • Column: C18 stationary phase with low silanol activity.

  • Mobile Phase: A gradient of acetonitrile and water. To minimize hydrolysis, consider using a mobile phase with no pH modifier.[3]

  • Diluent: Prepare the sample in an aprotic solvent such as acetonitrile.

  • Detection: UV detection at a wavelength appropriate for the aromatic rings (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Flow Rate: 1.0 mL/min.

Visualizing the Workflow

A logical workflow ensures a comprehensive characterization of 3-phenoxyphenylboronic acid pinacol ester.

cluster_synthesis Synthesis & Initial Check cluster_characterization Structural & Purity Analysis cluster_final Final Product Qualification synthesis Synthesis of 3-phenoxyphenylboronic acid pinacol ester tlc TLC Monitoring synthesis->tlc Reaction Progress nmr 1H & 13C NMR tlc->nmr Crude Product ms Mass Spectrometry tlc->ms Crude Product hplc HPLC Analysis tlc->hplc Crude Product data_analysis Data Interpretation & Purity Calculation nmr->data_analysis ms->data_analysis hplc->data_analysis qualified_product Qualified Reagent data_analysis->qualified_product

Caption: Workflow for the synthesis and characterization of 3-phenoxyphenylboronic acid pinacol ester.

Molecular Structure and Key 1H NMR Assignments

Caption: Structure of 3-phenoxyphenylboronic acid pinacol ester and its key predicted 1H NMR signals.

Conclusion

The characterization of 3-phenoxyphenylboronic acid pinacol ester relies heavily on 1H NMR for primary structural confirmation. However, a comprehensive understanding of its purity and stability necessitates a multi-technique approach. By combining the detailed structural insights from NMR with the quantitative purity data from a carefully optimized HPLC method and molecular weight confirmation from mass spectrometry, researchers can proceed with confidence in their synthetic endeavors. The inherent instability of the pinacol ester to hydrolysis, particularly during chromatographic analysis, underscores the importance of method development and a thorough understanding of the molecule's chemical properties.

References

The Duel of the Borons: A Senior Application Scientist's Guide to Boronic Acids vs. Pinacol Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. At the heart of this powerful transformation lies the organoboron reagent. The choice between a boronic acid and its corresponding pinacol ester is a frequent and critical decision point in a synthetic campaign, with profound implications for reaction efficiency, reproducibility, and overall success. This guide provides an in-depth, objective comparison of these two vital reagents, grounded in mechanistic principles and supported by experimental insights to empower you to make the most informed choice for your specific application.

The Fundamental Trade-Off: Reactivity vs. Stability

The central theme governing the choice between a boronic acid and a boronate ester is the classic chemical trade-off between reactivity and stability.[1][2]

  • Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[2][3] This enhanced reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, including protodeboronation (loss of the boron group) and oxidation, which can diminish their shelf-life and lead to inconsistent yields.[1][2][3][4] They can also undergo dehydration to form cyclic trimers known as boroxines, which can complicate stoichiometry and reaction kinetics.[4]

  • Boronic Acid Pinacol Esters: These derivatives shine where boronic acids falter—stability.[4][5][6] The pinacol group effectively "protects" the boron atom, creating a more robust, often crystalline solid that is significantly less sensitive to moisture and air.[4][5] This translates to a longer shelf-life, easier handling and purification, and greater reliability in complex, multi-step syntheses.[1][4][5] The trade-off for this enhanced stability is often a reduced reaction rate compared to the parent boronic acid, although this is not a universal rule.[2]

Comparative Performance Analysis

FeatureBoronic AcidsBoronic Acid Pinacol EstersRationale & Causality
Stability & Shelf-life Lower; prone to protodeboronation, oxidation, and boroxine formation.[1][3][4][7]High; the pinacol group shields the boron atom, preventing degradation.[4][5][6]The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically and electronically protects the boron center from environmental moisture and oxygen.[4]
Handling & Purification Often challenging to purify due to decomposition; requires inert atmosphere for long-term storage.[1][8]Generally stable crystalline solids, easily purified by standard column chromatography and handled on the benchtop.[1][5]The robust nature of the pinacol ester allows for standard purification techniques without significant loss of material.
Reactivity Generally higher, often leading to faster reaction kinetics.[2][3]Generally lower, but highly dependent on steric and electronic factors of the ester.[9]The Lewis acidic B(OH)₂ group is more readily activated for transmetalation. Pinacol esters can exhibit slower kinetics due to the steric bulk of the pinacol group hindering palladium complex formation.[9]
Reaction Reproducibility Can be variable due to purity issues and on-going decomposition.[4]Generally higher, leading to more consistent yields, especially in complex syntheses.[1][4]The high purity and stability of the starting ester ensures more consistent active reagent concentration throughout the reaction.
Functional Group Tolerance Good, but the necessary basic conditions can be harsh on sensitive functional groups.Excellent; often compatible with milder conditions that preserve delicate functionalities.[5]The enhanced stability allows for a broader window of reaction conditions, including those that might degrade a less stable boronic acid.

Mechanistic Considerations: The Transmetalation Step

The key difference in reactivity manifests at the transmetalation step of the Suzuki-Miyaura catalytic cycle. While it was once widely believed that boronate esters must first hydrolyze to the corresponding boronic acid to participate in the reaction, recent studies have provided compelling evidence for the direct transmetalation of the ester.[9][10]

The precise mechanism and rate can be influenced by several factors:

  • Steric Hindrance: Bulky esters, such as pinacol esters, can slow down the rate of transmetalation due to steric clash during the formation of the pre-transmetalation intermediate with the palladium complex.[9]

  • Electronic Effects: The electronic properties of the diol used to form the ester can significantly impact reactivity. Electron-deficient esters (e.g., from catechol) can lead to a rate increase compared to the boronic acid, while some electron-rich esters can also enhance the rate.[9]

This highlights that while boronic acids are often more reactive, the reactivity of a boronate ester is tunable based on its structure.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BA R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OR)₃]⁻ BA->Boronate BE R²-B(pin) (Pinacol Ester) BE->BA H₂O BE->Boronate Boronate->Transmetalation Active Species Base Base (e.g., OH⁻) Base->BA Base->BE Hydrolysis Hydrolysis (optional for esters) caption Fig 1. Generalized Suzuki-Miyaura catalytic cycle.

Caption: Fig 1. Generalized Suzuki-Miyaura catalytic cycle.

Decision Workflow: Choosing Your Reagent

This workflow provides a logical path for selecting the appropriate boron reagent for your specific synthetic challenge.

Reagent_Selection Start Start: New Synthesis Step CheckStability Are starting materials or product prone to degradation under basic/prolonged heating conditions? Start->CheckStability CheckPurity Is the boronic acid commercially available in high purity or easy to synthesize/purify? CheckStability->CheckPurity No UseEster Use Boronic Acid Pinacol Ester CheckStability->UseEster Yes UseAcid Use Boronic Acid CheckPurity->UseAcid Yes ConsiderEster Consider Pinacol Ester for stability and reproducibility CheckPurity->ConsiderEster No / Unsure ScreenConditions Screen both reagents. Boronic acid may be faster, but ester may give cleaner reaction. UseEster->ScreenConditions UseAcid->ScreenConditions ConsiderEster->ScreenConditions caption Fig 2. Decision workflow for reagent selection.

Caption: Fig 2. Decision workflow for reagent selection.

Experimental Protocols

The following are representative, detailed protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with a Phenylboronic Acid

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃; 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃; 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask (25 mL) with stir bar

  • Condenser

Procedure:

  • To the 25 mL round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Add the stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Add the 1,4-dioxane and water via syringe.

  • Fit the flask with a condenser and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Phenylboronic Acid Pinacol Ester

Reaction: Coupling of 4-bromoanisole with 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 245 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂; 0.03 mmol, 22 mg)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask (25 mL) with stir bar

  • Condenser

Procedure:

  • To the 25 mL round-bottom flask, add 4-bromoanisole, the phenylboronic acid pinacol ester, potassium phosphate, and Pd(dppf)Cl₂.

  • Add the stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Fit the flask with a condenser and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Protocol Choices:

  • Catalyst: Pd(dppf)Cl₂ is often preferred for less reactive partners like pinacol esters as the dppf ligand is more electron-rich and bulky, promoting the catalytic cycle.

  • Base: K₃PO₄ is a stronger base than K₂CO₃ and is often more effective at promoting the transmetalation of the more stable pinacol ester.

  • Temperature: A higher temperature is often required to achieve a reasonable reaction rate with the less reactive pinacol ester.

Conclusion

The choice between boronic acids and their pinacol esters is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the synthesis. Boronic acids offer the advantage of higher intrinsic reactivity, which can be ideal for rapid, straightforward couplings. Conversely, pinacol esters provide unparalleled stability, handling, and reproducibility, making them the reagent of choice for complex, multi-step syntheses, particularly in the demanding environment of drug development and process chemistry. By understanding the underlying principles of their reactivity and stability, researchers can strategically select the optimal boron reagent to ensure the efficiency and success of their Suzuki-Miyaura cross-coupling reactions.

References

Beyond the Pinacol Ester: A Comparative Guide to Advanced Boronic Acid Surrogates for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid partner, however, is a critical determinant of success, influencing reaction efficiency, substrate scope, and overall synthetic strategy. While 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane and its pinacol ester cousins have long been workhorses in the field, a new generation of boronic acid surrogates offers superior stability, reactivity, and versatility. This guide provides an in-depth, objective comparison of two leading alternatives—N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates—supported by experimental data and field-proven insights to empower your synthetic endeavors.

The Limitations of Traditional Boronic Acids and Pinacol Esters

The utility of free boronic acids is often hampered by their propensity for protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to irreproducible results.[1][2][3] Pinacol esters offer improved stability, yet they can be less reactive than the corresponding boronic acids and may not be suitable for all substrates, particularly those that are sterically hindered or electronically deactivated.[2][3][4] Furthermore, the purification of some boronic acids and esters can be challenging.[1]

A New Era of Stability and Reactivity: MIDA Boronates and Organotrifluoroborates

To address these challenges, researchers have developed innovative boronic acid surrogates that offer a compelling balance of stability and controlled reactivity. This guide will focus on two of the most impactful classes:

  • N-methyliminodiacetic acid (MIDA) boronates: These tetracoordinate boron species exhibit exceptional stability to air, moisture, and silica gel chromatography, making them easy to handle, purify, and store.[5][6] Their stability is attributed to the coordinative saturation of the boron center by the MIDA ligand.[7][8][9]

  • Potassium Organotrifluoroborates (R-BF₃K): These crystalline, free-flowing solids are remarkably stable to both air and moisture.[1][10] The strong boron-fluorine bonds render them less susceptible to protodeboronation compared to boronic acids.[1]

The key to the utility of these surrogates lies in their ability to controllably release the active boronic acid species in situ under specific reaction conditions, enabling highly efficient and reproducible cross-coupling reactions.

Comparative Performance Analysis

The choice between MIDA boronates and organotrifluoroborates depends on the specific synthetic challenge at hand. The following sections provide a detailed comparison of their key attributes.

Stability and Handling
FeatureMIDA BoronatesPotassium OrganotrifluoroboratesPinacol Boronic Esters
Air & Moisture Stability Excellent, often indefinitely stable on the benchtop.[5]Excellent, nonhygroscopic and air-stable.[1][11]Good, but can be susceptible to hydrolysis.
Chromatographic Stability Generally stable to silica gel chromatography.[5][12]Generally stable.Generally stable.
Physical Form Typically free-flowing crystalline solids.[5]Crystalline, free-flowing solids.[1]Often crystalline solids or oils.
Handling Easy to handle and weigh accurately.[5]Easy to handle and weigh accurately.[11]Generally easy to handle.

Expert Insight: The exceptional stability of MIDA boronates allows for their use in multi-step synthetic sequences where the boron functionality needs to be carried through various reaction conditions that would be incompatible with traditional boronic acids or esters.[12][13] This "building block" approach simplifies complex molecule synthesis.[14]

Reactivity and In Situ Activation

The power of both MIDA boronates and organotrifluoroborates lies in their ability to act as protected forms of boronic acids, releasing the active coupling partner under specific, controlled conditions.

MIDA Boronates: The "Slow-Release" Strategy

MIDA boronates remain inert under anhydrous cross-coupling conditions but are readily hydrolyzed to the corresponding boronic acid in the presence of an aqueous base.[5][12] This property enables a "slow-release" strategy where a low concentration of the often unstable boronic acid is maintained throughout the reaction, minimizing side reactions like homocoupling and decomposition.[14][15][16][17]

  • Fast Deprotection: Aqueous NaOH rapidly hydrolyzes MIDA boronates, typically in under 10 minutes at room temperature.[16]

  • Slow Release: A milder base, such as aqueous K₃PO₄, promotes a continuous, slow release of the boronic acid over several hours, which is ideal for coupling with challenging substrates.[16][17]

Potassium Organotrifluoroborates: Base-Mediated Activation

Similar to boronic acids, organotrifluoroborates require a base to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[18] It is believed that the trifluoroborate is hydrolyzed in situ to the corresponding boronic acid or a related boronate species prior to transmetalation.[10] This controlled activation prevents premature decomposition of the organoboron reagent.

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative experimental data from the literature, showcasing the performance of MIDA boronates and potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.

Coupling PartnersBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Dimethoxychlorobenzene + 2-Thienyl boronic acid surrogate2-Thienyl MIDA boronatePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60694[19]
4-Chloroanisole + Phenyl boronic acid surrogatePotassium phenyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O851495 (for a similar substrate)[20]
4-Bromobenzonitrile + 2-Pyridyl boronic acid surrogate2-Pyridyl MIDA boronatePd₂(dba)₃ / XPhos, Cu(OAc)₂K₂CO₃DMF/IPA100485[19]
4-Bromoanisole + Vinyl boronic acid surrogatePotassium vinyltrifluoroboratePdCl₂ / PPh₃Cs₂CO₃THF/H₂O661272[21]
2-Chlorobenzonitrile + 4-Tolyl boronic acid surrogate4-Tolyl MIDA boronatePd catalystTriethylamineWater40-99[22]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand (e.g., SPhos, RuPhos, XPhos) is crucial for stabilizing the palladium catalyst and promoting the oxidative addition and reductive elimination steps.[23] Bulky, electron-rich ligands are often required for coupling with challenging substrates like aryl chlorides.

  • Base: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step.[18][24][25] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can influence the rate of MIDA boronate hydrolysis and the overall reaction efficiency.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The use of water as the sole medium is a recent green chemistry development.[22]

  • Copper Co-catalyst: In some challenging couplings, such as those involving 2-pyridyl MIDA boronates, the addition of a copper salt like Cu(OAc)₂ can significantly improve yields, likely by facilitating the transmetalation step.[16][19]

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura cross-coupling reactions using MIDA boronates and potassium organotrifluoroborates.

Protocol 1: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate

Reaction: Coupling of an Aryl Chloride with a Heteroaryl MIDA Boronate.[19]

Materials:

  • Aryl chloride (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Pd(OAc)₂ (5 mol %)

  • SPhos (10 mol %)

  • K₃PO₄ (7.5 equiv)

  • Anhydrous dioxane and deionized water (5:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl chloride, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Potassium Alkyltrifluoroborate

Reaction: Coupling of an Aryl Chloride with a Potassium Secondary Alkyltrifluoroborate.[26]

Materials:

  • Aryl chloride (1.0 equiv, 0.5 mmol)

  • Potassium secondary alkyltrifluoroborate (1.05 equiv, 0.525 mmol)

  • K₂CO₃ (3.0 equiv, 1.5 mmol)

  • Pd(OAc)₂ (2 mol %, 0.01 mmol)

  • RuPhos (4 mol %, 0.02 mmol)

  • Toluene (5 mL) and deionized water (0.5 mL)

  • Inert atmosphere (Argon)

Procedure:

  • To a 25 mL Schlenk tube, add the aryl chloride, potassium alkyltrifluoroborate, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and deionized water.

  • Sparge the mixture with argon for 15 minutes while stirring.

  • In a separate vial, combine Pd(OAc)₂ and RuPhos, then add this mixture to the reaction tube under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add a pH 7 buffer solution and extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of Boronic Acid Surrogates

A key advantage of these alternatives is their straightforward synthesis.

Synthesis of MIDA Boronates:

MIDA boronates are typically prepared by the condensation of a boronic acid with N-methyliminodiacetic acid.[9]

Synthesis of Potassium Organotrifluoroborates:

A common and convenient method for preparing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][10][27] They can also be synthesized from organolithium or Grignard reagents followed by treatment with a trialkyl borate and then KHF₂.[28][29][30][31]

Conclusion: Choosing the Right Tool for the Job

Both MIDA boronates and potassium organotrifluoroborates represent significant advancements in cross-coupling chemistry, offering superior stability and controlled reactivity compared to traditional boronic acids and pinacol esters.

  • MIDA boronates are exceptionally well-suited for iterative cross-coupling and the synthesis of complex molecules where the boron functionality must be preserved through multiple synthetic steps.[5][6][12] Their "slow-release" capability makes them ideal for coupling with unstable boronic acid precursors.[16][17]

  • Potassium organotrifluoroborates are highly versatile and robust coupling partners that are easy to prepare and handle.[11][20][32] They have proven effective with a wide range of substrates, including challenging alkyl groups.[32]

By understanding the unique advantages of each class of reagent, researchers can make more informed decisions, leading to more efficient, reliable, and successful synthetic outcomes. The adoption of these advanced boronic acid surrogates is not merely a matter of convenience; it is a strategic choice that can unlock new possibilities in chemical synthesis and drug discovery.

References

A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall success. While boronic acids have historically been the workhorses of this transformation, their inherent instability can often be a limiting factor.[2][3] This has led to the development and widespread adoption of various boronic esters, each with a unique profile of stability and reactivity.

This guide provides an in-depth comparative analysis of commonly employed boronic esters in Suzuki-Miyaura coupling, offering experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Stability-Reactivity Trade-Off: A Central Tenet

The selection of a boronic ester is fundamentally a balance between stability and reactivity. Generally, increased stability of the boronic ester correlates with decreased reactivity in the Suzuki-Miyaura coupling. This is because the stability often arises from electronic or steric factors that also influence the ease of the crucial transmetalation step in the catalytic cycle.

A Comparative Analysis of Common Boronic Esters

The following sections delve into the characteristics of four widely used classes of boronic esters: pinacol esters, neopentylglycol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborate salts.

Pinacol Boronic Esters

Pinacol boronic esters are arguably the most popular class of boronic esters used in Suzuki-Miyaura coupling.[4] Their widespread use is a testament to their excellent balance of stability and reactivity.

  • Properties and Stability: Pinacol boronic esters are typically crystalline, bench-stable solids that are amenable to chromatographic purification.[5] The steric bulk of the two methyl groups on the pinacol backbone contributes to their stability by shielding the boron atom from unwanted side reactions like protodeboronation.[6]

  • Reactivity and Mechanism: While generally less reactive than the corresponding boronic acids, pinacol esters are sufficiently reactive for a broad range of Suzuki-Miyaura couplings.[7] Mechanistic studies have revealed that pinacol boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the boronic acid, although the reaction is often slower compared to less sterically hindered esters.[6][7]

Neopentylglycol Boronic Esters

Neopentylglycol boronic esters have gained traction as highly effective coupling partners, particularly in anhydrous reaction conditions.[4][8]

  • Properties and Stability: Similar to pinacol esters, neopentylglycol boronic esters are generally stable, crystalline solids. The five-membered ring of the neopentylglycol moiety provides good stability.

  • Reactivity and Mechanism: Neopentylglycol boronic esters have demonstrated superior reactivity compared to pinacol esters in certain systems.[6] Kinetic studies have shown that neopentyl boronic esters can react significantly faster than pinacol esters in the transmetalation step.[6] This enhanced reactivity is attributed to the reduced steric hindrance around the boron center compared to the tetramethyl-substituted pinacol esters.[6]

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates represent a unique class of "protected" boronic acids, offering exceptional stability and enabling novel synthetic strategies such as iterative cross-coupling.[3]

  • Properties and Stability: MIDA boronates are exceptionally stable, crystalline solids that are unreactive under standard anhydrous Suzuki-Miyaura conditions.[3] This stability stems from the trivalent N-methyliminodiacetic acid ligand forming a dative bond to the boron atom, resulting in a tetrahedral geometry that masks the empty p-orbital required for transmetalation.[3]

  • Reactivity and Mechanism: The reactivity of MIDA boronates is unlocked by a deprotection step. Under mild aqueous basic conditions, the MIDA ligand is hydrolyzed, slowly releasing the corresponding boronic acid into the reaction mixture.[3] This "slow release" strategy is particularly advantageous for coupling unstable boronic acids that would otherwise decompose under the reaction conditions.

Potassium Trifluoroborate Salts (R-BF3K)

Potassium trifluoroborate salts are another class of highly stable and user-friendly boronic acid surrogates.[9]

  • Properties and Stability: R-BF3K salts are typically free-flowing, crystalline solids that exhibit excellent stability towards air and moisture, making them easy to handle and store.[9]

  • Reactivity and Mechanism: Similar to MIDA boronates, potassium trifluoroborates are generally considered "pro-nucleophiles" that require activation before participating in the catalytic cycle. The prevailing mechanism involves the hydrolysis of the trifluoroborate to the corresponding boronic acid or a boronate species under the basic reaction conditions.[10] The rate of this hydrolysis can be a critical factor in the overall success of the coupling reaction. The choice of base and solvent system is crucial for efficient activation.[11]

Quantitative Performance Comparison

The following table summarizes kinetic data for the transmetalation step of a model Suzuki-Miyaura reaction, providing a quantitative comparison of the relative reactivity of different boronic esters. The data is adapted from a study by Thomas, A. A., et al. (2016).[6]

Boronic Ester TypeRelative Rate of Transmetalation (k_rel)Notes
Boronic Acid1.0Baseline for comparison.
Neopentylglycol Ester ~16.7 Significantly faster than the boronic acid.
Glycol Ester~23Fastest among the studied esters.
Catechol Ester~5.0Faster than the boronic acid.
Pinacol Ester ~0.1 Significantly slower than the boronic acid.
α-Hydroxyisobutyrate Ester~0.39Slower than the boronic acid.

Note: The relative rates were determined from first-order rate constants for the formation of the cross-coupling product from a pre-formed palladium intermediate.[6] This data highlights the profound impact of the diol backbone on the rate of the key transmetalation step.

Experimental Protocols

The following are representative, detailed protocols for Suzuki-Miyaura coupling reactions using each of the discussed boronic esters.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-OR'(L2) R1-Pd(II)-OR'(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-OR'(L2) Ligand Exchange (Base) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-OR'(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OR)2) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Ester Structures

Boronic_Esters cluster_pinacol Pinacol Boronic Ester cluster_neopentyl Neopentylglycol Boronic Ester cluster_mida MIDA Boronate cluster_trifluoroborate Potassium Trifluoroborate pinacol neopentyl mida trifluoroborate

Caption: Structures of common boronic esters used in Suzuki coupling.

Protocol 1: Suzuki-Miyaura Coupling using a Pinacol Boronic Ester

This protocol is adapted from a procedure for the coupling of alkyl pinacol boronic esters with aryl chlorides.[12][13]

Materials:

  • Aryl chloride (1.0 equiv)

  • Alkyl pinacol boronic ester (1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • FcPPh₂ (6 mol%)

  • K₃PO₄ (3.0 equiv)

  • Dioxane/H₂O (2:1 mixture, 0.13 M)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), alkyl pinacol boronic ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, weigh out Pd₂(dba)₃ (1 mol%) and FcPPh₂ (6 mol%).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the dioxane/H₂O solvent mixture to the Schlenk tube via syringe.

  • Under a positive flow of argon, add the catalyst/ligand mixture to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (K₃PO₄): A strong inorganic base is required to activate the boronic ester and facilitate the transmetalation step. K₃PO₄ is a common choice for its efficacy and moderate solubility.

  • Ligand (FcPPh₂): A bulky, electron-rich phosphine ligand is often necessary to promote the oxidative addition of the less reactive aryl chloride and to facilitate the reductive elimination step.

  • Solvent (Dioxane/H₂O): The presence of water can be beneficial for dissolving the inorganic base and may play a role in the hydrolysis of any boroxine species. Dioxane is a good solvent for the organic reagents and the palladium catalyst.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling using a Neopentylglycol Boronic Ester

This protocol highlights the use of neopentylglycol boronic esters under anhydrous conditions, which can be advantageous for substrates sensitive to water.[8]

Materials:

  • Aryl bromide (1.0 equiv)

  • Neopentylglycol boronic ester (1.2 equiv)

  • Pd-P(t-Bu₃)-G3 precatalyst (2 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

  • Anhydrous THF

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and the neopentylglycol boronic ester (1.2 equiv).

  • Add the Pd-P(t-Bu₃)-G3 precatalyst (2 mol%) to the tube.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous THF via syringe.

  • In a separate flame-dried flask, prepare a solution of TMSOK (1.5 equiv) in anhydrous THF.

  • Slowly add the TMSOK solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (TMSOK): Potassium trimethylsilanolate is a strong, anhydrous base that is soluble in organic solvents, enabling a homogeneous reaction mixture.[8]

  • Precatalyst (Pd-P(t-Bu₃)-G3): This is a highly active, air- and moisture-stable precatalyst that is well-suited for challenging cross-coupling reactions.

  • Solvent (Anhydrous THF): The use of an anhydrous solvent prevents protodeboronation of the boronic ester and is compatible with the moisture-sensitive base.

Protocol 3: Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol demonstrates the use of a MIDA boronate, which requires an aqueous basic workup for in situ deprotection.[14][15]

Materials:

  • Aryl bromide (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Water

  • Anhydrous, degassed solvents

Procedure:

  • To a vial, add the aryl bromide (1.0 equiv), MIDA boronate (1.2 equiv), and Pd(dtbpf)Cl₂ (2 mol%).

  • Add water to the vial.

  • Add triethylamine (3.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • The product may precipitate out of solution and can be collected by filtration.

  • If the product does not precipitate, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Base (Et₃N): A mild organic base is sufficient to promote the hydrolysis of the MIDA boronate and facilitate the Suzuki coupling.[14][15]

  • Catalyst (Pd(dtbpf)Cl₂): This catalyst is effective for couplings in aqueous media.

  • Solvent (Water): Water is essential for the hydrolysis of the MIDA boronate to release the active boronic acid.[14][15]

Protocol 4: Suzuki-Miyaura Coupling using a Potassium Trifluoroborate Salt

This protocol is a general procedure for the coupling of potassium alkyltrifluoroborates with aryl chlorides.[9][16]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium alkyltrifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₂CO₃ (3.0 equiv)

  • Toluene/H₂O (10:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium alkyltrifluoroborate (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the toluene and water solvent mixture.

  • Sparge the mixture with argon for 15 minutes.

  • In a separate vial, combine Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and add this to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): An inorganic base is required for the hydrolysis of the trifluoroborate and to drive the catalytic cycle.

  • Ligand (RuPhos): A highly active, bulky electron-rich phosphine ligand is often necessary for the coupling of challenging aryl chlorides.[16]

  • Solvent (Toluene/H₂O): The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents and is crucial for the hydrolysis of the trifluoroborate salt.[16]

Conclusion

The choice of a boronic ester in Suzuki-Miyaura coupling is a strategic decision that can significantly impact the outcome of a synthesis. While pinacol esters offer a reliable and versatile option, neopentylglycol esters can provide enhanced reactivity. For substrates with sensitive boronic acids, MIDA boronates offer an elegant solution through their "slow-release" mechanism. Potassium trifluoroborate salts provide a highly stable and easy-to-handle alternative. By understanding the unique properties and reactivity profiles of each class of boronic ester, and by carefully selecting the appropriate reaction conditions, researchers can unlock the full potential of this powerful cross-coupling reaction.

References

A Senior Application Scientist's Guide to Purity Assessment of 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the purity of key intermediates like 3-phenoxyphenylboronic acid pinacol ester is paramount. As a cornerstone reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its purity directly influences reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the robust purity assessment of this critical building block, moving beyond mere procedural lists to explain the scientific rationale behind methodological choices.

The Criticality of Purity for 3-Phenoxyphenylboronic Acid Pinacol Ester

3-Phenoxyphenylboronic acid pinacol ester is a valued intermediate due to the stability conferred by the pinacol group, which protects the boronic acid moiety. This enhanced stability facilitates easier handling and purification compared to the free boronic acid. However, this ester is not impervious to degradation, with hydrolysis to 3-phenoxyphenylboronic acid being a primary concern. Furthermore, residual starting materials, reagents, and byproducts from its synthesis, such as those from Suzuki-Miyaura or other coupling reactions, can compromise its quality. Common impurities may include the corresponding boronic acid, homo-coupled byproducts, and unreacted starting materials. Accurate and precise analytical methods are therefore indispensable for guaranteeing the quality and consistency of this reagent.

Comparative Analysis of Key Purity Assessment Techniques

A multi-faceted approach employing orthogonal analytical techniques is the most reliable strategy for a comprehensive purity assessment. This guide will compare and contrast the most powerful and widely used methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).

Table 1: Comparative Overview of Analytical Techniques
TechniquePrinciplePrimary Application for PurityKey AdvantagesMajor Limitations
HPLC Differential partitioning between a stationary and mobile phaseQuantification of the main component and separation of impuritiesHigh sensitivity, excellent resolution for non-volatile impuritiesSusceptibility of the analyte to on-column hydrolysis
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute purity determination without a specific reference standard for each impurityProvides structural information, non-destructive, highly accurateLower sensitivity than HPLC, requires a certified internal standard for absolute quantification
GC-MS Separation of volatile compounds followed by mass-based detectionAnalysis of volatile impurities and byproductsHigh sensitivity and specificity for volatile compoundsNot suitable for non-volatile impurities, potential for thermal degradation
DSC Measurement of heat flow associated with thermal transitionsDetermination of absolute purity based on melting point depressionRapid analysis, requires small sample sizeOnly applicable to crystalline solids with high purity (>98.5%), eutectic mixture assumption

High-Performance Liquid Chromatography (HPLC): The Workhorse with Caveats

Reversed-phase HPLC (RP-HPLC) is often the go-to method for purity analysis in the pharmaceutical industry due to its versatility and sensitivity. However, for boronic acid pinacol esters, the Achilles' heel is on-column hydrolysis. The aqueous-organic mobile phases typically used in RP-HPLC can lead to the degradation of the ester into its corresponding boronic acid, resulting in an inaccurate purity assessment.

Causality Behind Experimental Choices for Mitigating Hydrolysis:

To circumvent this critical issue, a carefully designed HPLC method is essential. The key is to create an environment that minimizes the exposure of the analyte to protic solvents and acidic conditions which can catalyze hydrolysis.

  • Mobile Phase Selection: Utilizing a high pH mobile phase (e.g., pH > 10) can suppress the hydrolysis of the pinacol ester.[1][2] However, this necessitates the use of pH-resistant columns. An alternative is to use a mobile phase with no pH modifier, relying on a column with low silanol activity to minimize catalytic sites for hydrolysis.[3]

  • Stationary Phase Choice: Columns with low residual silanol activity are crucial. End-capped C18 columns or those with novel bonding technologies that shield silanols are preferred to reduce interactions that can promote hydrolysis.[3]

  • Sample Diluent: The choice of sample diluent is critical. Aprotic solvents such as acetonitrile or tetrahydrofuran should be used exclusively for sample preparation to prevent pre-injection hydrolysis.[1][3]

Experimental Protocol: Optimized RP-HPLC Method

Objective: To determine the purity of 3-phenoxyphenylboronic acid pinacol ester and separate it from its primary impurity, 3-phenoxyphenylboronic acid.

  • Instrumentation: HPLC system with UV detector

  • Column: Low-silanol activity C18 column (e.g., Waters XTerra MS C18), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient: 60% A to 95% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

This method, by employing a high organic content and a column with minimal silanol activity, provides a robust separation while minimizing on-column degradation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Diluent Dissolve in Aprotic Solvent (ACN) Sample->Diluent Vial Transfer to HPLC Vial Diluent->Vial Injector Inject Sample Vial->Injector Column RP-HPLC Separation (Low Silanol C18) Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: HPLC workflow for purity analysis of 3-phenoxyphenylboronic acid pinacol ester.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[4][5][6] Its fundamental principle is that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. This allows for the determination of the absolute purity of a substance using a certified internal standard, without the need for a reference standard of the analyte itself.

Why qNMR is a Self-Validating System:

The inherent quantitative nature of NMR, when performed under appropriate conditions, provides a high degree of trustworthiness. The structure of the analyte and any impurities can be simultaneously confirmed, adding a layer of qualitative assurance to the quantitative result.

Experimental Protocol: Absolute Purity Determination by ¹H qNMR

Objective: To determine the absolute purity of 3-phenoxyphenylboronic acid pinacol ester using an internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz)

  • Internal Standard: A certified reference material with known purity, chemical stability, and with signals that do not overlap with the analyte's signals (e.g., maleic anhydride or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-phenoxyphenylboronic acid pinacol ester into a tared NMR tube.

    • Accurately weigh approximately 2-3 mg of the internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire Spectrum (Optimized Parameters) Dissolve->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Formula Apply Purity Formula Integrate->Formula Result Report Absolute Purity Formula->Result

Caption: qNMR workflow for absolute purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 3-phenoxyphenylboronic acid pinacol ester, its primary utility lies in the detection of volatile impurities from the synthesis, such as residual solvents or volatile starting materials. The parent compound itself has limited volatility, making direct GC analysis challenging without derivatization.

Considerations for GC-MS Analysis:
  • Derivatization: For the analysis of the main component or non-volatile impurities like the corresponding boronic acid, derivatization to a more volatile species may be necessary.

  • Thermal Stability: The thermal stability of the analyte must be considered, as degradation in the hot injector port can lead to inaccurate results. A lower injection temperature and a rapid temperature ramp can help mitigate this.

Experimental Protocol: GC-MS for Volatile Impurities

Objective: To identify and quantify volatile impurities in a sample of 3-phenoxyphenylboronic acid pinacol ester.

  • Instrumentation: GC-MS system

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-550

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1-5 mg/mL.

Differential Scanning Calorimetry (DSC): A Tool for High-Purity Crystalline Solids

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline organic compounds (>98.5%), DSC can be used to determine the absolute purity based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[7]

Applicability and Limitations:
  • Crystallinity is Key: This method is only suitable for crystalline solids. Amorphous materials or oils cannot be analyzed by this technique.

  • Eutectic System Assumption: The calculation assumes that the impurity and the main component form a simple eutectic system, meaning the impurity is soluble in the melt but not in the solid.

  • High Purity Requirement: The method is most accurate for samples with low levels of impurities (typically < 2 mole %).

Experimental Protocol: DSC Purity Analysis

Objective: To determine the purity of a crystalline batch of 3-phenoxyphenylboronic acid pinacol ester.

  • Instrumentation: Differential Scanning Calorimeter

  • Sample Pans: Aluminum pans, hermetically sealed

  • Sample Weight: 1-3 mg

  • Purge Gas: Nitrogen at 50 mL/min

  • Heating Rate: 1-2 °C/min

  • Temperature Range: From ambient to a temperature sufficient to complete the melting.

  • Data Analysis: The software uses the shape of the melting endotherm to calculate the purity based on the integrated form of the van't Hoff equation.

Conclusion and Recommendations

A comprehensive and reliable assessment of the purity of 3-phenoxyphenylboronic acid pinacol ester necessitates a multi-technique approach.

  • For routine quality control and impurity profiling, a well-developed RP-HPLC method is indispensable. The key to success lies in mitigating on-column hydrolysis through careful selection of the column, mobile phase, and sample diluent.

  • qNMR serves as an excellent orthogonal technique for absolute purity determination. It provides a highly accurate and trustworthy value that can be used to qualify primary reference standards.

  • GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC.

  • DSC offers a rapid method for determining the purity of highly pure, crystalline batches but is not suitable as a general-purpose purity assay for this compound.

By understanding the strengths and limitations of each technique and the scientific principles guiding their application, researchers and drug development professionals can ensure the quality of 3-phenoxyphenylboronic acid pinacol ester, leading to more robust and reproducible synthetic outcomes.

References

A Researcher's Guide to the Computational Analysis of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane Reactions: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricacies of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3] The reagent 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, a stable and versatile boronic ester, is a valuable building block in this regard. This guide provides an in-depth computational analysis of its reactions, offering a comparative overview of methodologies and their synergy with experimental data. By delving into the "why" behind the computational choices, we aim to equip you with the knowledge to predict, optimize, and understand the reactions of this important synthetic intermediate.

The Significance of Computational Chemistry in Modern Drug Discovery

In the fast-paced world of drug discovery, computational methods have become indispensable tools for accelerating the design and optimization of new drug candidates.[4] Molecular modeling techniques, including quantum mechanics calculations and molecular dynamics, allow for the simulation of molecular behavior at an atomic level.[4] This provides invaluable insights into reaction mechanisms, transition states, and the influence of various parameters on reaction outcomes, ultimately saving significant time and resources in the laboratory.

Core Reaction of Interest: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our topic molecule) and an organohalide or triflate.[5][6] The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]

A foundational understanding of this catalytic cycle is crucial for any meaningful computational analysis.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_intermediate R1-Pd(II)L_n-X Pd0->OA_intermediate Oxidative Addition (R1-X) Transmetalation_intermediate R1-Pd(II)L_n-R2 OA_intermediate->Transmetalation_intermediate Transmetalation (R2-B(OR)2 + Base) Transmetalation_intermediate->Pd0 Product R1-R2 Transmetalation_intermediate->Product Reductive Elimination reductive_elimination_label Reductive Elimination

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Key Computational Methodologies: A Comparative Overview

The workhorse for computational analysis of reaction mechanisms is Density Functional Theory (DFT) .[7][9][10][11] DFT provides a good balance between accuracy and computational cost, making it well-suited for studying the relatively large systems involved in catalytic reactions.

Computational MethodStrengthsWeaknessesTypical Application in Suzuki-Miyaura Reactions
Density Functional Theory (DFT) Good accuracy for reaction energies and geometries at a manageable computational cost.[7][10][11]The choice of functional can significantly impact results. Requires careful benchmarking.Calculating the energies of reactants, intermediates, transition states, and products to map the entire reaction profile.[9]
Ab initio methods (e.g., MP2, CCSD(T)) High accuracy, considered the "gold standard".Computationally very expensive, often limited to smaller model systems.Benchmarking DFT results for key steps of the reaction mechanism.
Semi-empirical methods (e.g., AM1, PM7) Very fast, suitable for large systems and high-throughput screening.Lower accuracy compared to DFT and ab initio methods.Rapidly screening different ligands or substrates to identify promising candidates for more detailed DFT studies.
Molecular Dynamics (MD) Explicitly models the dynamic behavior of molecules and solvent effects.Requires accurate force fields, can be computationally intensive for long simulations.Studying the role of solvent and conformational flexibility on the reaction.

For the analysis of this compound reactions, a DFT-based approach is the most practical and widely used method.

A Practical Guide to the Computational Workflow

Here, we outline a typical workflow for the computational analysis of a Suzuki-Miyaura reaction involving our topic molecule.

Experimental Workflow for Computational Analysis

computational_workflow cluster_workflow Computational Analysis Workflow start Define Reaction System geom_opt Geometry Optimization of Reactants and Products start->geom_opt ts_search Transition State Search geom_opt->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc freq_analysis Frequency Analysis irc->freq_analysis energy_profile Construct Reaction Energy Profile freq_analysis->energy_profile analysis Analysis and Comparison with Experimental Data energy_profile->analysis

Caption: A typical workflow for computational reaction analysis.

Step-by-Step Protocol:
  • Define the Reaction System:

    • Reactants: this compound, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Solvent: An appropriate solvent (e.g., dioxane, toluene). Implicit solvent models (like the Polarizable Continuum Model - PCM) are often used to reduce computational cost.

  • Geometry Optimization:

    • Perform geometry optimizations for all reactants, intermediates, transition states, and products.

    • Causality: This step is crucial to find the lowest energy conformation of each species, which is essential for accurate energy calculations.

    • Recommended DFT Functional and Basis Set: The B3LYP functional is a popular choice, often paired with a basis set like 6-31G(d) for non-metal atoms and a larger basis set with an effective core potential (e.g., LANL2DZ) for palladium.

  • Transition State (TS) Search:

    • Locate the transition state for each elementary step (oxidative addition, transmetalation, and reductive elimination).

    • Causality: The TS represents the highest energy point along the reaction coordinate and is critical for determining the activation energy (and thus the reaction rate).

    • Methods: Common methods include the Berny algorithm or quadratic synchronous transit (QST) methods (QST2, QST3).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state structure.

    • Causality: This calculation confirms that the found transition state correctly connects the desired reactants and products for that elementary step.

  • Frequency Analysis:

    • Calculate the vibrational frequencies for all optimized structures.

    • Causality: This is a self-validating step. A true minimum on the potential energy surface will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Construct the Reaction Energy Profile:

    • Use the calculated energies (including zero-point vibrational energy corrections) to plot the energy profile of the entire catalytic cycle.

    • Causality: This profile visually represents the thermodynamics and kinetics of the reaction, allowing for the identification of the rate-determining step.

Comparative Analysis: Computational Predictions vs. Experimental Reality

For instance, studies on the Suzuki-Miyaura reaction of other arylboronic esters have shown that computational predictions of activation energies and reaction rates can correlate well with experimental findings.[1] Discrepancies can often be traced back to the choice of computational model (e.g., functional, basis set, or solvent model) and highlight areas for refinement.

Table 1: Hypothetical Comparison of Calculated and Experimental Data for the Suzuki-Miyaura Coupling of an Arylboronic Ester

ParameterComputational Prediction (DFT)Experimental Value
Activation Energy (kcal/mol)
Oxidative Addition15.2-
Transmetalation (Rate-determining)22.521.8
Reductive Elimination10.8-
Overall Reaction Enthalpy (kcal/mol) -35.7-33.9
Predicted Major Product Biphenyl derivativeBiphenyl derivative
Predicted Yield High92%

Note: The values in this table are illustrative and based on typical results from the literature for similar reactions.

The Influence of Substituents: The Case of the 3-Phenoxy Group

The 3-phenoxyphenyl group in our topic molecule will influence its reactivity through both electronic and steric effects. The phenoxy group at the meta position is weakly deactivating due to its inductive effect, which can impact the electron density at the carbon-boron bond and, consequently, the transmetalation step.

Computational studies can be employed to systematically investigate these substituent effects. By comparing the calculated activation energies for the transmetalation of a series of substituted phenylboronic esters, a quantitative understanding of the electronic and steric contributions can be achieved.

Alternative Computational Approaches and Their Merits

While DFT is the primary tool, other methods can provide complementary insights:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the reactive core of the system with a high-level QM method (like DFT) and the surrounding environment (e.g., solvent molecules, large ligands) with a more computationally efficient MM force field. This is particularly useful for studying reactions in complex environments.

  • Machine Learning (ML): ML models can be trained on large datasets of computational and experimental reaction data to predict reaction outcomes with high speed and accuracy. This is an emerging area with great potential for reaction optimization and discovery.

Conclusion and Future Outlook

The computational analysis of reactions involving this compound offers a powerful avenue for understanding and predicting its chemical behavior. By employing DFT and other computational tools, researchers can gain deep insights into the Suzuki-Miyaura cross-coupling mechanism, rationalize the role of various reaction components, and guide the design of more efficient synthetic routes.

As computational power continues to increase and new methodologies are developed, the synergy between computational and experimental chemistry will become even more crucial in advancing the frontiers of drug discovery and materials science. This guide provides a solid foundation for researchers to embark on their own computational investigations, fostering a deeper understanding of the intricate world of catalytic cross-coupling reactions.

References

A Senior Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 3-Phenoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The formation of a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex, offers a pathway to novel molecular architectures. A key determinant of the success of this reaction lies in the choice of ligand that coordinates to the palladium center, influencing catalytic activity, stability, and selectivity.[1]

This guide provides an in-depth comparison of the catalytic efficiency of various phosphine ligands for the Suzuki-Miyaura coupling of 3-phenoxyphenylboronic acid pinacol ester, an electron-rich and sterically demanding substrate. The insights and data presented herein are synthesized from established principles and experimental data from analogous systems to provide a robust framework for ligand selection and reaction optimization.

The Critical Role of Ligands in the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand bound to the palladium catalyst plays a crucial role in each of these steps.

  • Oxidative Addition: The initial step involves the insertion of the palladium(0) complex into the carbon-halide bond of the coupling partner. Electron-rich and sterically bulky phosphine ligands are known to facilitate this step by increasing the electron density on the palladium center, thereby promoting its reactivity towards the organohalide.[2]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The nature of the ligand can influence the rate of this step, with more sterically hindered ligands often accelerating the process.[3]

  • Reductive Elimination: In the final step, the two organic partners are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst. Bulky ligands can promote this step by creating steric strain around the palladium center, favoring the elimination of the product.[4]

The interplay of these electronic and steric effects dictates the overall efficiency of the catalytic system. For a substrate like 3-phenoxyphenylboronic acid pinacol ester, which is both electron-rich and possesses significant steric bulk, the choice of ligand is particularly critical to achieve high yields and reaction rates.

Comparative Performance of Phosphine Ligands

To illustrate the impact of ligand choice, we present a comparative analysis of commonly used phosphine ligands for the Suzuki-Miyaura coupling of 3-phenoxyphenylboronic acid pinacol ester with a representative aryl halide, 4-chloroanisole. The following data is a composite representation based on typical performances observed for similar electron-rich and sterically hindered substrates.[1][5][6]

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O1002>95
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O1002>95
RuPhos Pd(OAc)₂K₃PO₄Dioxane80492
dppf Pd(dppf)Cl₂K₂CO₃DME/H₂O801285
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802465

Note: Yields are representative and can vary based on the specific reaction conditions and purity of reagents.

Mechanistic Considerations for Ligand Selection

The superior performance of bulky biaryl phosphine ligands such as SPhos and XPhos in the coupling of electron-rich and sterically demanding substrates like 3-phenoxyphenylboronic acid pinacol ester can be attributed to several factors:

  • Enhanced Stability of the Catalytic Species: These ligands form stable monoligated palladium(0) species, which are highly active in the catalytic cycle.

  • Facilitated Reductive Elimination: The steric bulk of these ligands promotes the final reductive elimination step, which is often the rate-limiting step for the formation of sterically hindered biaryls.[4]

  • Prevention of Catalyst Deactivation: The bulky nature of these ligands can also prevent the formation of inactive palladium clusters.

In contrast, less sterically demanding ligands like triphenylphosphine (PPh₃) often lead to lower yields and require longer reaction times due to slower rates of oxidative addition and reductive elimination. While ferrocene-based ligands like dppf show good activity, the Buchwald-type biaryl phosphine ligands generally offer superior performance for this class of substrates.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of 3-phenoxyphenylboronic acid pinacol ester with 4-chloroanisole using two high-performing ligand systems.

Protocol 1: Suzuki-Miyaura Coupling Using SPhos

Experimental workflow for Suzuki-Miyaura coupling using SPhos.

  • To an oven-dried Schlenk tube is added 3-phenoxyphenylboronic acid pinacol ester (1.2 mmol), 4-chloroanisole (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed toluene (5 mL) and water (1 mL) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 2 hours.

  • After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling Using Pd(dppf)Cl₂

Experimental workflow for Suzuki-Miyaura coupling using Pd(dppf)Cl₂.

  • In a round-bottom flask, 3-phenoxyphenylboronic acid pinacol ester (1.5 mmol), 4-chloroanisole (1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) are combined.

  • The flask is fitted with a condenser, evacuated, and backfilled with argon.

  • Dimethoxyethane (DME, 8 mL) and water (2 mL) are added.

  • The mixture is heated to 80 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, and water (15 mL) is added.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography to yield the product.[7]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key stages where ligand effects are most pronounced.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The selection of an appropriate ligand is a critical parameter for the successful Suzuki-Miyaura coupling of 3-phenoxyphenylboronic acid pinacol ester. Bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos have demonstrated superior performance for this class of substrates, enabling high yields under relatively mild conditions. The choice of ligand should always be considered in conjunction with other reaction parameters, including the palladium precursor, base, solvent, and temperature, to achieve optimal results.

The continued development of novel ligand scaffolds and high-throughput screening methodologies will undoubtedly lead to even more efficient and versatile catalytic systems for challenging cross-coupling reactions.[8] By understanding the fundamental principles of ligand effects and leveraging the available experimental data, researchers can confidently navigate the complexities of catalyst selection and accelerate the discovery and development of new chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and success of your research. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, a common pinacol boronate ester. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into your workflow.

Core Principles: Understanding the Chemistry of Disposal

This compound belongs to the family of boronic esters, which are pivotal reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The key to its safe disposal lies in understanding its chemical reactivity. The dioxaborolane ring is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ester to form 3-phenoxyphenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol).[1][2][3] While this hydrolysis is a feature in some chemical reactions, it's also a critical consideration for decontamination and waste stream management.

This compound, like many organic reagents, must be treated as hazardous waste . Under no circumstances should it or its containers be disposed of in regular trash or poured down the drain.[4][5][6]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact isomer should be your primary reference, GHS classifications for analogous compounds indicate several potential hazards.[7]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

Based on these potential hazards, the following PPE is mandatory when handling the compound or its waste streams.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye irritation.[8]
Hand Protection Nitrile or neoprene gloves (consider double-gloving)Prevents skin contact, which can cause irritation and absorption.[4][9]
Body Protection Chemical-resistant lab coat, fully fastenedProtects skin and personal clothing from contamination.[6]
Footwear Closed-toe, chemical-resistant shoesPrevents exposure from spills.[9]

Crucial Engineering Control: All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]

Step-by-Step Disposal Protocol

The fundamental principle of chemical disposal is segregation. Create separate, clearly labeled waste streams for solids and liquids to ensure safe and compliant disposal.

  • Select Appropriate Containers: Use chemically compatible, sealable containers. High-density polyethylene (HDPE) is a suitable choice. Ensure you have separate containers for solid and liquid waste.

  • Pre-Label Containers: Before adding any waste, affix a "Hazardous Waste" label.[10] Your institution's Environmental Health and Safety (EHS) department will provide these. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., Irritant, Acutely Toxic).[10]

    • The date accumulation started (the day the first drop of waste is added).

This stream includes unreacted or expired solid reagent, as well as contaminated consumables.

  • Collect Contaminated Materials: Place items such as used gloves, weighing paper, pipette tips, and contaminated bench paper directly into the designated Solid Hazardous Waste container.

  • Seal the Container: Keep the container sealed at all times, except when adding waste. This prevents the release of vapors and protects the lab environment.[11]

This stream includes solutions containing the boronate ester, reaction mixtures, and rinsates from decontamination.

  • Designated Liquid Waste Container: Use a separate, labeled Liquid Hazardous Waste container.

  • Transfer Waste: Carefully pour or pipette liquid waste into the container, avoiding splashes. If the waste is in a halogenated solvent, it must be collected in a "Halogenated Organic Waste" container if required by your institution.[6][9]

  • Secure and Store: Securely cap the container immediately after adding waste. Store it in a secondary containment bin within the fume hood or a designated satellite accumulation area (SAA).[4][12]

Decontamination of Glassware and Surfaces

Proper decontamination is essential for safety and preventing cross-contamination. This process leverages the hydrolysis of the boronate ester.

  • Initial Rinse: Rinse the contaminated glassware or surface with a minimal amount of a compatible organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the organic residue. Collect this rinsate as liquid hazardous waste.

  • Secondary Decontamination (Hydrolysis): Carefully rinse the glassware with a dilute basic solution, such as 1M sodium hydroxide (NaOH). This facilitates the hydrolysis of the residual boronate ester into the more water-soluble sodium boronate salt.[4][13] Collect this basic rinsate as liquid hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water. This final rinsate should also be collected as liquid hazardous waste to ensure no hazardous material enters the wastewater system.[4]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management

For small spills (<100 mL) within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as listed in the table above.

  • Contain and Absorb: Cover the spill with a chemical absorbent pad or inert material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbent material into the Solid Hazardous Waste container.

  • Decontaminate: Wipe down the spill area using the decontamination procedure described above, collecting all materials and rinsates as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

Final Waste Storage and Pickup

Store your sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of laboratory personnel. Follow your institution's specific procedures for requesting a hazardous waste pickup.[4][14] Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal A Start: Handling Chemical B Consult SDS & Assess Hazards A->B C Don Appropriate PPE B->C D Generate Waste C->D E Is waste solid or liquid? D->E F Solid Waste (e.g., contaminated gloves, expired solid reagent) E->F Solid G Liquid Waste (e.g., reaction mixtures, solutions, rinsates) E->G Liquid H Collect in Labeled SOLID Hazardous Waste Container F->H I Collect in Labeled LIQUID Hazardous Waste Container G->I J Keep Container Sealed H->J I->J K Store in Secondary Containment in Satellite Accumulation Area (SAA) J->K L Schedule Waste Pickup with EHS K->L M End: Compliant Disposal L->M

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.